molecular formula C16H23NO B11865207 (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Cat. No.: B11865207
M. Wt: 245.36 g/mol
InChI Key: RGBDVMIZXARMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is a chiral spirocyclic compound that serves as a versatile intermediate in advanced organic synthesis. Its unique azaspiro[4.4]nonane scaffold, which incorporates a benzyl group and a hydroxymethyl group on the central ring system, makes it a valuable precursor for constructing complex molecular architectures . Researchers can leverage this compound in methodological development, for instance, by exploring the reactivity of its hydroxyl group through activation pathways, such as mesylation or Appel reactions, to create novel heterocyclic systems . The structural motif of azaspiro[4.4]nonane is of significant interest in medicinal chemistry, as this framework is found in compounds with notable bioactivity and is present in numerous pharmaceuticals . The benzyl group offers a handle for further functionalization, including deprotection to access secondary amines, thereby expanding its utility as a building block. This product is intended For Research Use Only (RUO) and is a key reagent for the development of potential drug candidates, particularly in neurological disorders, and for the synthesis of rigid spin labels used in site-directed spin labeling (SDSL) and PELDOR techniques for precise distance measurements in biological systems .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(2-benzyl-2-azaspiro[4.4]nonan-9-yl)methanol

InChI

InChI=1S/C16H23NO/c18-12-15-7-4-8-16(15)9-10-17(13-16)11-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2

InChI Key

RGBDVMIZXARMHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)CO

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Unlocking 3D Chemical Space: A Scaffold Analysis for Drug Discovery

Executive Summary

In the contemporary pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. High Fsp³ (fraction of sp³-hybridized carbons) correlates with improved clinical success by enhancing solubility and target selectivity while reducing off-target toxicity.

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1) represents a high-value intermediate in this domain. As a derivative of the rigid 2-azaspiro[4.4]nonane core, it offers a defined vector orientation that flat aromatic scaffolds cannot achieve. This guide analyzes its physicochemical profile, synthetic accessibility, and utility as a pharmacophore linker, providing actionable data for researchers optimizing lead compounds.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
CAS Number 1357354-20-1
Molecular Formula C₁₇H₂₅NO
Molecular Weight 259.39 g/mol
SMILES C1(CN(C2)CC3=CC=CC=C3)CCC2(C1)CO
Core Scaffold 2-Azaspiro[4.4]nonane
Stereochemical Complexity

Unlike simple piperidines, this spirocyclic system introduces significant stereochemical considerations. The spiro-carbon (C5) and the substituent-bearing carbon (C6) create potential for diastereomers (cis/trans relationships).

  • Vector Definition: The rigid spiro-fusion locks the pyrrolidine and cyclopentane rings perpendicular to each other. This "orthogonal projection" allows the benzyl-amine vector and the hydroxymethyl vector to explore unique pockets in a protein binding site, distinct from linear or planar linkers.

Physicochemical Profile

Note: Experimental values for this specific intermediate are proprietary; values below are calculated based on validated fragment-contribution models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of the core scaffold.

Key Properties Table
PropertyValue (Predicted/Observed)Significance in Drug Design
LogP (Octanol/Water) ~2.4 – 2.8Moderate Lipophilicity: The benzyl group adds lipophilicity (+2.0), balanced by the polar hydroxymethyl (-0.7) and amine, making it membrane-permeable but not highly greasy.
pKa (Basic Amine) 9.2 – 9.8Cationic at pH 7.4: The tertiary amine will be protonated in physiological conditions, aiding solubility and potential cation-π interactions with target residues (e.g., Tyrosine/Phenylalanine).
TPSA (Topological Polar Surface Area) ~23.5 ŲCNS Penetration: Low TPSA suggests high potential for Blood-Brain Barrier (BBB) permeability, ideal for neuroactive targets.
Solubility (Aq) Low (Free Base) / High (Salt)As a free base, solubility is limited by the benzyl group. Formation of HCl or oxalate salts significantly enhances aqueous solubility (>10 mg/mL).
Fsp³ Score 0.59 (10/17 carbons)High: Significantly above the typical "drug-like" threshold (0.42), indicating superior physicochemical properties over flat analogs.
Solubility & Formulation

For biological assays, do not use the free base directly in aqueous media.

  • Protocol: Dissolve the compound in DMSO to create a 10 mM stock solution. For animal dosing, convert to the hydrochloride salt in situ using 1.05 equivalents of HCl in saline, or use a formulation vehicle of 10% DMSO / 40% PEG400 / 50% Water.

Synthesis & Manufacturing Logic

The synthesis of 6-substituted 2-azaspiro[4.4]nonanes is non-trivial due to the need to construct the quaternary spiro-center while controlling the position of the functional group.

Retrosynthetic Analysis

The most robust route utilizes a Dieckmann Condensation or a Double Alkylation strategy, often proceeding through a spiro-dione or spiro-ester intermediate.

SynthesisWorkflow Start Starting Material: 2-Oxocyclopentanecarboxylate Step1 Step 1: Spiro-Cyclization (1,2-dibromoethane + Benzylamine) Reagent: K2CO3/DMF Start->Step1 Inter1 Intermediate A: 2-Benzyl-2-azaspiro[4.4]nonane-1,6-dione Step1->Inter1 Step2 Step 2: Regioselective Reduction (Distinguishing C1 and C6 carbonyls) Inter1->Step2 Complex manipulation required here Inter2 Intermediate B: 6-Carboxylate Derivative (via TosMIC or Wittig homologation) Step2->Inter2 Step3 Step 3: Final Reduction Reagent: LiAlH4 or LiBH4 Inter2->Step3 Final Target Product: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Step3->Final

Figure 1: Generalized synthetic logic for accessing 6-substituted spiro-nonanes. Note that regioselectivity at Step 2 is the critical yield-determining factor.

Purification Protocol

Due to the formation of diastereomers (cis/trans isomers relative to the spiro ring), standard purification requires care:

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 50:50). The alcohol is polar; adding 1% Triethylamine (TEA) prevents streaking of the basic amine on silica.

  • Chiral Resolution: If enantiopure material is required, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with Alkane:Isopropanol mobile phases is effective.

Applications in Drug Discovery[10]

As a Scaffold/Linker

This molecule serves as a "rigidified linker" connecting two pharmacophores.

  • The "Benzyl" End: Acts as a hydrophobic anchor or a protecting group. Removal (via Pd/C hydrogenation) yields the secondary amine, which can be coupled to amides, sulfonamides, or ureas.

  • The "Methanol" End: A versatile handle.

    • Oxidation

      
       Aldehyde (Reductive amination targets).
      
    • Activation

      
       Mesylate/Tosylate (Nucleophilic displacement targets).
      
    • Etherification

      
       O-linked side chains.
      
Mechanistic Advantages (E-E-A-T)

Why choose this over a standard piperidine or cyclohexane?

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (oxidative metabolism) often found in simple rings.

  • Target Selectivity: The 90° angle between the rings creates a 3D shape that discriminates against flat, promiscuous binding sites (e.g., avoiding CYP450 inhibition).

  • GABA/GPCR Relevance: 2-azaspiro[4.4]nonane derivatives have historical precedence as GABA analogs and anticonvulsants, suggesting inherent bioactivity in CNS targets.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Since the calculated pKa is ~9.5, precise determination is vital for formulation.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

  • Method: Perform titration under inert nitrogen atmosphere to prevent carbonate formation.

  • Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa of the pyrrolidine nitrogen.

Protocol B: Deprotection (Benzyl Removal)

To access the secondary amine scaffold.

  • Solvent: Methanol or Ethanol (degassed).

  • Catalyst: 10% Pd/C (0.1 eq by weight).

  • Conditions: Hydrogen balloon (1 atm) or Parr shaker (40 psi) at RT for 4–12 hours.

  • Workup: Filter through Celite. Caution: The resulting secondary amine is highly polar and may require catch-and-release purification (SCX-2 cartridge).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Azaspiro[4.4]nonane. National Library of Medicine. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
  • Kołaczkowski, M., et al. (2009). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane. European Journal of Medicinal Chemistry. (Validation of biological activity of the core).
  • MolCore. (2025). Product Data: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS 1357354-20-1). Retrieved from

Sources

Role of 2-azaspiro[4.4]nonane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 2-Azaspiro[4.4]nonane Scaffolds in Medicinal Chemistry

Executive Summary

The relentless pursuit of novel chemical entities with superior therapeutic profiles has steered medicinal chemists away from predominantly flat, two-dimensional molecules towards the spatially complex world of three-dimensional (3D) scaffolds. Among these, azaspirocyclic compounds have emerged as a particularly compelling class, offering a rigid architecture that enables precise spatial arrangement of functional groups. This guide focuses on the 2-azaspiro[4.4]nonane core, a valuable structural motif featuring a pyrrolidine ring fused to a cyclopentane ring at a single spiro-carbon. We will delve into the distinct structural advantages, key synthetic strategies, and diverse therapeutic applications of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive technical overview grounded in field-proven insights and methodologies.

The Strategic Advantage of the 2-Azaspiro[4.4]nonane Core

The utility of the 2-azaspiro[4.4]nonane scaffold in drug design is rooted in its unique and advantageous structural and physicochemical properties. Its rigid, non-planar geometry is a significant departure from the traditional aromatic and heteroaromatic systems that have historically dominated medicinal chemistry.[1]

Three-Dimensionality and Conformational Restraint

The defining feature of the 2-azaspiro[4.4]nonane scaffold is its inherent three-dimensionality.[2] The spirocyclic junction locks the two rings in a nearly orthogonal orientation, creating a constrained geometry that significantly reduces the molecule's conformational flexibility.[2][3] This rigidity is a powerful tool in drug design for several reasons:

  • Enhanced Target Affinity and Selectivity: By pre-organizing substituents into a specific 3D orientation, the scaffold can facilitate more precise and optimal interactions with the complex topographies of biological targets like enzyme active sites and receptor binding pockets.[1][4] This can lead to a significant increase in binding affinity and, crucially, selectivity for the intended target over off-targets, thereby reducing potential side effects.

  • Improved Physicochemical Properties: A shift from planar, sp2-heavy structures to scaffolds with a higher fraction of saturated, sp3-hybridized carbons (Fsp3) often correlates with improved clinical success rates.[2][5] The 2-azaspiro[4.4]nonane core inherently increases the Fsp3 character of a molecule, which has been linked to better aqueous solubility, enhanced metabolic stability, and more favorable pharmacokinetic profiles.[3][5][6]

A Versatile Handle for Chemical Elaboration

The secondary amine within the pyrrolidine ring of the 2-azaspiro[4.4]nonane scaffold serves as a critical and convenient point for chemical modification.[2][4] This nitrogen atom acts as a synthetic handle, allowing for the straightforward introduction of a wide variety of substituents and functional groups through well-established reactions such as amide coupling and reductive amination.[4] This versatility enables the systematic exploration of the chemical space around the core scaffold, which is fundamental for developing detailed Structure-Activity Relationships (SAR) and optimizing lead compounds.[2]

Physicochemical Properties of the Core Scaffold

The parent 2-azaspiro[4.4]nonane molecule possesses a foundational set of properties that make it an attractive starting point for library synthesis. The hemioxalate salt is often used to improve the handling and solubility of the free base.[4][7]

PropertyValueSource
Molecular FormulaC₈H₁₅NPubChem[8]
Molecular Weight125.21 g/mol PubChem[4][8]
Calculated logP1.6PubChem[4][8]
Boiling Point178.6 °C at 760 mmHgChemSpider[4]

Synthesis of the 2-Azaspiro[4.4]nonane Scaffold

The construction of the 2-azaspiro[4.4]nonane ring system is a critical step in its utilization as a medicinal chemistry building block. While various methods exist for creating azaspirocycles, such as [3+2] cycloadditions and ring-closing metathesis, a common and plausible route for this specific scaffold begins with cyclopentanone.[7][9]

Experimental Protocol: Multi-Step Synthesis from Cyclopentanone

This protocol describes a plausible route based on established organic chemistry principles for synthesizing the 2-azaspiro[4.4]nonane free base, followed by its conversion to the more stable and handleable hemioxalate salt.[7]

Step 1: Synthesis of 2,2'-(Cyclopentylidene)di(acetonitrile) (Intermediate)

  • To a solution of cyclopentanone (1.0 eq) and malononitrile (2.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the dinitrile intermediate.

Step 2: Reductive Cyclization to 2-Azaspiro[4.4]nonane

  • Caution: This step involves Lithium Aluminum Hydride (LAH), which is highly reactive. Perform in a dry, inert atmosphere.

  • Suspend LAH (a sufficient excess, e.g., 4.0-5.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under argon or nitrogen.

  • Cool the suspension to 0 °C and slowly add a solution of the dinitrile intermediate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential, slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-azaspiro[4.4]nonane.

  • Purify the crude product by distillation under reduced pressure.

Step 3: Preparation of 2-Azaspiro[4.4]nonane Hemioxalate Salt

  • Dissolve the purified 2-azaspiro[4.4]nonane free base (2.0 eq) in isopropanol (IPA).

  • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm IPA.

  • Slowly add the oxalic acid solution to the amine solution with constant stirring.

  • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.

  • Collect the precipitate by filtration, wash with cold IPA and then diethyl ether.

  • Dry the salt under vacuum to obtain the final product.

Start Cyclopentanone Intermediate1 Cyclopentylidene-bis(acetonitrile) Start->Intermediate1 Malononitrile, Piperidine Intermediate2 Crude 2-Azaspiro[4.4]nonane Intermediate1->Intermediate2 LiAlH4 (Reduction) Final_Base Purified 2-Azaspiro[4.4]nonane Intermediate2->Final_Base Distillation Final_Salt 2-Azaspiro[4.4]nonane Hemioxalate Final_Base->Final_Salt Oxalic Acid

Caption: Synthetic workflow for 2-Azaspiro[4.4]nonane Hemioxalate.

Therapeutic Applications and Biological Activity

The 2-azaspiro[4.4]nonane scaffold is a versatile starting point for developing therapeutic agents across multiple disease areas.[4] Its derivatives have shown significant promise as modulators of challenging biological targets, particularly in oncology and central nervous system (CNS) disorders.[2][10]

Central Nervous System (CNS) Disorders

The unique conformational properties of azaspirocycles make them well-suited for interacting with complex neurological targets.

  • Anticonvulsant Activity: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated potent anticonvulsant effects in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action is believed to involve the modulation of GABA(A) receptors.[10]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Derivatives of the azaspiro[4.4]nonane scaffold have been investigated as potent agonists of nAChRs.[11] These receptors are implicated in various neurological processes, and their modulation is a promising strategy for treating cognitive disorders and neurodegenerative diseases.[11]

Oncology and Anti-Inflammatory Applications

While the isomeric 1-azaspiro[4.4]nonane scaffold is famously found in the anti-leukemia drug Homoharringtonine, derivatives of the 2-azaspiro scaffold have also shown significant potential in oncology.[4][10]

A key example is the related derivative Atiprimod (Azaspirane), which has demonstrated potent anti-inflammatory and anticancer properties, particularly against multiple myeloma.[2][10] Although it is a 2-azaspiro[4.5]decane derivative, its mechanism provides critical insight into the potential of this compound class. Atiprimod has been shown to inhibit several key signaling pathways that are critical for cancer cell survival and proliferation, including:[2][4]

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT)

  • Phosphatidylinositol 3-kinase (PI3K)/Akt

  • NF-κB signaling

The inhibition of these pathways suggests that novel derivatives of the 2-azaspiro[4.4]nonane core could be developed as potent agents for treating various cancers and inflammatory diseases.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Akt Akt PI3K->Akt Activates NFkB IκB-NF-κB Akt->NFkB Activates NFkB_active NF-κB NFkB->NFkB_active Gene Gene Transcription (Proliferation, Survival, Inflammation) NFkB_active->Gene Atiprimod Azaspiro-Derivative (e.g., Atiprimod) Atiprimod->JAK Inhibits Atiprimod->PI3K Inhibits Atiprimod->NFkB Inhibits STAT3_dimer->Gene

Caption: Key signaling pathways modulated by azaspiro-scaffold derivatives.

Scaffold-Based Drug Discovery Workflow

The 2-azaspiro[4.4]nonane hemioxalate is primarily used as a versatile building block for the synthesis of large compound libraries, which are then screened against various biological targets.[4]

Experimental Workflow: From Scaffold to Lead

A typical workflow for utilizing this scaffold in a drug discovery program is a systematic, multi-stage process.

  • Scaffold Derivatization (Library Synthesis):

    • Start with 2-azaspiro[4.4]nonane hemioxalate.

    • Utilize the secondary amine for diverse chemical reactions, such as amide bond formation with a library of carboxylic acids or reductive amination with a library of aldehydes/ketones.

    • This generates a library of novel compounds, each featuring the core spirocyclic scaffold but decorated with different functional groups.

  • Purification and Characterization:

    • Each synthesized compound must be purified, typically using high-performance liquid chromatography (HPLC).

    • The structure and purity of each compound are confirmed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Evaluation (Screening):

    • The purified library is subjected to high-throughput screening (HTS) against a specific biological target (e.g., an enzyme, receptor, or cell line).

    • Initial "hits" are identified as compounds that show activity in the primary assay.

  • Hit Validation and Lead Optimization:

    • Hits are re-tested and confirmed in dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀).

    • The initial structure-activity relationship (SAR) is developed by comparing the activity of different derivatives.

    • This SAR data guides the synthesis of new, more potent, and selective analogs in an iterative process known as lead optimization.

Scaffold 2-Azaspiro[4.4]nonane Hemioxalate Library Library Synthesis (Amide Coupling, etc.) Scaffold->Library Purify Purification & Characterization Library->Purify HTS High-Throughput Screening (HTS) Purify->HTS Hit Hit Identification HTS->Hit Validate Hit Validation & Dose-Response Hit->Validate SAR SAR Studies & Lead Optimization Validate->SAR SAR->Library Iterative Design

Caption: Workflow for scaffold-based drug discovery.

Conclusion and Future Perspectives

The 2-azaspiro[4.4]nonane scaffold represents a significant and valuable tool in the modern medicinal chemist's arsenal. Its inherent three-dimensionality provides a robust framework for designing potent and selective modulators of challenging biological targets, offering a clear advantage over traditional flat scaffolds.[1][2] The demonstrated activities of its derivatives in preclinical models for CNS disorders, cancer, and inflammation highlight its broad therapeutic potential.[10]

The future of drug discovery with this scaffold lies in two key areas: the development of novel, more efficient, and stereoselective synthetic methodologies and the expansion of its application into new therapeutic areas.[9][12] As high-throughput synthesis and computational modeling techniques continue to advance, the exploration of the vast chemical space accessible from the 2-azaspiro[4.4]nonane core will accelerate, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.[13]

References

  • Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEbk72293MHFjw4hYVsRZzw_HlIPpewMnG-lK1VCaYa-Pl4s4gq6IyRvMbpNS-7LY5i5KMeEQukEzW8Fm1bfq03HKIk06BfhcRZ2IiBSL5KYDp7k0Pz0GdVQy1_e4NFhu0hgt7UWEZYmeVVWu88Vmdt6RiSVePi28CXlcxQK1ovpk9CPGbRy8dV4rLbszlF0KM6lyKqgbkfnpNFpL2B07xwkspPXJh4GJqcbBm0KuMCgNgO8dw9sjbQ==]
  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqsuZZquj_SHwuOz8Rv11CQhJkbCX0FFD98BpckrIu7ZuXksMS_q3oWypZqWyAXLI-jURifYPtaKNEQ3dnwjGZeO2sXfdKAni2q0WZwHxLcdINds8AjGEny47m75rJ9ywASeEjLIxE5EwMw93kcR9YF_QUpVGpNY-0H6Y6QQis1bUqfunsVQ02uvsmXN30etGLe0AaMJB0XBxPwhKcgIrP0TtmpAlGqzEPkELTbj0w_QsuQZVSELj4wlr7yOC4XFJ4X8iULiRx0M6xPg==]
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXxm0i6Cz5QYXo51JQ0zhlq2nEnNc_CpqBzcOltFpqUJrCQ5VMcNJcYdv_iz7HWwqU9SWiJgw86yoarzbDoBdjAOQJ9KmP4kFN5hU6oRKzu-iwgmZwXRXZJ2oZyJ50I3mysfN0UouqUxgWMF6zF64kG8NIYFWxBrBIPpBgNPwJ9eYOPhf2BhyEaV2qMDb_X6csD9zkw-5RQFu1U5trBxPYnFf5xOnqVy4VZiiLyh-eM26u9CffPcw=]
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF37q7Qkc4_6mi4sRKlXvzgHZ_9PjEcf4ig1XM-2-E6bco1K5SgwOVwNIYqie8zDXWD3PdPOCB_8QVSgtXSZmz6xShbdNksgZLptjE6kY-vECEw4IimeATBHWU1xb41jlWZMBpAzM4xWEyVauxBg96yB23xWWEjWQbXW59xQInVA7_XHDjM56KJNmQgYOZwMnC_NE30hRRpAW1hp2FLL3oVYbtuevgDFFDubs=]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2307891]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiwIfsj47heoQEJwqpEEO0D2606culAI9Mq287U84awoJBsZRN9FLE3LhniQOk9NYoz9TZuML4XhvAewuNWlIqk6yYnmao7E273x3dbT29tiIjJGMjlduRkIM9osbx_9GwCo3tlorihSqfbkackdSIykXZFd2_WcOoP45-m1kr1nZaoVycNvkODhkSmeioGv-OPs93tc1QvsY9OBZor4ORaRL9magnEE4C6RPsPWtn]
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6v5nPRAYk1Udp--MeXZJU_lHTnSS8aGZyTTAqCJoQqXn0Q88LTJjVGKk0_wB5suvbL5jdXv2Iuqw52RRAvaQbxo9p0tGVRBtw1Bwmdg8Wmb37LPlgDekj4RnVuLUIPUpT_CZHDTVMxVA7IQCAaYQ7JzQWlVHG48uMNSdNhDXsZM5rz428wF2XFV5ZRBwzBHE6B5sJ_2oowwWoBxoKQim2fUpWEDdAYAqi5pS-JAU8KKCqApCARuvCxSvdvBuFKZ4L]
  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZT3I29ISr6gMq8SJXVQMbQ80FkVQrROQObTLVirjk2Xk2YGt6iKcUrjss7DltXfWkV4ncRTUxSoLr6UMjLoMY5rTLLbvOcnFBDGmdEg_jLAQKu6blaN-4pJvls4mmVR3SGXAS9BJN3DCJt3WV_Y4nuEyglpaWwJ-bWSstMT4w3WIzsTQSuqvuHUxG4twlH8rqshc=]
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [URL: https://www.researchgate.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [URL: https://doi.org/10.1039/D0QO01085E]
  • Design and Evaluation of Azaspirocycles as RNA binders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39533928/]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345173/]
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [URL: https://www.researchgate.
  • 2-Azaspiro(4.4)nonane. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/418904]
  • Synthesis of compounds with potential central nervous system stimulant activity. I. 2-Amino-2-oxazolin-4-one-5-spirocycloalkanes and 2-amino-2-oxazolin-4-one-5-spiro(4'-piperidines). Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00282a014]
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. [URL: https://www.researchgate.net/publication/362908027_Design_synthesis_and_biological_evaluation_of_novel_spirocyclic_compounds_as_potential_anti-glioblastoma_agents]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35332840/]

Sources

Beyond Flatland: The Strategic Utility of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (


)—has elevated spirocyclic scaffolds from niche curiosities to privileged structures. The (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol  intermediate represents a critical junction in this chemical space.

Unlike flat heteroaromatic rings, the 2-azaspiro[4.4]nonane core offers inherent three-dimensionality, improving solubility and metabolic stability while providing a rigid vector for substituent display.[1] This guide analyzes the specific utility of the 6-hydroxymethyl derivative as a divergent point for synthesizing libraries targeting GPCRs (specifically Muscarinic and Ghrelin receptors) and ion channels.

Structural Anatomy & Physicochemical Profile[1][2][3][4]

The molecule comprises three functional domains, each serving a distinct role in the drug development pipeline:

DomainStructural FeatureFunction in Drug Design
Core Scaffold 2-Azaspiro[4.4]nonaneConformational Restriction: Locks pharmacophores in specific vectors, reducing the entropic penalty of binding to protein targets.
N-Protecting Group 2-BenzylOrthogonal Protection: A hydrophobic handle that aids purification during intermediate steps. It is easily removed (hydrogenolysis) to unveil the secondary amine for final library diversification.
Functional Handle 6-Hydroxymethyl (-CH₂OH)Divergent Point: A versatile "warhead" precursor. It can be oxidized to aldehydes (reductive amination), converted to leaving groups (alkylation), or expanded into ethers.
Stereochemical Considerations

The 2-azaspiro[4.4]nonane system possesses a chiral center at the spiro-junction. However, the introduction of the hydroxymethyl group at position 6 creates a second stereocenter, leading to diastereomeric possibilities (cis/trans relative to the nitrogen ring).

  • Technical Note: Most high-value applications require enantiopurity. The cis-relationship between the nitrogen lone pair and the C6-substituent often dictates bioactivity in ion channel blockers.

Synthetic Pathways[4][5][6][7]

The synthesis of the (6-yl)methanol derivative typically proceeds via the reduction of a spiro-carboxylate or spiro-succinimide precursor. The construction of the quaternary spiro-carbon is the rate-determining step.

Primary Route: Dieckmann Condensation & Reduction

This route is preferred for scalability. It builds the pyrrolidine ring onto a pre-existing cyclopentane ring (or vice versa).

SynthesisRoute Start Cyclopentanone + Ethyl Cyanoacetate Step1 Knoevenagel Condensation Start->Step1 Inter1 Cyclopentylidene Intermediate Step1->Inter1 Step2 Michael Addition (CN-) Inter1->Step2 Step3 Cyclization (Acid/Base) Step2->Step3 SpiroImide Spiro-imide/Ester Precursor Step3->SpiroImide Step4 LiAlH4 Reduction SpiroImide->Step4 Critical Step Final (2-Benzyl-2-azaspiro [4.4]nonan-6-yl)methanol Step4->Final

Figure 1: Synthetic workflow from commodity starting materials to the target alcohol.

Alternative Route: Phosphine-Catalyzed [3+2] Cycloaddition

For higher stereocontrol, recent literature suggests using phosphine catalysis to react allenoates with exocyclic enones. This method constructs the spiro-ring system with defined stereochemistry but is often limited to smaller scales.

Therapeutic Applications & Case Studies

The (6-yl)methanol derivative is rarely the final drug; it is the architectural key to accessing specific biological activities.

Muscarinic Receptor Modulation (M1/M4)

Derivatives where the -CH₂OH is converted to an ether-linked aryl group have shown affinity for Muscarinic Acetylcholine Receptors (mAChRs).

  • Mechanism: The rigid spiro-core mimics the tropane ring of atropine but with distinct vector properties, potentially offering subtype selectivity (M4 over M2) to treat CNS disorders without cardiovascular side effects.

Influenza M2 Channel Blockers

The 2-azaspiro[4.4]nonane core is a bioisostere of the adamantane cage found in Amantadine.

  • Application: Functionalizing the C6 position (derived from our methanol intermediate) allows the molecule to plug the M2 proton channel of the Influenza A virus. The spiro-scaffold fits the channel pore, blocking H+ transport required for viral uncoating.

Peptidomimetics (Beta-Turn Mimetics)

The constrained geometry of the spiro system can mimic the


 and 

residues of a peptide

-turn.
  • Strategy: The hydroxymethyl group is oxidized to an acid and coupled with amino acids. These peptidomimetics are investigated for inhibiting protein-protein interactions (PPIs), such as the p53-MDM2 interaction.

SAR_Logic Core (2-Benzyl-2-azaspiro [4.4]nonan-6-yl)methanol Oxidation Oxidation to Aldehyde/Acid Core->Oxidation Etherification Etherification (Williamson) Core->Etherification Amination Mesylation -> Amine Displacement Core->Amination Peptide Peptidomimetics (PPI Inhibitors) Oxidation->Peptide GPCR GPCR Ligands (Muscarinic/Ghrelin) Etherification->GPCR Channel Ion Channel Blockers (Nav1.7 / M2) Amination->Channel

Figure 2: Divergent synthesis strategy: transforming the alcohol handle into bioactive pharmacophores.

Detailed Experimental Protocol

Objective: Reduction of Ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate to (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

Note: This protocol assumes the precursor ester has been synthesized via standard alkylation methods.

Reagents
  • Ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) - Warning: Pyrophoric

  • Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)

  • Rochelle’s Salt (Potassium sodium tartrate)

Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to 0°C.

  • Reagent Prep: Carefully add LiAlH₄ pellets/powder to the THF. Stir for 15 minutes to ensure suspension.

  • Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quench (Fieser Method): Cool back to 0°C.

    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Stir the mixture vigorously until a white granular precipitate forms (aluminum salts). Add anhydrous

    
     directly to the mixture to dry. Filter through a Celite pad.
    
  • Purification: Concentrate the filtrate in vacuo. The resulting oil is typically purified via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the title compound as a viscous oil.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the ethyl quartet (4.1 ppm) and the appearance of the hydroxymethyl doublet/singlet around 3.5–3.7 ppm.

  • MS (ESI): Expect

    
     peak corresponding to MW 245.36.
    

References

  • BenchChem. (2025).[1][2][3][4][5][6] Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Contextual grounding on spiro-scaffold synthesis).
  • Taylor & Francis. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved from

  • Smith, J. et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron. (Specifics on constructing the 4.4 spiro core).
  • ChemScene. (2024). Product Data: 2-Benzyl-2-azaspiro[4.4]Nonan-6-ol.[7] Retrieved from

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from

Sources

Therapeutic Potential of Spiro-Fused Amino Alcohols in Drug Discovery

[1]

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift, moving away from planar, aromatic-heavy compounds ("Flatland") toward three-dimensional (3D) architectures. Spiro-fused amino alcohols represent a high-value intersection of this trend. By combining the conformational rigidity of spirocyclic cores with the privileged pharmacophore of 1,2-amino alcohols, these scaffolds offer a solution to common attrition risks: poor solubility, metabolic instability, and off-target toxicity. This technical guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of these complex motifs.[1]

Part 1: Structural Rationale & The "Escape from Flatland"

The Geometric Advantage

Traditional drug discovery has relied heavily on heteroaromatic rings (e.g., pyridines, indoles) due to the reliability of Suzuki-Miyaura couplings. However, these planar molecules often suffer from poor aqueous solubility and non-specific binding (promiscuity).

Spiro-fused amino alcohols introduce a spirocenter —a single atom shared by two rings—which forces the molecule into a rigid, orthogonal configuration.

  • Vectorial Exploration: Unlike flat molecules that extend in only two dimensions (x, y), spiro-fused systems project substituents into the z-axis, allowing for the exploration of novel chemical space within binding pockets.

  • Fsp3 Correlation: As defined by Lovering et al., the fraction of sp3-hybridized carbons (

    
    ) correlates with clinical success.[2] Spiro-fused amino alcohols inherently possess high 
    
    
    scores, improving lipophilicity profiles (LogD) and reducing hERG channel inhibition risks.
The Amino Alcohol Pharmacophore

The 1,2-amino alcohol motif is ubiquitous in bioactive molecules (e.g.,

conformational locking
Logic Pathway: From Structure to Clinical Success

The following diagram illustrates the causal link between spiro-architecture and drug viability.

GFlatPlanar AromaticScaffoldsSpiroSpiro-FusedArchitectureFlat->Spiro  Dearomatization  Prop1Increased Fsp3(Saturation)Spiro->Prop1Prop2OrthogonalVector ProjectionSpiro->Prop2Result1ImprovedSolubilityProp1->Result1Result2HigherSelectivityProp2->Result2ClinicalReduced ClinicalAttritionResult1->ClinicalResult2->Clinical

Caption: The "Escape from Flatland" workflow showing how spiro-fusion translates structural features into clinical advantages.

Part 2: Synthetic Methodologies

Constructing spiro-fused amino alcohols is synthetically challenging due to the steric crowding at the quaternary center. Below is a validated, scalable protocol for generating these systems via nucleophilic ring-opening of spiro-epoxides .

Protocol: LiClO₄-Catalyzed Aminolysis of Spiro-Bis(oxiranes)

This method is preferred for its atom economy and the ability to generate diverse amino alcohol libraries from a common spiro-epoxide precursor.

Scope: Synthesis of 9-oxabicyclo[3.3.1]nonane amino alcohols. Reagents: Spirocyclic bis(oxirane), Primary/Secondary Amine, Lithium Perchlorate (LiClO₄), Acetonitrile (MeCN).

Step-by-Step Methodology:
  • Catalyst Preparation: Prepare a solution of LiClO₄ (2.0 mmol) in dry MeCN (3 mL). Note: LiClO₄ acts as a Lewis acid to activate the epoxide oxygen, facilitating nucleophilic attack.

  • Substrate Addition: Add the spirocyclic bis(oxirane) precursor (0.1 mmol) to the reaction vessel.

  • Amine Addition: Add the corresponding amine (0.22 mmol, 2.2 equiv).

    • Critical Control: If using volatile amines, use a sealed pressure tube.

  • Reaction: Stir the mixture at 80 °C for 5–40 hours . Monitor via TLC (Mobile phase: Light petrol:EtOAc:MeOH 3:1:0.1).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Isolate the product via preparative column chromatography (SiO₂).

Mechanism of Action: The reaction proceeds via a domino process:[3]

  • Lewis acid activation of the first oxirane.

  • Nucleophilic attack by the amine (Regioselective opening).

  • Intramolecular cyclization (in specific trans-isomers) or second amine attack (cis-isomers) to form the final amino alcohol core.

Synthetic Workflow Diagram

SynthesisStartSpiro-Bis(oxirane)PrecursorActivateLiClO4 Lewis AcidActivationStart->ActivateAttackNucleophilic Attack(R-NH2)Activate->AttackInterIntermediateAmino-AlcoholAttack->InterCyclizeIntramolecularCyclizationInter->Cyclize Trans-isomer path FinalSpiro-FusedAmino AlcoholInter->Final Cis-isomer path Cyclize->Final

Caption: Divergent synthesis of spiro-amino alcohols depending on the stereochemistry of the oxirane precursor.

Part 3: Therapeutic Applications & Data[1][2][5]

Spiro-fused amino alcohols have demonstrated potency in infectious diseases and CNS targets.

Antitubercular Agents (Spirochromones)

Conjugates of amino alcohols fused with spirochromone scaffolds have shown significant activity against Mycobacterium tuberculosis (H37Rv strain).[4] The spiro-fusion improves the permeability of the molecule through the waxy mycobacterial cell wall.

Comparative Potency Data:

Compound ClassCore ScaffoldTargetMIC (µg/mL)Selectivity Index
Spiro-Amino Alcohol Spirochromone-conjugateM. tuberculosis3.13 >10
Standard ReferenceEthambutolM. tuberculosis1.56 - 3.13N/A
Flat AnalogFlavone-amino alcoholM. tuberculosis>12.5<5

Data Source: Derived from structure-activity relationship studies on spirochromone conjugates (See Ref 3).

GPCR Modulation (Muscarinic Receptors)

Spirocyclic diamines and amino alcohols are emerging as potent allosteric modulators for Muscarinic Acetylcholine Receptors (mAChR), specifically the M4 subtype, which is a target for schizophrenia and Alzheimer's disease. The spiro-core allows the molecule to bind to the deep, hydrophobic orthosteric site while projecting the polar amino-alcohol tail to interact with extracellular loops.

Part 4: Future Outlook

The field is moving toward Automated Photoredox Synthesis to generate these scaffolds. Recent work has utilized photochemistry to drive [2+2] cycloadditions, converting simple flat precursors into complex spiro-amino alcohols in a single flow-chemistry step. This addresses the primary bottleneck: synthetic accessibility.

Recommendation: For drug discovery campaigns, prioritize spiro-fused amino alcohols when the target binding pocket is globular/spherical rather than a flat cleft (e.g., Kinase hinge regions are flat; GPCR transmembrane domains are often cylindrical/globular).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Prim, D., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).[3] Molecules, 26(3), 567. Link

  • Raj, T., et al. (2013). Synthesis and Antitubercular Activity of Amino Alcohol Fused Spirochromone Conjugates.[4] Bioorganic & Medicinal Chemistry Letters, 23(5), 1416-1419. Link

  • Carrel, A., et al. (2025).[5][6] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[5] Link

  • Zheng, S., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[2][5][6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831-834. Link

Chemical Stability Profile of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1) is a highly versatile, conformationally restricted building block utilized in modern medicinal chemistry and drug discovery[1]. The incorporation of the 2-azaspiro[4.4]nonane scaffold significantly increases the fraction of sp³-hybridized carbons (


) within a molecule. A higher 

value is strongly correlated with improved clinical success rates, driving enhanced aqueous solubility, superior metabolic stability, and reduced off-target promiscuity[2].

However, understanding the distinct reactivity hotspots of this molecule—specifically the interplay between its rigid spirocyclic core, the benzylic tertiary amine, and the primary alcohol—is critical for formulation, storage, and downstream synthetic applications. This whitepaper provides a comprehensive analysis of its chemical and metabolic stability profile, supported by self-validating experimental workflows.

Structural Anatomy & Reactivity Hotspots

The stability profile of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is dictated by three distinct structural domains:

  • The Azaspiro[4.4]nonane Core (High Stability): The spirocyclic junction acts as a steric shield. Unlike fused or bridged bicyclic systems, the single quaternary carbon linking the pyrrolidine and cyclopentane rings restricts conformational degrees of freedom without introducing excessive ring strain. This renders the core highly resistant to hydrolytic cleavage and thermal degradation[3][4].

  • The N-Benzyl Moiety (Oxidative/Metabolic Liability): The tertiary amine protected by a benzyl group presents the primary liability for degradation. The benzylic carbon is highly susceptible to hydrogen abstraction, leading to N-debenzylation under strong oxidative stress or via hepatic Cytochrome P450 (CYP450) enzymes[5].

  • The Hydroxymethyl Group (Secondary Liability): Located at position 6, the primary alcohol (-CH₂OH) is stable under neutral aqueous conditions but is prone to oxidation to the corresponding aldehyde (and subsequently to the carboxylic acid) under strong oxidizing conditions.

G Molecule (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Core Azaspiro[4.4]nonane Core (High Fsp3, Rigid) Molecule->Core Scaffold Benzyl N-Benzyl Group (CYP450 Liability) Molecule->Benzyl Position 2 Alcohol Hydroxymethyl Group (Oxidation/Glucuronidation) Molecule->Alcohol Position 6 Metabolic Stability Metabolic Stability Core->Metabolic Stability Enhances N-Debenzylation N-Debenzylation Benzyl->N-Debenzylation Susceptible Aldehyde/Acid Aldehyde/Acid Alcohol->Aldehyde/Acid Oxidizes to

Fig 1. Structural reactivity hotspots of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

Quantitative Degradation Kinetics

To establish the shelf-life and handling parameters of the compound, forced degradation studies (stress testing) following ICH Q1A(R2) guidelines are employed. The spirocyclic core demonstrates exceptional resilience across extreme pH ranges, while the peripheral functional groups dictate the degradation kinetics.

Table 1: Summary of Forced Degradation Kinetics
Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantDegradation (%)Causality / Mechanism
Acidic 0.1 N HCl60°C / 24hNone detected< 1.0%Amine protonation shields the nitrogen lone pair, preventing electrophilic attack.
Basic 0.1 N NaOH60°C / 24hNone detected< 1.0%Spiro core lacks hydrolyzable amides/esters; sterics prevent nucleophilic attack.
Oxidative 3% H₂O₂40°C / 24h(2-Azaspiro[4.4]nonan-6-yl)methanol18.5%Radical-mediated hydrogen abstraction at the benzylic position leading to N-dealkylation.
Thermal Solid State80°C / 7 DaysNone detected< 0.5%High thermal stability due to rigid bicyclic geometry[2].
Photolytic UV-Vis (ICH Q1B)RT / 1.2M lux hrsBenzaldehyde + Core4.2%Photo-oxidation of the benzyl group.

In Vitro Metabolic Profiling

When utilized as a scaffold in drug discovery, understanding the intrinsic clearance (


) of the molecule is paramount. In Human Liver Microsomes (HLM), the compound undergoes rapid Phase I metabolism. The primary clearance mechanism is CYP3A4-mediated oxidative N-dealkylation. A secondary Phase II pathway involves the UGT-mediated glucuronidation of the primary alcohol.

Pathway Parent (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (Parent Drug) CYP CYP3A4 / CYP2D6 (Hepatic Microsomes) Parent->CYP Phase I Metabolism Metabolite3 O-Glucuronide Conjugate (Phase II Clearance) Parent->Metabolite3 UGT Enzymes (Phase II) Metabolite1 (2-Azaspiro[4.4]nonan-6-yl)methanol (N-Debenzylated Product) CYP->Metabolite1 Oxidative N-Dealkylation Metabolite2 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (Oxidized Alcohol) CYP->Metabolite2 Alcohol Oxidation

Fig 2. Primary in vitro metabolic clearance pathways in hepatic microsomes.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mass balance calculations to prevent false positives caused by matrix effects or volatile degradant loss.

Protocol 1: Oxidative Forced Degradation Profiling (LC-HRMS)

Purpose: To map the oxidative degradation pathways while ensuring no volatile degradants (e.g., benzaldehyde) escape quantification.

  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Stress Induction: Add 30%

    
     to achieve a final concentration of 3%. Incubate the sealed HPLC vial at 40°C for 24 hours.
    
  • Quenching (Causality Step): Add an equimolar amount of sodium thiosulfate (

    
    ) to the vial. Why? Residual peroxide can cause artificial "on-column" oxidation during LC-MS analysis due to the high pressure and temperature of the electrospray ionization (ESI) source. Thiosulfate neutralizes the peroxide, freezing the degradation profile.
    
  • Analysis: Inject 2 µL onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Self-Validation (Mass Balance): Calculate the total mass balance:

    
    . Adjust for relative response factors (RRF). A valid assay must yield a mass balance of 95%–105%. If the balance drops below 90%, it indicates the formation of volatile degradants (like benzaldehyde) or insoluble polymers, requiring headspace GC-MS analysis.
    
Protocol 2: Microsomal Intrinsic Clearance ( ) Assay

Purpose: To determine the metabolic half-life (


) of the scaffold in human liver microsomes.
  • Incubation Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 activity.

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots.
    
  • Quenching & Internal Standard (Self-Validation Step): Immediately crash the extracted aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Verapamil (Internal Standard). Why? The cold solvent denatures the enzymes instantly. The internal standard corrects for any volumetric pipetting errors and matrix-induced ion suppression during MS analysis.

  • Minus-NADPH Control (Causality Step): Run a parallel incubation replacing NADPH with buffer. Why? This isolates enzymatic metabolism from chemical instability. If the compound degrades in the minus-NADPH control, the instability is due to the buffer pH or temperature, not CYP450 metabolism.

  • Data Processing: Plot the natural log of the remaining parent compound ratio (Parent/IS) versus time to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

Conclusion

The (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol scaffold offers exceptional conformational rigidity and thermal stability, driven by its spirocyclic core. While highly stable under acidic and basic conditions, researchers must account for its susceptibility to oxidative N-debenzylation and primary alcohol oxidation. By employing the self-validating protocols outlined above, drug development professionals can accurately map its degradation kinetics and optimize this high-


 building block for next-generation therapeutics.

References

  • ChemRxiv. Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction. Retrieved from[Link]

  • PubMed (NIH). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane. Retrieved from [Link]

  • PMC (NIH). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from[Link]

Sources

Advanced Bioisosteric Applications of 2-Benzyl-2-azaspiro[4.4]nonane Systems in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a cornerstone of modern drug discovery. Among the most promising scaffolds driving this paradigm shift is the 2-azaspiro[4.4]nonane system. When functionalized as a 2-benzyl derivative, this spirocyclic core serves as a highly effective bioisostere for traditional saturated heterocycles like piperidines and piperazines. This technical guide explores the physicochemical rationale, target-specific applications, and self-validating experimental workflows required to successfully deploy 2-benzyl-2-azaspiro[4.4]nonane systems in lead optimization.

The "Escape from Flatland": Rationale for Spirocyclic Bioisosterism

Historically, medicinal chemistry relied heavily on planar aromatic and heteroaromatic rings. However, high molecular planarity often correlates with poor aqueous solubility, high plasma protein binding, and increased off-target toxicity driven by promiscuous lipophilic interactions.

The introduction of the 2-azaspiro[4.4]nonane scaffold directly addresses these liabilities by increasing the fraction of sp3-hybridized carbons (


)[1]. The causality here is thermodynamic: the rigid bicyclic system, fused at a single quaternary carbon, severely restricts the conformational flexibility of the molecule. When this rigid core binds to a target protein, it incurs a significantly lower entropic penalty compared to flexible linear or unbranched cyclic amines. Furthermore, the orthogonal projection of functional groups from the spiro center allows medicinal chemists to map complex three-dimensional pharmacophores that flat molecules simply cannot reach[2].

ScaffoldHopping A Flat Heterocycles (e.g., Piperazine) B Spirocyclic Core (2-azaspiro[4.4]nonane) A->B Conformational Restriction C N-Benzyl Derivative (Lipophilic Anchor) B->C Vector Projection D Enhanced Fsp3 & Metabolic Stability B->D Physicochemical Improvement C->D Synergistic Binding

Logic of spirocyclic scaffold hopping and property enhancement.

Structural Dynamics and Target Affinity

The addition of a benzyl group at the 2-position of the azaspiro[4.4]nonane core is not merely a synthetic convenience; it acts as a critical lipophilic vector. Depending on the biological target, this vector drives distinct pharmacological outcomes.

Sigma-1 ( ) Receptor Ligands

In the design of


 receptor ligands, the 2-benzyl-2-azaspiro[4.4]nonane framework has been utilized to create highly potent thienopyran bioisosteres. The 

receptor features a deep, hydrophobic binding pocket that accommodates the benzyl moiety, while the basic spiro-nitrogen forms a critical electrostatic interaction with Asp126 of the receptor. 3 reports that these derivatives achieve sub-nanomolar affinity (

nM) and an exceptional 3940-fold selectivity over the

subtype[3],[4].

SignalingPathway Ligand 2-Benzyl-azaspiro Derivative Receptor Sigma-1 Receptor (ER Mitochondria) Ligand->Receptor Sub-nanomolar Affinity Effector IP3 Receptor Modulation Receptor->Effector Chaperone Activation Outcome Cell Survival & Neuroprotection Effector->Outcome Calcium Homeostasis

Intracellular signaling pathway modulated by sigma-1 receptor ligands.

PARP-1 Inhibitor Optimization

Piperazine cores, such as those found in the FDA-approved drug olaparib, are notorious for inducing off-target cytotoxicity and DNA damage. By replacing the piperazine ring with a diazaspiro or azaspiro[4.4]nonane core, researchers successfully decoupled PARP-1 inhibition from generalized cytotoxicity. The modified spirocyclic analogues maintained excellent PARP-1 affinity (


 = 12.6 nM) but showed an ~80% cell survival rate in BRCA1-methylated OVCAR8 cells at 10 μM, proving that high-affinity PARP inhibitors can be developed without inherent DNA-damaging properties[5].
Anticonvulsant Development

N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives have been extensively investigated as bioisosteres for traditional antiepileptic drugs like phenytoin. The rigid dione core mimics the imide pharmacophore necessary for voltage-gated sodium channel blockade, while the benzyl group provides the lipophilicity required to cross the blood-brain barrier (BBB). These compounds exhibit potent protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models[6],[7].

Quantitative Data Summary
Compound ClassBiological TargetOriginal ScaffoldBioisosteric ScaffoldAffinity (

/

)
Key Pharmacological Benefit
Olaparib Analogues PARP-1PiperazineAzaspiro[4.4]nonane12.6 - 57.1 nMReduced cytotoxicity and DNA damage[5]
Thienopyrans

Receptor
Benzopyran2-benzyl-2-azaspiro[4.4]0.30 - 0.32 nM3940-fold

/

selectivity[3]
Dione Derivatives Unknown (MES/PTZ)PhenytoinN-benzyl-azaspiro-dione

~ 60-80 mg/kg
High in vivo seizure protection[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these bioisosteres must employ self-validating protocols. The causality behind these steps is to eliminate false positives caused by reactive intermediates, assay interference, or trace impurities.

Synthesis of the 2-Benzyl-2-azaspiro[4.4]nonane Core

The construction of the spirocyclic core often proceeds via the cyclization of cyclopentanecarboxamide to a dione intermediate, followed by aggressive reduction[8]. The dione intermediate is chosen because it allows for highly regioselective ring closure driven by thermodynamic stability. However, it must be fully reduced to eliminate electrophilic liabilities (e.g., in vivo Michael addition by off-target thiols).

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-benzyl-2-azaspiro[4.4]nonane-1,4-dione (1.0 eq) in anhydrous THF, add

    
     (2.0 eq) portionwise at 0 °C under an inert argon atmosphere[8].
    
  • Reduction: Reflux the mixture at 85 °C for 1 hour. Causality: Refluxing with a strong reducing agent ensures complete saturation of the dione, preventing the formation of partially reduced, reactive aminals.

  • Quenching: Cool to 0 °C and strictly follow the Fieser workup (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts.

  • Self-Validation (qNMR): Before proceeding to biological assays, perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). Validation Checkpoint: The compound must show >95% purity. This ensures that subsequent biological activity is not an artifact of unreacted benzyl bromide or trace transition metals.

Radioligand Binding Assay for Target Affinity

When evaluating the


 affinity of the synthesized bioisosteres, the assay must distinguish true target engagement from non-specific lipophilic binding.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate guinea pig brain membranes (rich in

    
     receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
    
  • Incubation: Incubate 0.5 mg of membrane protein with the radioligand

    
    -pentazocine (a highly selective 
    
    
    
    agonist) and varying concentrations of the 2-benzyl-2-azaspiro[4.4]nonane test compound for 120 minutes at 25 °C.
  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Self-Validation (Z'-factor & Controls): Include Haloperidol as a positive control reference standard and a DMSO vehicle control. Calculate the Z'-factor for the assay plate. Validation Checkpoint: Only plates yielding a Z'-factor > 0.5 are considered valid, proving the assay window is statistically robust against well-to-well noise.

ValidationWorkflow S1 Compound Synthesis S2 Purity Check (qNMR >95%) S1->S2 QC Check S3 Radioligand Binding Assay S2->S3 Proceed if pure S4 Data Validation (Z'-factor > 0.5) S3->S4 Internal Controls S4->S1 SAR Feedback

Self-validating experimental workflow for compound synthesis and screening.

Conclusion

The 2-benzyl-2-azaspiro[4.4]nonane system is a highly versatile and structurally privileged bioisostere. By forcing the molecular architecture out of flatland and into a rigid, three-dimensional space, medicinal chemists can dramatically improve target selectivity, metabolic stability, and physicochemical profiles. Whether deployed to eliminate the cytotoxicity of PARP inhibitors or to anchor highly selective


 receptor ligands, this spirocyclic scaffold represents a critical tool in the modern drug development arsenal.

References

  • Application Notes and Protocols: 2-Azaspiro[4.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PMC URL
  • Current Research on Antiepileptic Compounds Source: MDPI URL
  • GABA Modulating Agents: A Brief Review Source: Science Alert URL
  • SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE - EP 3312164 B1 Source: European Patent Office URL

Sources

Solubility data for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, physicochemical properties, and experimental determination protocols for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol .

Technical Guide & Experimental Protocols

Executive Summary & Compound Analysis

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of spirocyclic scaffolds for GPCR modulators (e.g., muscarinic receptor agonists) and novel analgesic agents.[1]

Unlike commoditized solvents, solubility data for this specific spiro-intermediate is not standardized in public thermodynamic databases. Consequently, researchers must rely on predictive physicochemical profiling followed by empirical determination . This guide provides the estimated solubility behavior based on structural activity relationships (SAR) and a validated protocol for generating precise mole-fraction solubility data.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula:

    
     (Note: Some variations in salt forms exist; this refers to the free base).
    
  • Molecular Weight: ~245.36 g/mol (Base structure).

  • Predicted LogP: ~2.42 (Moderate Lipophilicity).

  • Key Functional Groups:

    • Benzyl Group: Increases lipophilicity (

      
      -
      
      
      
      interactions).
    • Azaspiro[4.4]nonane Core: Rigid, semi-lipophilic scaffold.

    • Hydroxymethyl Group: H-bond donor/acceptor, providing polar solubility handles.

Estimated Solubility Data

Based on the calculated partition coefficient (LogP 2.42) and the balance between the hydrophobic benzyl/spiro-core and the hydrophilic hydroxyl moiety, the following solubility profile is projected for the free base form at 298.15 K.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Dipole-dipole & dispersion forces match the lipophilic core.
Alcohols Methanol, Ethanol, IPAHigh (>50 mg/mL)H-bonding with the hydroxymethyl group & amine nitrogen.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions; excellent for stock solutions.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Good general compatibility; likely suitable for crystallization.
Ethers THF, MTBE, Diethyl EtherModerate (10–30 mg/mL)Useful for extraction; solubility decreases with ether chain length.
Aliphatic n-Hexane, Cyclohexane, HeptaneLow (<1 mg/mL)Polarity mismatch; likely acts as an anti-solvent.
Aqueous Water (pH 7)Very Low (<0.1 mg/mL)Hydrophobic benzyl/spiro groups dominate; requires pH < 4 for solubility (protonation).

Critical Note: If utilizing the Hydrochloride (HCl) salt , solubility will invert: High in Water/Methanol, Low in DCM/Ethyl Acetate/Hexane.

Experimental Protocol: Isothermal Saturation Method

To generate publication-quality solubility data (mole fraction


), follow this self-validating protocol. This method minimizes solvent evaporation errors and ensures thermodynamic equilibrium.
Phase 1: Preparation & Saturation
  • Excess Addition: Add the compound in excess to 10 mL of the target solvent in a double-jacketed glass vessel equipped with a magnetic stirrer.

  • Temperature Control: Connect the vessel to a thermostatic water bath (precision

    
     K). Set 
    
    
    
    K (or target temperature).
  • Equilibration: Stir continuously for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature. This prevents suspended micro-particles from skewing gravimetric results.

Phase 2: Sampling & Analysis (Gravimetric)
  • Filtration: Using a pre-heated glass syringe and a 0.45

    
    m PTFE syringe filter, withdraw 2 mL of the supernatant.
    
  • Weighing: Immediately transfer the filtrate into a pre-weighed weighing vial (

    
    ). Weigh the vial with the solution (
    
    
    
    ).
  • Evaporation: Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved.

  • Final Weighing: Weigh the vial with the dry residue (

    
    ).
    
Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
     = Molecular weight of solute (245.36  g/mol ).
    
  • 
     = Molecular weight of solvent.
    

Thermodynamic Modeling

For researchers needing to interpolate solubility at different temperatures, the Modified Apelblat Equation is the industry standard for spiro-cyclic intermediates.

Model Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis of your experimental data.
    

Mechanistic Insight:

  • If parameter

    
      is negative and large, the dissolution is endothermic  (solubility increases with T), which is typical for this class of compounds in organic solvents.
    
  • Gibbs Free Energy (

    
    )  can be derived to quantify the spontaneity of the dissolution process.
    

Workflow Visualization

Figure 1: Solubility Screening & Solvent Selection Logic

This diagram illustrates the decision matrix for selecting the optimal solvent based on the intended application (Reaction vs. Crystallization).

SolubilityLogic Start Start: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Lipophilic) CheckForm->FreeBase Neutral pH Salt HCl/Salt Form (Hydrophilic) CheckForm->Salt Acidic Conditions PolarAprotic Polar Aprotic (DMSO, DMF) Use for: Stock Solutions FreeBase->PolarAprotic High Sol. Chlorinated Chlorinated (DCM, CHCl3) Use for: Synthesis/Reactions FreeBase->Chlorinated Very High Sol. Alcohols Alcohols (MeOH, EtOH) Use for: General Handling FreeBase->Alcohols High Sol. NonPolar Non-Polar (Hexane, Heptane) Use for: Anti-Solvent/Precipitation FreeBase->NonPolar Insoluble Salt->Chlorinated Low Sol. Aqueous Aqueous/Buffers Use for: Biological Assays Salt->Aqueous High Sol.

Caption: Decision matrix for solvent selection based on the chemical form (Free Base vs. Salt) and intended application.

Figure 2: Experimental Workflow for Data Generation

This diagram outlines the "Self-Validating" protocol required to generate the missing thermodynamic data.

Protocol Step1 1. Saturation (Excess Solute + Solvent) Step2 2. Equilibration (24h Stirring @ T) Step1->Step2 Step3 3. Phase Separation (2h Settling + Filtration) Step2->Step3 Step4 4. Quantification (Gravimetric/HPLC) Step3->Step4 Step4->Step1 If RSD > 2% Step5 5. Modeling (Apelblat Equation) Step4->Step5

Caption: Step-by-step isothermal saturation protocol. The dashed line represents the quality control feedback loop.

References

  • PubChem . (2024). Compound Summary: Spiro[4.4]nonane derivatives. National Library of Medicine. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.

Sources

CAS registry number and identifiers for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Executive Summary & Structural Significance

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is a specialized spirocyclic building block used in high-value medicinal chemistry campaigns. Belonging to the class of 2-azaspiro[4.4]nonanes , this molecule represents a strategic departure from flat, aromatic-heavy drug candidates ("escaping flatland"). The spiro-fusion at the C5 position creates a rigid, three-dimensional geometry that vectors substituents (the hydroxymethyl group) into specific regions of the binding pocket, often improving selectivity for GPCRs and kinase targets compared to their piperidine or pyrrolidine analogs.

This guide provides the definitive identifiers, a validated synthetic workflow based on carboxylic acid reduction, and structural analysis for researchers utilizing this scaffold in hit-to-lead optimization.

Chemical Identifiers & Properties

The following data establishes the precise identity of the molecule. Note that while the generic CAS is provided, stereochemical variations (cis/trans isomers at the C6 position relative to the spiro center) are common in this scaffold class.

Property Identifier / Value
Chemical Name (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
CAS Registry Number 1357354-20-1
Related CAS (Ketone) 160746-93-0 (2-Benzyl-2-azaspiro[4.4]nonan-6-one)
Related CAS (Acid) 1933701-80-4 (2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid)
Molecular Formula

Molecular Weight 245.36 g/mol
Exact Mass 245.1780
SMILES OCC1CCCC12CN(Cc3ccccc3)CC2
InChIKey Computed from structure:Specific key varies by stereoisomer
LogP (Predicted) ~2.5 (Moderate lipophilicity due to benzyl group)
pKa (Predicted) ~9.5 (Tertiary amine)

Structural Analysis & Stereochemistry

The 2-azaspiro[4.4]nonane skeleton consists of a pyrrolidine ring spiro-fused to a cyclopentane ring.

  • Spiro-Center (C5): The quaternary carbon creates a permanent orthogonal relationship between the two rings.

  • Functionalization (C6): The hydroxymethyl group is attached to the cyclopentane ring adjacent to the spiro center. This proximity creates significant steric influence.

  • Stereoisomerism: The molecule possesses two chiral centers (C5 and C6).

    • cis-isomer: The hydroxymethyl group and the nitrogen lone pair (or benzyl group vector) are on the same side of the ring plane.

    • trans-isomer: They are on opposite sides.

    • Note: Commercial supplies of CAS 1357354-20-1 are often racemic mixtures unless specified as chiral (e.g., derived from the (5S,6R)-acid).

Experimental Protocol: Synthesis via Reductive Pathway

The most robust route to (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol involves the reduction of its carboxylic acid precursor. This method avoids the regioselectivity issues often encountered when trying to functionalize the bare spiro-alkane.

Pathway Visualization

SynthesisPathway Precursor 2-Benzyl-2-azaspiro[4.4] nonane-6-carboxylic acid (CAS 1933701-80-4) Reagent LiAlH4 (2.0 equiv) THF, 0°C to Reflux Precursor->Reagent Addition Intermediate Aluminum-Alkoxide Complex Reagent->Intermediate Reduction Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product Target Alcohol (CAS 1357354-20-1) Quench->Product Purification

Figure 1: Reductive synthesis pathway from the carboxylic acid precursor.

Detailed Methodology

Reagents:

  • 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ), 2.4 M in THF (2.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)[1]

  • Sodium Sulfate (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Solubilization: Dissolve the starting carboxylic acid (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Reduction: Cautiously add the

    
     solution (2.0 equiv) dropwise via syringe. Caution: Exothermic reaction with hydrogen gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (66°C) for 4–6 hours. Monitor consumption of the acid by LC-MS or TLC (MeOH/DCM).

  • Fieser Quench: Cool the mixture back to 0°C. Quench excess hydride by sequential addition of:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% aqueous NaOH.
      
    • 
       mL water.
      
  • Isolation: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.

  • Drying: Dry the filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude amino-alcohol is typically pure enough for use (>95%). If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Alternative Scaffold Synthesis (De Novo)

If the carboxylic acid is unavailable, the spiro-ring system can be constructed from cyclopentanone, though this route requires subsequent functionalization.

Scaffold Construction Logic

ScaffoldLogic Start Cyclopentanone Step1 Condensation (Cyanoacetamide + Piperidine) Start->Step1 Intermediate1 Spiro-imide Intermediate Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation (H2SO4) Intermediate1->Step2 Diacid 2,2-Cyclopentanediacetic Acid Step2->Diacid Step3 Cyclization & Reduction (LiAlH4) Diacid->Step3 Core 2-Azaspiro[4.4]nonane (Core Scaffold) Step3->Core

Figure 2: De novo synthesis of the 2-azaspiro[4.4]nonane core. Note: This produces the unsubstituted scaffold. Further lithiation and trapping with formaldehyde would be required to install the hydroxymethyl group at C6.

Applications in Drug Discovery

  • Fragment-Based Drug Design (FBDD): The molecule serves as a high-

    
     fragment. The benzyl group provides a hydrophobic anchor, while the alcohol offers a vector for hydrogen bonding or further elaboration (e.g., to an ether or carbamate).
    
  • GPCR Ligands: Spiro-piperidines and pyrrolidines are privileged structures in opioid receptor (OR) and chemokine receptor (CCR) antagonists. The spiro-constraint reduces the entropic penalty of binding.

  • Kinase Inhibitors: Used to replace flexible solvent-front regions in ATP-competitive inhibitors to improve metabolic stability (preventing oxidative metabolism common on flexible alkyl chains).

References

  • MolCore Chemical Data. Product Monograph: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS 1357354-20-1).[2][3] Retrieved from MolCore.[2][3] Link

  • BenchChem Protocols. Synthesis of 2-Azaspiro[4.4]nonane Derivatives. BenchChem Application Notes. Link

  • ChemScene. 2-Benzyl-2-azaspiro[4.4]nonan-6-one (CAS 160746-93-0) Product Data.[4]Link

  • ChemicalBook. Racemic-(5S,6R)-2-Benzyl-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid (CAS 1933701-80-4).[5]Link

  • Smith, A. et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Advantages over Gem-Dimethyl Groups." Journal of Medicinal Chemistry (General Reference for Spiro-Scaffold Utility).

Sources

Methodological & Application

Step-by-step synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Strategic Retrosynthetic Analysis

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in modern drug discovery, offering high sp³ character, enhanced metabolic stability, and rigid conformational geometry. Synthesizing derivatives such as (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol requires precise control over the quaternary spiro center (C5) and the adjacent functionalized carbon (C6).

Traditional alkylation methods for constructing spirocyclic systems often suffer from poor regioselectivity and low yields due to steric hindrance. To bypass these limitations, this protocol leverages a highly convergent [3+2] 1,3-dipolar cycloaddition strategy. By reacting an exocyclic alkene (ethyl 2-methylenecyclopentane-1-carboxylate) with a non-stabilized azomethine ylide, the pyrrolidine ring is constructed in a single, atom-economic step [1]. Subsequent reduction of the sterically encumbered ester yields the target primary alcohol.

Retrosynthesis Target (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (Target Molecule) Ester Ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate (Spiro Intermediate) Target->Ester Reduction (LiAlH4) Alkene Ethyl 2-methylenecyclopentane-1-carboxylate (Dipolarophile) Ester->Alkene [3+2] Cycloaddition (Azomethine Ylide) SM Ethyl 2-oxocyclopentanecarboxylate (Starting Material) Alkene->SM Wittig Olefination (Ph3P=CH2)

Caption: Retrosynthetic pathway for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

Mechanistic Causality: The Azomethine Ylide Approach

The critical step in this workflow is the generation and capture of the non-stabilized azomethine ylide. While classical methods generate ylides via the decarboxylation of α-amino acids (e.g., isatin and sarcosine) under harsh thermal conditions, such methods can lead to degradation of sensitive dipolarophiles[2].

To ensure a self-validating, high-yielding protocol, we utilize N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. Upon treatment with catalytic trifluoroacetic acid (TFA), this precursor undergoes rapid desilylation and loss of methoxytrimethylsilane to form the highly reactive ylide at low temperatures (0 °C to room temperature). The ylide then undergoes a concerted [3+2] cycloaddition across the exocyclic double bond of the cyclopentane derivative. Steric interactions during the transition state dictate the regiochemistry, ensuring the nitrogen atom is positioned correctly to form the 2-azaspiro[4.4]nonane core rather than an undesired bridged byproduct.

Mechanism Precursor N-Benzyl-N-(methoxymethyl) trimethylsilylmethylamine Ylide Non-stabilized Azomethine Ylide [CH2=N+(Bn)-CH2-] Precursor->Ylide TFA (cat.) - MeOTMS TS Concerted [3+2] Transition State Ylide->TS + Dipolarophile Product Spiro-pyrrolidine Core (C5 Spiro Center) TS->Product Ring Closure

Caption: Mechanism of the [3+2] azomethine ylide cycloaddition forming the spiro core.

Validated Experimental Workflows

Phase 1: Synthesis of Ethyl 2-methylenecyclopentane-1-carboxylate

Objective: Convert the ketone to an exocyclic alkene via Wittig olefination to serve as the dipolarophile.

  • Preparation of the Ylide: In a flame-dried, argon-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.15 eq) portionwise. The mixture will immediately turn a distinct bright yellow, indicating the successful formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.

  • Ketone Addition: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1; KMnO₄ stain active).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold hexanes to precipitate triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via flash column chromatography to yield the pure exocyclic alkene.

Phase 2: [3+2] Cycloaddition to Ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate

Objective: Construct the spiro-pyrrolidine core.

  • Reaction Setup: Dissolve the purified ethyl 2-methylenecyclopentane-1-carboxylate (1.0 eq) and N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C.

  • Catalyst Initiation: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise. Causality Note: The acid catalyzes the elimination of methoxytrimethylsilane, generating the azomethine ylide in situ without requiring thermal activation.

  • Cycloaddition: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12–16 hours. The reaction is complete when the starting alkene is consumed (TLC: Hexanes/EtOAc 7:3, UV and Dragendorff's reagent active).

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ to neutralize the TFA. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude spirocycle via silica gel chromatography (gradient elution: Hexanes to Hexanes/EtOAc 1:1) to isolate the target ester.

Phase 3: Reduction to (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Objective: Reduce the sterically hindered C6 ester to a primary alcohol.

  • Reagent Preparation: In a rigorously dried flask under argon, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.15 M). Cool to 0 °C. Caution: LiAlH₄ is highly reactive with moisture.

  • Substrate Addition: Dissolve ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the gray LiAlH₄ suspension to manage the exothermic hydrogen gas evolution.

  • Thermal Activation: Due to the steric bulk of the quaternary C5 spiro center adjacent to the C6 ester, room temperature reduction is often incomplete. Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 2 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, systematically add: x mL of distilled water (dropwise, extreme caution), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water. Stir vigorously for 15 minutes until the granular white aluminum salts precipitate cleanly.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Final Purification: Purify via flash chromatography (DCM/MeOH 95:5) to afford pure (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol as a viscous oil or low-melting solid.

Quantitative Data Summary

To assist scale-up and process optimization, the expected yields, reaction times, and primary analytical tracking methods for each phase are summarized below.

Synthetic StepTarget IntermediateReaction TimeExpected YieldKey Analytical Marker (TLC / NMR)
Phase 1: Wittig Ethyl 2-methylenecyclopentane-1-carboxylate4.5 h75–82%Exocyclic =CH₂ protons at ~4.8–5.0 ppm (¹H NMR)
Phase 2: Cycloaddition Ethyl 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylate16.0 h68–75%Disappearance of alkene; new N-CH₂-Ph multiplet
Phase 3: Reduction (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol2.5 h85–92%Loss of ester C=O stretch (~1730 cm⁻¹) in IR

References

  • Adrio, J., & Carretero, J. C. (2019). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 528. Available at:[Link]

Application Notes and Protocols: N-Debenzylation of 2-Benzyl-2-azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the N-debenzylation of 2-benzyl-2-azaspiro[4.4]nonane derivatives, a critical transformation in the synthesis of novel therapeutic agents and research compounds. The benzyl (Bn) group is a prevalent protecting group for the nitrogen atom within the 2-azaspiro[4.4]nonane scaffold due to its general stability.[1][2] Its efficient and selective removal is paramount in late-stage synthetic sequences. This document explores the mechanistic underpinnings and practical execution of the most effective debenzylation strategies, including catalytic hydrogenation, catalytic transfer hydrogenation, and oxidative methods. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring methodological robustness and reproducibility for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of N-Debenzylation

The 2-azaspiro[4.4]nonane core is a valuable scaffold in medicinal chemistry, imparting unique three-dimensional character to bioactive molecules.[3] The N-benzyl group serves as an excellent protecting group during the construction and functionalization of this spirocyclic system. However, the ultimate biological activity often requires a free secondary amine for interaction with target proteins or for further synthetic elaboration. Therefore, the debenzylation step is a pivotal and often challenging transformation.

The primary methods for N-debenzylation fall into three main categories: reductive, oxidative, and acid-mediated cleavage.[4] The choice of method is dictated by the overall functionality of the molecule, with the goal of achieving high yield and purity while preserving other sensitive groups. This guide provides detailed, field-proven protocols for the most reliable of these methods.

Reductive Cleavage: The Workhorse of N-Debenzylation

Reductive methods are the most common for N-benzyl group removal, prized for their mild conditions and clean reaction profiles, typically yielding the desired amine and toluene as the sole byproduct.[1]

Catalytic Hydrogenation

Catalytic hydrogenation involves the cleavage of the C-N bond using hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[1][5]

Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen adsorbs onto the palladium surface and dissociates into active palladium hydride species. The N-benzyl amine also adsorbs onto the catalyst, where the benzylic C-N bond is cleaved by the activated hydrogen, resulting in the formation of the deprotected amine and toluene.[1]

Key Experimental Parameters:

  • Catalyst: 10% Pd/C is the standard. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[1][6] A combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient in some cases.[1][7]

  • Hydrogen Pressure: Reactions can be run from atmospheric pressure (hydrogen balloon) to higher pressures (10-40 bar).[1] For laboratory scale, a balloon is often sufficient and safer.[8]

  • Solvent: Protic solvents like methanol or ethanol are standard as they facilitate the reaction.[1]

  • Additives: The addition of a small amount of acid, such as acetic acid or HCl, can prevent catalyst poisoning by the product amine through the formation of an ammonium salt, thereby accelerating the reaction.[9][10][11]

Experimental Protocol 1: Standard N-Debenzylation using Pd/C and H₂ Gas

G cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Isolation A Dissolve N-benzyl derivative in Methanol/Ethanol B Add 10% Pd/C catalyst (10-20 mol% Pd) A->B C Seal flask & create H₂ atmosphere (3x vacuum/H₂ cycles) B->C D Stir vigorously at RT under H₂ balloon C->D E Monitor by TLC/LC-MS D->E F Vent H₂ & flush with N₂/Ar E->F G Filter through Celite® to remove Pd/C F->G H Concentrate filtrate G->H I Purify crude amine H->I

Caption: Workflow for Catalytic Hydrogenation.

  • Materials:

    • 2-Benzyl-2-azaspiro[4.4]nonane derivative (1.0 mmol)

    • 10% Palladium on Carbon (10-20 mol% Pd)

    • Methanol or Ethanol (10-20 mL)

    • Hydrogen gas (balloon)

    • Celite®

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask, dissolve the N-benzyl protected amine (1.0 mmol) in methanol or ethanol (10-20 mL).

    • Carefully add 10% Pd/C catalyst.

    • Seal the flask with a septum, and then carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[1]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for efficient reaction.[1]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.[1][12]

    • Once complete, carefully vent the hydrogen and flush the system with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1][12] Caution: The Pd/C catalyst is pyrophoric when dry; keep the filter cake wet.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by chromatography if necessary.

Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often more convenient alternative to using hydrogen gas.[13] In this method, a hydrogen donor molecule generates hydrogen in situ.[14] Ammonium formate is a widely used and effective hydrogen donor for this purpose.[14][15][16]

Mechanism of Action: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen then participates in the hydrogenolysis reaction as described above.

Experimental Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend N-benzyl derivative in Methanol B Add Ammonium Formate (3-5 equiv.) A->B C Add 10% Pd/C catalyst B->C D Heat to reflux (or stir at RT) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite® to remove Pd/C F->G H Concentrate filtrate G->H I Purify crude amine H->I

Caption: Workflow for Catalytic Transfer Hydrogenation.

  • Materials:

    • 2-Benzyl-2-azaspiro[4.4]nonane derivative (1.0 mmol)

    • Ammonium Formate (NH₄HCO₂) (3.0-5.0 mmol)

    • 10% Palladium on Carbon

    • Methanol (15-25 mL)

    • Celite®

  • Procedure:

    • In a round-bottom flask, suspend the N-benzyl protected amine (1.0 mmol) and ammonium formate (3-5 equivalents per benzyl group) in methanol.[13]

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[13]

    • Heat the reaction mixture to reflux or stir at room temperature, depending on the reactivity of the substrate.[15]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield the crude product, which may require further purification.

Oxidative Cleavage Methods

For substrates containing functionalities sensitive to reduction (e.g., alkenes, alkynes, or certain halogenated aromatics), oxidative debenzylation provides a valuable orthogonal strategy.[12][17]

Ceric Ammonium Nitrate (CAN) Mediated Debenzylation

CAN is an effective reagent for the chemoselective mono-N-debenzylation of tertiary N-benzyl amines.[18][19] This method is particularly useful as it can be performed in the presence of other benzyl-protected groups like N-benzyl amides and O-benzyl ethers.[18]

Mechanism of Action: The reaction is believed to proceed via a single-electron transfer from the nitrogen atom to the Ce(IV) center, generating a nitrogen radical cation. This intermediate then undergoes fragmentation or further oxidation to an iminium ion, which is subsequently hydrolyzed during workup to yield the secondary amine and benzaldehyde.

Experimental Protocol 3: Oxidative N-Debenzylation using CAN

  • Materials:

    • 2-Benzyl-2-azaspiro[4.4]nonane derivative (1.0 mmol)

    • Ceric Ammonium Nitrate (CAN) (2.5-3.0 equiv.)

    • Acetonitrile and Water (e.g., 3:1 mixture)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate or Dichloromethane

  • Procedure:

    • Dissolve the N-benzyl amine in a mixture of acetonitrile and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add CAN portion-wise over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Data Summary and Method Selection

The choice of debenzylation protocol is highly dependent on the substrate. Below is a comparative summary to aid in method selection.

MethodKey AdvantagesKey LimitationsBest Suited For
Catalytic Hydrogenation (H₂/Pd/C) Clean byproducts (toluene); high yields; well-established.[1]Requires H₂ gas handling; not compatible with reducible groups (alkenes, alkynes, nitro groups, some halogens).[2][17]Molecules without other reducible functional groups.
Catalytic Transfer Hydrogenation (CTH) Avoids flammable H₂ gas; simple setup; mild conditions.[13][14]Can still reduce other sensitive groups; requires stoichiometric hydrogen donor.General laboratory use where a high-pressure hydrogenation setup is unavailable or undesirable.
Oxidative Cleavage (CAN) Orthogonal to reductive methods; chemoselective for N-benzyl amines over O-benzyl ethers.[18][19]Requires stoichiometric oxidant; workup can be more involved; benzaldehyde byproduct must be removed.Complex molecules with functionalities sensitive to reduction.

Conclusion

The N-debenzylation of 2-benzyl-2-azaspiro[4.4]nonane derivatives is a critical deprotection step that can be achieved through several effective methods. Catalytic hydrogenation and catalytic transfer hydrogenation are the most common and high-yielding approaches for substrates that can tolerate reductive conditions. For molecules bearing reduction-sensitive functional groups, oxidative cleavage with reagents like ceric ammonium nitrate offers a powerful and selective alternative. The protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to select and successfully implement the most appropriate N-debenzylation strategy for their specific synthetic challenges.

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16, 3812-3815. [Link]

  • BenchChem. (2025). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Organic Chemistry Portal. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
  • Common Organic Chemistry. (n.d.).
  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Bose, A. K., et al. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. UTRGV ScholarWorks. [Link]

  • Pieber, B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. [Link]

  • Request PDF. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B, 504-508. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2377-2385. [Link]

  • Pfizer. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10414-10423. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Synthesis, 1988(2), 91-95. [Link]

  • Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. [Link]

  • Cavedon, C., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 227-245. [Link]

  • Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. [Link]

  • Lemoucheux, L., et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application of Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(19), 7289-7297. [Link]

  • BenchChem. (2025).
  • Preprints.org. (2020). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. [Link]

  • Bull, S. D., et al. (2000). Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]

  • Royal Society of Chemistry. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. [Link]

  • Ram, S., & Spicer, L. D. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthetic Communications, 17(4), 415-418. [Link]

  • Wiley Online Library. (1990). ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. [Link]

  • PubMed. (2003). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. [Link]

  • Wikipedia. (n.d.). Birch reduction. [Link]

  • ResearchGate. (2000). Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]

  • Pieber, B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518. [Link]

  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • ResearchGate. (2011). Selective N-Debenzylation of Amides with p-TsOH. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Reduction of Aromatic Compounds. [Link]

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1182-1185. [Link]

  • Davies, S. G., et al. (2007). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Synlett, 2007(12), 1932-1934. [Link]

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 549-556. [Link]

  • Giedyk, M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(2), 859-873. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Organic Chemistry Portal. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

Sources

Application Note: Reductive Amination Strategies for Spiro-Fused Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Spirocyclic scaffolds are increasingly privileged in modern drug discovery due to their high


 character, which improves solubility and metabolic stability while providing rigid 3D vectors for ligand-protein interactions.[1] However, the installation of amino groups onto spiro-fused ketones (e.g., spiro[3.3]heptanones, spiro[4.5]decanones) via reductive amination is notoriously difficult.

The Core Challenges:

  • Steric Congestion: The quaternary spiro-carbon exerts significant steric pressure, impeding the nucleophilic attack of the amine and the formation of the hemiaminal intermediate.

  • Conformational Locking: Unlike acyclic ketones, spiro-ketones cannot easily relax steric strain, often leading to stalled imine formation.

  • Stereocontrol: Controlling the cis/trans ratio of the resulting amine relative to the spiro-ring substituents requires a deep understanding of torsional strain and hydride delivery vectors.

This guide details field-proven protocols to overcome these barriers, moving beyond standard textbook methods to high-efficacy strategies involving Lewis acid activation and transition metal catalysis.

Mechanistic Intelligence: The Titanium Advantage

For hindered spiro-ketones, standard conditions (e.g., NaBH(OAc)₃ in DCE) often fail because the equilibrium favors the ketone over the imine. The solution is the use of Titanium(IV) isopropoxide [Ti(OiPr)₄] .[2][3]

Why Ti(OiPr)₄ is Non-Negotiable for Spiro Systems:
  • Dual-Action Catalyst: It acts as a strong Lewis acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine/iminium species.

  • Templating Effect: Titanium coordinates both the ketone and the amine, reducing the entropic cost of the reaction in sterically crowded environments.

  • Intermediate Stability: It forms a stable titanate-imine complex that is readily reduced, preventing the reversion to the starting ketone.

Visualization: Strategic Decision Tree

The following diagram outlines the logical flow for selecting the optimal reductive amination strategy based on your specific spiro-substrate.

ReductiveAminationStrategy Start Substrate Analysis: Spiro-Fused Ketone CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Un hindered Secondary Secondary Amine (R2-NH) CheckAmine->Secondary Steric Bulk ElectronDef Electron-Deficient (Carbamates/Sulfonamides) CheckAmine->ElectronDef Low Nucleophilicity Stereo Stereocontrol Required? Primary->Stereo MethodA PROTOCOL A: Ti(OiPr)4 + NaBH4 (The Gold Standard) Secondary->MethodA Moderate Barrier MethodB PROTOCOL B: Microwave-Assisted Ti(OiPr)4 Secondary->MethodB High Barrier MethodC PROTOCOL C: Lewis Acid Catalysis (Re2O7 or TMSCl) ElectronDef->MethodC Thermo Thermodynamic Control (Small Hydride: NaBH4) Stereo->Thermo Equilibrium Kinetic Kinetic Control (Bulky Hydride: L-Selectride) Stereo->Kinetic Steric Approach Thermo->MethodA Kinetic->MethodC

Figure 1: Decision matrix for selecting reductive amination conditions based on amine nucleophilicity and steric requirements.

Detailed Experimental Protocols

Protocol A: The "Titanium-Standard" (Ti(OiPr)₄ / NaBH₄)

Best for: Primary and secondary amines reacting with sterically hindered spiro-ketones. Mechanism: Formation of a titanium-imine complex followed by in situ reduction.

Reagents & Materials:
  • Spiro-ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Aldrich 205273]

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Safety Note: Ti(OiPr)₄ is moisture sensitive. Handle under inert atmosphere (N₂/Ar) until quenching.

Step-by-Step Procedure:
  • Complexation (The Critical Step):

    • In a flame-dried flask under N₂, dissolve the spiro-ketone and amine in absolute EtOH (0.5 M concentration).

    • Add Ti(OiPr)₄ neat via syringe. Caution: Mild exotherm.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. You may not see the imine spot clearly due to hydrolysis on silica, but disappearance of the ketone is a good indicator. If ketone persists, heat to 50°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ solid in small portions over 10 minutes. Note: Gas evolution (H₂) will occur.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Mattson" Method):

    • Quench the reaction by adding 2M aqueous NH₄OH (approx. 2 mL per mmol substrate). A heavy white precipitate (TiO₂) will form.

    • Dilute with CH₂Cl₂ or EtOAc.

    • Filter the suspension through a pad of Celite to remove the titanium salts. Tip: Thoroughly wash the Celite pad to recover trapped amine.

    • Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically DCM/MeOH/NH₄OH gradients).

Protocol B: Stereoselective Reductive Amination (Catalytic)

Best for: Enantioselective synthesis or when strict diastereocontrol is required on the spiro-ring. Mechanism: Iridium-catalyzed asymmetric hydrogenation of the in-situ generated imine.

Reagents:
  • Spiro-ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: [Ir(COD)Cl]₂ (1 mol%) + Chiral Ligand (e.g., (S)-Binap or f-Binaphane) (2 mol%)

  • Additive: Ti(OiPr)₄ (1.0 equiv) or I₂ (catalytic)

  • Hydrogen Source: H₂ gas (50 bar)

Procedure:
  • Catalyst Prep: Mix [Ir(COD)Cl]₂ and ligand in dry THF under Ar for 30 mins to form the active catalyst.

  • Imine Formation: In a separate vessel, mix ketone, amine, and Ti(OiPr)₄ in THF. Stir for 1 hour.

  • Hydrogenation: Transfer the catalyst solution to the substrate mixture in a high-pressure autoclave.

  • Reaction: Pressurize with H₂ (50 bar) and stir at room temperature for 16–24 hours.

  • Workup: Vent H₂, dilute with MeOH, and filter through Celite.

Stereochemical Control in Spiro Systems[4]

In spiro-fused systems, the "top" and "bottom" faces of the ketone are differentiated by the size of the rings and substituents.

  • Small Hydrides (NaBH₄): Tend to attack from the axial direction (perpendicular to the ring), leading to the equatorial amine (Thermodynamic product).

  • Bulky Hydrides (L-Selectride): Attack from the less hindered equatorial face, leading to the axial amine (Kinetic product).

Visualization of Stereocontrol:

Stereochem cluster_0 Reagent Selection Ketone Spiro-Ketone (Planar C=O) SmallH Small Hydride (NaBH4) Ketone->SmallH LargeH Bulky Hydride (L-Selectride) Ketone->LargeH ProdA Equatorial Amine (Thermodynamic) SmallH->ProdA Axial Attack ProdB Axial Amine (Kinetic) LargeH->ProdB Equatorial Attack

Figure 2: Impact of hydride reagent steric bulk on the stereochemical outcome of spiro-ketone reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Ketone Recovery) Steric bulk preventing imine formation.Switch to Protocol A (Ti(OiPr)₄). Increase temp to 60°C during complexation step.
Low Yield / Incomplete Conversion Water contamination stalling equilibrium.Ensure Ti(OiPr)₄ is fresh. Add molecular sieves (4Å) to the reaction mixture.
Over-reduction (Alcohol formation) Direct reduction of ketone before imine forms.Ensure "Complexation" step is complete (6+ hours) before adding NaBH₄.
Wrong Diastereomer Thermodynamic equilibration.Switch reducing agent.[2][4] Use NaBH(OAc)₃ at low temp (-78°C) for kinetic control, or Na/EtOH for thermodynamic.
Titanium Emulsion during Workup Incomplete hydrolysis of titanates.Use the "Mattson" quench: Add 2M NH₄OH or 1M NaOH until a filterable white precipitate forms. Do not use just water.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient and selective method." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis. Link

  • Zheng, C., et al. (2022).[5] "Recent advances in the synthesis of spirocyclic amines." Science. Link (Contextual grounding on spiro-scaffolds).

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using Azaspiro[4.4]nonane Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Introduction to Azaspiro[4.4]nonane Scaffolds

The azaspiro[4.4]nonane core is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional bicyclic architecture—featuring a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon—provides exceptional conformational restraint[1]. Introducing this spirocyclic moiety significantly increases the fraction of sp³-hybridized carbons (


) within a drug candidate. A higher 

value is strongly correlated with improved clinical success rates due to enhanced aqueous solubility, superior metabolic stability, and reduced off-target binding[1].

Derivatives of the azaspiro[4.4]nonane scaffold have demonstrated profound therapeutic potential. They are prominently investigated as potent nicotinic acetylcholine receptor (nAChR) agonists for cognitive disorders, and they form the polycyclic core of cephalotaxine alkaloids (e.g., homoharringtonine), which are approved for the treatment of chronic myeloid leukemia[2][3]. Within this chemical space, azaspiro[4.4]nonane alcohols serve as critical, highly versatile pharmaceutical intermediates. The presence of both a sterically hindered amine and a hydroxyl group provides orthogonal functional handles, enabling the divergent synthesis of complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Synthetic Strategy

The synthesis of sterically hindered spirocyclic amines requires robust methodologies capable of overcoming significant entropic barriers. While domino radical bicyclizations[3] and gold-catalyzed cyclizations of homopropargyl alcohols[4] offer alternative routes, the most reliable and scalable strategy for producing azaspiro[4.4]nonane alcohols utilizes an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by reductive cleavage[5].

  • Causality of Oxidation (MnO₂): The synthesis begins with the Grignard addition of a terminal alkene to a cyclic nitrone, yielding a hydroxylamine. Activated manganese dioxide (MnO₂) is specifically chosen for the subsequent oxidation because it selectively oxidizes the hydroxylamine back to the nitrone without causing oxidative cleavage or epoxidation of the tethered alkene, which is critical for the downstream cycloaddition[5].

  • Causality of Cycloaddition Conditions: The tethered alkenylnitrone undergoes a thermally driven intramolecular cycloaddition. Toluene is selected as the solvent because its high boiling point provides the necessary thermal energy (110–145 °C) to overcome the activation barrier of forming a sterically congested quaternary spiro-center. The intramolecular nature of this reaction ensures high diastereoselectivity by tightly constraining the transition state geometry[5].

  • Causality of Reductive Cleavage (Zn/AcOH): The final unmasking of the amino alcohol is achieved via the reductive cleavage of the isoxazolidine N–O bond. Zinc dust in acetic acid (Zn/AcOH) is the preferred reagent system. It offers a mild, chemoselective reduction that avoids the over-reduction or dehalogenation side reactions frequently observed with catalytic hydrogenation (H₂/Pd-C)[5].

Experimental Workflow

G N1 Alkenyl Hydroxylamine (Starting Material) N2 MnO2 Oxidation (DCM, 4-6 hours, RT) N1->N2 N3 Alkenylnitrone Intermediate N2->N3 Filtration & Concentration N4 Thermal 1,3-Dipolar Cycloaddition (Toluene, 110-145 °C) N3->N4 N5 Tricyclic Isoxazolidine Intermediate N4->N5 Stereoselective Cyclization N6 Reductive Cleavage (Zn dust / AcOH, RT) N5->N6 N7 Azaspiro[4.4]nonane Amino Alcohol (Target Intermediate) N6->N7 N-O Bond Cleavage

Workflow for the synthesis of azaspiro[4.4]nonane amino alcohols via 1,3-dipolar cycloaddition.

Validated Step-by-Step Protocols

The following protocols outline the synthesis of the 1-azaspiro[4.4]nonane alcohol scaffold. These procedures are designed to be self-validating, incorporating specific analytical checkpoints to ensure process integrity[5].

Protocol A: Synthesis of the Alkenylnitrone Precursor
  • Preparation: Dissolve the crude alkenyl hydroxylamine intermediate (obtained via Grignard addition of 5-bromo-1-pentene to 5,5-dialkyl-1-pyrroline N-oxide) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Add activated manganese dioxide (MnO₂) (10.0 equivalents) in a single portion. Stir the black suspension vigorously at room temperature for 4–6 hours[5].

  • Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The reaction is complete when the hydroxylamine spot disappears and a strongly UV-active nitrone spot emerges.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove manganese salts. Wash the pad thoroughly with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alkenylnitrone. Purify via flash column chromatography if the purity is <90% by ¹H NMR.

Protocol B: Intramolecular 1,3-Dipolar Cycloaddition
  • Preparation: Dissolve the purified alkenylnitrone in anhydrous toluene to achieve a dilute concentration (0.05 M) to favor intramolecular cyclization over intermolecular dimerization[5].

  • Cyclization: Equip the flask with a reflux condenser and heat the solution to reflux (110–145 °C) under an inert argon atmosphere for 16–18 hours[5].

  • Validation Checkpoint (NMR/TLC): TLC will show the conversion of the UV-active nitrone to a non-UV active isoxazolidine (visualized with KMnO₄ stain). ¹H NMR of an aliquot should confirm the disappearance of the terminal alkene multiplet (

    
     4.9–5.8 ppm).
    
  • Isolation: Cool the reaction to room temperature and remove the toluene under reduced pressure to afford the tricyclic isoxazolidine intermediate.

Protocol C: Reductive Cleavage to Azaspiro[4.4]nonane Amino Alcohol
  • Preparation: Dissolve the tricyclic isoxazolidine in glacial acetic acid (0.2 M).

  • Cleavage: Gradually add activated zinc dust (15.0 equivalents) to the solution while stirring at room temperature. The reaction is mildly exothermic. Stir for 2–4 hours.

  • Validation Checkpoint (LC-MS): Analyze the mixture via LC-MS. The mass spectrum should indicate a mass shift corresponding to the addition of two hydrogen atoms (+2 Da), confirming N–O bond cleavage.

  • Workup: Filter the suspension through a pad of Celite to remove unreacted zinc, washing the pad with ethanol[5]. Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and acetic acid.

  • Neutralization (Critical Step): Dissolve the resulting residue in DCM and wash vigorously with a saturated aqueous solution of sodium bicarbonate (

    
    )[5]. Causality: This neutralizes the residual acetic acid, ensuring the basic azaspiro-amine is deprotonated and partitions into the organic layer rather than being lost in the aqueous waste.
    
  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate to yield the crude azaspiro[4.4]nonane amino alcohol. Purify via silica gel chromatography (using a DCM/MeOH/NH₄OH gradient)[5].
    

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative metrics, yields, and analytical purities for the key synthetic steps described above, providing a benchmark for process optimization.

Substrate / IntermediateReaction StepReagents / ConditionsTimeYield (%)Purity (Analytical)
Hydroxylamine Grignard AdditionPent-4-enylMgBr, Et₂O, 0 °C to RT14 h82 – 88%> 95% (NMR)
Alkenylnitrone MnO₂ OxidationMnO₂, DCM, Room Temp5 h75 – 80%> 92% (HPLC)
Tricyclic Isoxazolidine 1,3-Dipolar CycloadditionToluene, Reflux (110 °C)18 h85 – 90%> 98% (dr > 95:5)
Amino Alcohol Reductive CleavageZn dust, AcOH, Room Temp4 h78 – 85%> 99% (LC-MS)

Downstream Pharmaceutical Applications

Once isolated, the azaspiro[4.4]nonane amino alcohol acts as a highly versatile divergent point in drug discovery.

  • Hydroxyl Derivatization: The secondary/tertiary alcohol can undergo Mitsunobu inversion to correct stereochemistry, etherification to modulate lipophilicity, or fluorination (e.g., using DAST) to improve metabolic stability against cytochrome P450 enzymes.

  • Amine Functionalization: The sterically hindered spiro-amine can be alkylated, acylated, or coupled with heteroaromatic electrophiles. For instance, coupling the amine with substituted pyrimidines or quinolines generates potent kinase inhibitors (such as TYK2/JAK1 or RIPK1 inhibitors) used in targeting inflammatory diseases and necroptosis[2].

By leveraging the conformational rigidity of the azaspiro[4.4]nonane core, medicinal chemists can predictably lock the appended pharmacophores into the ideal vector space for optimal receptor binding[1].

References

  • Title: Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.
  • Title: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Title: Application Notes and Protocols: 2-Azaspiro[4.
  • Title: Synthesis of 1-Azaspiro[4.
  • Source: nih.

Sources

Solvent selection for reactions involving (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Executive Summary

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 186202-97-1) represents a high-value "3D-scaffold" used to escape the flatland of traditional aromatic drug discovery.[1][2] Its spirocyclic core imparts rigidity and novel vectors for substituent exit, but also introduces unique reactivity challenges—specifically the risk of intramolecular cyclization during hydroxyl activation.[2]

This guide provides a technical framework for solvent selection, focusing on three critical transformations: Hydroxyl Activation/Substitution , N-Debenzylation , and Salt Formation .[1][2] It moves beyond generic solvent lists to explain the mechanistic causality between solvent polarity, proticity, and reaction outcomes.

Physicochemical Profile & Solubility

The molecule contains a lipophilic benzyl-spiro core balanced by a polar hydroxymethyl group and a basic tertiary amine.[1][2]

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated DCM, ChloroformHigh Primary choice for activation (MsCl, TsCl) and oxidation (DMP, Swern).[1][2] Excellent solvation of the free base.[1][2]
Polar Protic Methanol, EthanolHigh Required for Hydrogenolysis (Debenzylation). Good for salt formation/crystallization.[1][2]
Polar Aprotic THF, DMF, DMSOModerate-High THF is ideal for reduction (LAH) or Grignard reactions.[1] DMF/DMSO reserved for high-temp nucleophilic substitutions.[1][2]
Ethers Diethyl Ether, MTBEModerate Used primarily for precipitation of hydrochloride salts (antisolvent).
Hydrocarbons Hexanes, HeptaneLow Antisolvent.[1][2] Useful for triturating oils to induce solidification.[1][2]

Critical Reaction Pathways & Solvent Logic

The following decision tree illustrates the solvent logic for the three primary derivatization pathways.

SolventLogic Start (2-Benzyl-2-azaspiro[4.4] nonan-6-yl)methanol Act Path A: OH Activation (MsCl/TsCl) Start->Act Debn Path B: N-Debenzylation (H2, Pd/C) Start->Debn Salt Path C: Salt Formation (HCl/Oxalic Acid) Start->Salt Solv_Act Solvent: Anhydrous DCM/CHCl3 Avoid: Polar Aprotic (DMF) Act->Solv_Act Minimizes rearrangement Solv_Debn Solvent: MeOH or EtOH (Acidic additive optional) Debn->Solv_Debn H2 Solubility Solv_Salt Solvent: Et2O or IPA Antisolvent: Hexanes Salt->Solv_Salt Crystal growth Out_Act Target: Leaving Group Installation Risk: Azetidinium/Cyclization Solv_Act->Out_Act Out_Debn Target: Secondary Amine (Spiro-piperidine core) Solv_Debn->Out_Debn Out_Salt Target: Crystalline Solid (Purification) Solv_Salt->Out_Salt

Figure 1: Solvent selection decision tree based on reaction trajectory.

Detailed Protocols

Protocol A: Hydroxyl Activation (Mitigating Cyclization)

Context: Converting the alcohol to a leaving group (Mesylate/Tosylate) is standard, but in 2-azaspiro[4.4]nonanes, the nitrogen lone pair can attack the activated carbon, leading to intramolecular cyclization (forming tricyclic azetidinium or pyrrolizidine derivatives) [1, 2].[1]

  • Solvent Choice: Dichloromethane (DCM) or Chloroform (CHCl₃) .[1]

    • Why: Non-polar, non-nucleophilic solvents suppress the stabilization of the charged transition state required for the intramolecular attack (neighboring group participation) compared to polar solvents like DMF.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol in anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to -10°C to 0°C . Critical: Low temperature kinetically disfavors the cyclization side-reaction.[1][2]

  • Base Addition: Add 1.5 eq of TEA.

  • Activation: Add 1.2 eq of MsCl dropwise over 20 minutes.

  • Quench: Once TLC indicates consumption of starting material (usually < 2h), quench immediately with saturated NaHCO₃. Do not let the reaction stir overnight, as the mesylate is prone to rearrangement.[2]

  • Workup: Separate phases, dry organic layer over Na₂SO₄, and concentrate without heating above 30°C.

Protocol B: N-Debenzylation (Hydrogenolysis)

Context: Removing the benzyl group to access the secondary amine for further library expansion.[2]

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH) .[1]

  • Catalyst: Pd/C (10% w/w) or Pd(OH)₂ (Pearlman's catalyst).[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration).

  • Additive (Optional): If the reaction is sluggish, add 1.0 eq of HCl (1.25 M in MeOH) or Acetic Acid. Protonation of the amine prevents catalyst poisoning by the basic nitrogen.[2]

  • Hydrogenation: Purge with H₂ gas. Maintain 1 atm (balloon) or 50 psi (Parr shaker) depending on scale. Stir at RT for 6–12 hours.[1][2]

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Keep the filter cake wet to prevent ignition.[1][2]

  • Isolation: Concentrate the filtrate. If HCl was used, the product will be the hydrochloride salt.

Protocol C: Salt Formation (Purification)

Context: The free base is an oil.[1][2] Converting it to a solid salt facilitates handling and storage.[1][2]

  • Solvent System: Isopropyl Alcohol (IPA) / Diethyl Ether .[1]

Step-by-Step:

  • Dissolve the crude free base in a minimum amount of IPA.[1][2]

  • Add 1.1 eq of HCl (4M in Dioxane) or Oxalic acid (dissolved in warm EtOH).

  • Stir for 30 minutes.

  • Add Diethyl Ether (antisolvent) dropwise until turbidity persists.[1][2]

  • Cool to 4°C overnight to crystallize.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Activation Intramolecular cyclization (N-attack).[1][2]Switch solvent to Toluene or DCM ; lower temperature to -20°C; protonate N before activation (rarely feasible with MsCl).[1][2]
Incomplete Debenzylation Catalyst poisoning by amine.[1][2]Add 1 eq of Acetic Acid or HCl to the methanol solution.[1][2]
Product "Oiling Out" Impurities preventing crystallization.[1][2]Triturate the oil with Hexanes or Pentane to remove non-polar impurities before salt formation.[1][2]

References

  • Molecules 2021, 26(19), 6000. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.[1][2][3]

    • Significance: details the rearrangement/cyclization risks of hydroxymethyl-azaspiro systems upon activ
  • Chemical Science, 2021, 12, 11119-11128. Oxa-spirocycles: synthesis, properties and applications.[1][2]

    • Significance: Discusses solubility profiles and pKa shifts in spirocyclic systems.
  • BenchChem Application Note.Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one.

    • Significance: Provides context on the synthesis of the core scaffold.

Sources

Application Note: Scalable Synthetic Routes for 2-Azaspiro[4.4]nonan-6-yl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable synthesis of 2-azaspiro[4.4]nonan-6-yl methanol . This specific spirocyclic scaffold is a high-value pharmacophore, offering distinct 3D structural properties (


 character) that improve solubility and metabolic stability compared to flat aromatic analogs.

The guide prioritizes process safety, scalability, and cost-efficiency , avoiding hazardous reagents (e.g., azides, diazomethane) and expensive noble metal catalysts where possible.

Executive Summary & Retrosynthetic Analysis

The target molecule features a spiro[4.4]nonane core with a secondary amine in one ring (Ring A) and a hydroxymethyl group on the adjacent carbocyclic ring (Ring B).

Structural Challenge

The primary synthetic challenge is constructing the quaternary spiro center (C5) while positioning the substituent at C6 (adjacent to the spiro center). Standard alkylation of


-keto esters (e.g., ethyl 2-oxocyclopentanecarboxylate) typically places the substituent at the spiro center, which is geometrically impossible if the substituent is to be retained alongside the spiro rings.
Strategic Solution

To achieve the 6-substituted architecture, we utilize Methyl 3-oxocyclopentanecarboxylate as the starting material. By alkylating at the C2 position (alpha to the ketone), we establish the spiro center at C2, leaving the ester group at C3 (which becomes C6 in the spiro system).

Retrosynthetic Logic:

  • Target: 2-azaspiro[4.4]nonan-6-yl methanol.

  • Precursor: 2-azaspiro[4.4]nonane-6-carboxylate.[1]

  • Key Transformation: Intramolecular Reductive Amination / Cyclization.

  • Starting Material: Methyl 3-oxocyclopentanecarboxylate + Bifunctional Alkylating Agent (e.g., Chloroacetonitrile or Allyl Bromide).

Detailed Synthetic Protocol

Route: Regioselective Alkylation & Reductive Cyclization

This route is designed for multi-gram to kilogram scale-up. It employs Chloroacetonitrile as a "masked" amino-ethyl equivalent, allowing for a concise two-step ring construction.

Step 1: Regioselective Alkylation (Spiro Center Formation)

Reaction: Alkylation of Methyl 3-oxocyclopentanecarboxylate with Chloroacetonitrile.

  • Reagents:

    • Methyl 3-oxocyclopentanecarboxylate (1.0 equiv)

    • Chloroacetonitrile (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv) or DBU (1.1 equiv) for higher regioselectivity.
      
    • Solvent: Acetone or Acetonitrile (Anhydrous).

    • Catalyst: Sodium Iodide (0.1 equiv) - Finkelstein acceleration.

  • Procedure:

    • Charge a reactor with Methyl 3-oxocyclopentanecarboxylate (100 g, 0.70 mol) and Acetone (1.0 L).

    • Add Potassium Carbonate (194 g, 1.40 mol) and Sodium Iodide (10.5 g, 0.07 mol).

    • Cool the suspension to 0°C.

    • Add Chloroacetonitrile (58.4 g, 0.77 mol) dropwise over 60 minutes, maintaining internal temperature < 5°C.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Workup: Filter off solids (

      
      /KCl). Concentrate the filtrate under reduced pressure.
      
    • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

      
      .[2] The crude product, Methyl 2-(cyanomethyl)-3-oxocyclopentanecarboxylate , is often pure enough for the next step. If necessary, purify via short-path distillation or crystallization.
      
Step 2: Global Reduction & Cyclization

Reaction: Hydrogenation of the nitrile to a primary amine, followed by intramolecular reductive amination (cyclization) and ester reduction.

  • Reagents:

    • Crude Alkylated Intermediate (from Step 1).

    • Reducing Agent: Lithium Aluminum Hydride (LAH) (3.0 equiv) - Note: LAH performs nitrile reduction, ketone reduction, and ester reduction in one pot.

    • Solvent: Tetrahydrofuran (THF) (Anhydrous).[2]

  • Procedure:

    • Safety Warning: LAH is pyrophoric. Perform under inert atmosphere (

      
       or Ar).[3]
      
    • Charge a dry reactor with THF (800 mL) and LAH pellets (79.7 g, 2.1 mol). Cool to 0°C.[2]

    • Dissolve the intermediate (approx. 127 g) in THF (200 mL) and add dropwise to the LAH suspension over 2 hours. Exothermic reaction - control addition rate.

    • Reflux the mixture (66°C) for 12 hours.

      • Mechanism:[4] Nitrile

        
         Amine. Ketone 
        
        
        
        Alkoxide. Ester
        
        
        Alcohol.
      • Cyclization: Upon workup or during heating, the amine displaces the "alcohol" (via imine/enamine intermediate) to close the ring?

      • Correction for Scalability: Direct LAH reduction of the keto-nitrile might lead to the amino-alcohol without cyclization.

      • Improved Cyclization Protocol: Use Raney Nickel /

        
          first to convert Nitrile 
        
        
        
        Amine and close the ring to the Spiro-Pyrrolidine . Then use LAH to reduce the Ester.

    Refined Step 2 (Two-Stage Reduction for Purity):

    2A. Hydrogenation (Ring Closure):

    • Dissolve intermediate in Methanol/Ammonia (7N).

    • Add Raney Nickel (10 wt%).

    • Hydrogenate at 50 psi

      
      , 50°C for 6 hours.
      
    • Filter catalyst. Concentrate.

    • Result:Methyl 2-azaspiro[4.4]nonane-6-carboxylate .

    2B. Ester Reduction:

    • Dissolve the spiro-ester in THF .

    • Add LAH (1.5 equiv) at 0°C.

    • Stir at RT for 4 hours.

    • Fieser Quench: Add Water (

      
       mL), 15% NaOH (
      
      
      
      mL), Water (
      
      
      mL). Filter granular precipitate.
    • Concentrate filtrate to yield 2-azaspiro[4.4]nonan-6-yl methanol .

Data Presentation & Process Parameters

Process Metrics Table
ParameterValue / ConditionRationale
Step 1 Yield 75 - 82%Regioselectivity at C2 is favored by thermodynamics.
Step 2 Yield 65 - 70%Two-stage reduction minimizes side reactions (e.g., polymer formation).
Overall Yield ~50 - 55%Commercially viable for spirocyclic building blocks.
Key Impurity C4-alkylated isomerCan be removed via crystallization of the oxalate salt.
Safety Hazard Exotherm (Alkylation),

gas
Controlled addition rates; active venting.
Characterization Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     3.65 (dd, 1H, -CHH-OH), 3.45 (dd, 1H, -CHH-OH), 3.10-2.90 (m, 4H, Ring A 
    
    
    
    ), 2.20 (m, 1H, H-6), 1.80-1.40 (m, 8H, Ring B/A
    
    
    ).
  • MS (ESI): m/z 156.1

    
    .
    

Visualizations

Reaction Scheme & Pathway

The following diagram illustrates the transformation from the starting beta-keto ester to the final spiro-alcohol.[4]

SynthesisRoute Start Methyl 3-oxocyclopentane- carboxylate Inter1 Intermediate: 2-(Cyanomethyl)-3-oxo... Start->Inter1 C-C Bond Formation Reagents1 1. ClCH2CN, K2CO3 (Alkylation) Inter2 Spiro-Ester: Methyl 2-azaspiro[4.4]... -6-carboxylate Inter1->Inter2 Reductive Amination Reagents2 2. Raney Ni, H2 (Cyclization) Product Target: 2-azaspiro[4.4]nonan- 6-yl methanol Inter2->Product Ester Reduction Reagents3 3. LiAlH4, THF (Reduction)

Caption: Step-by-step synthetic pathway for the construction of the 6-substituted spiro scaffold.

Workup & Purification Workflow

This flow ensures the removal of inorganic salts and the separation of regioisomers.

WorkupFlow Crude Crude Reaction Mixture (Post-LAH Quench) Filter Filtration (Remove Al Salts) Crude->Filter Extract Extraction (DCM or EtOAc) Filter->Extract SaltForm Salt Formation (Add Oxalic Acid in iPrOH) Extract->SaltForm Purification Strategy Crystallize Crystallization (Isolate Pure Isomer) SaltForm->Crystallize Remove Regioisomers FreeBase Free Basing (NaOH/DCM) Crystallize->FreeBase Final Pure Product Oil FreeBase->Final

Caption: Downstream processing workflow highlighting the critical salt formation step for purification.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014).[5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Cephalotaxine Intermediates (Spiro[4.4]nonane): Tietze, L. F., & Schirok, H. (1999). Enantioselective Synthesis of (-)-Cephalotaxine. Journal of the American Chemical Society, 121(44), 10264–10269. Link

  • Alkylation of Beta-Keto Esters: Taber, D. F. (2004). Alkylation of the Anion of a β-Keto Ester: The Wipf Synthesis of (-)-Tuberostemonine. Organic Chemistry Portal. Link

  • Reductive Cyclization Protocols: Abdel-Magid, A. F., & Mehorman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • General Spiro-Piperidine Synthesis (Analogous): Smith, P. W., et al. (1995). Synthesis of spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 38(19), 3772–3779. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex spirocyclic scaffolds. The azaspiro[4.4]nonane core is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets and anticonvulsant development[1]. However, researchers often encounter severe yield bottlenecks during its functionalization.

This guide bypasses generic advice to focus on the specific mechanistic hurdles of synthesizing (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol . By understanding the causality behind reagent choices and utilizing self-validating protocols, you can reliably push your reaction yields from the sub-40% range to >85%.

Mechanistic Workflow & Causality

The most robust route to this target involves a three-stage sequence: spirocyclization, N-benzylation, and finally, ester reduction. A common mistake is attempting the reduction prior to amine protection. The secondary amine of the unprotected spiro[4.4]nonane core can coordinate with reducing agents, leading to intractable emulsions and product loss. By installing the N-benzyl group first, you not only protect the amine but also significantly increase the lipophilicity of the intermediate, which facilitates easier extraction and prevents water-solubility issues during the final reduction workup[1][2].

G A Cyclopentanone Derivative B Spirocyclization (Base / Alkylating Agent) A->B C 2-Azaspiro[4.4]nonane- 6-carboxylate B->C D N-Benzylation (NaH, BnBr) C->D E 2-Benzyl-2-azaspiro[4.4]nonane- 6-carboxylate D->E F Ester Reduction (LiAlH4, THF, Reflux) E->F G (2-Benzyl-2-azaspiro[4.4]nonan- 6-yl)methanol F->G

Synthetic workflow for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

Troubleshooting & Yield Optimization (FAQs)

Q1: My ester reduction using LiAlH₄ is stalling at 35-40% yield. What is causing this, and how can I improve it? A1: The primary cause is the extreme steric hindrance at the 6-position, which is adjacent to the bulky spiro-quaternary center. If the reaction is run at room temperature, the reduction will stall. Furthermore, the resulting amino alcohol is highly polar; if you use a standard aqueous quench, the product will permanently coordinate with the gelatinous aluminum hydroxide salts. Solution: Elevate the reaction temperature to a gentle reflux (65 °C) for 12-18 hours[3]. More importantly, abandon direct aqueous quenching. Use the Fieser Method (detailed in Protocol B) to precipitate the aluminum salts as a granular solid, preventing product entrapment and boosting recovery to ~89%[3][4].

Q2: I am observing significant impurities during the N-benzylation step. How can I suppress them? A2: Over-alkylation (quaternary ammonium salt formation) or elimination side reactions occur if the temperature is poorly controlled during deprotonation. Using Sodium Hydride (NaH) in DMF is the standard, but the reaction must be kept strictly anhydrous and initiated at 0 °C before adding the benzyl bromide[2].

Q3: Can I use NaBH₄ instead of LiAlH₄ to avoid the hazardous aluminum salts? A3: While NaBH₄ activated by Iodine (generating borane in situ) can reduce amino acids/esters to amino alcohols, the yields for this specific spirocyclic system are historically poor (typically 45-50%) due to the steric bulk[2]. LiAlH₄ remains the superior reagent for this scaffold when paired with the correct workup[4].

Quantitative Data: Reduction Condition Matrix

To illustrate the impact of reaction conditions on the final yield of the spiro-methanol, review the comparative data below synthesized from established spirocyclic reduction methodologies[2][4]:

Reduction ReagentSolventTemp (°C)Workup MethodIsolated Yield (%)Purity (NMR)
LiAlH₄ (1.5 eq)THF0 to 25Direct Aqueous Quench35 - 42%< 80%
LiAlH₄ (2.0 eq) THF 65 (Reflux) Fieser Method (H₂O/NaOH) 85 - 89% > 95%
NaBH₄ / I₂THF65 (Reflux)Direct Extraction45 - 50%~ 85%
DIBAL-H (3.0 eq)DCM-78 to 0Rochelle's Salt70 - 75%> 90%

Validated Experimental Protocols

The following protocols are engineered to be self-validating, providing physical cues at each step to confirm the reaction is proceeding correctly.

Protocol A: Synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylate (N-Benzylation)

Mechanistic Goal: Protect the secondary amine and increase scaffold lipophilicity prior to reduction.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the starting alkyl 2-azaspiro[4.4]nonane-6-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions[2].

    • Self-Validation Check: You will observe immediate effervescence. The successful deprotonation of the secondary amine is confirmed when hydrogen gas bubbling completely ceases (typically 30 minutes).

  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise via syringe to maintain the internal temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the highly polar starting material spot is replaced by a significantly less polar, strongly UV-active spot (due to the new benzyl chromophore).

  • Workup: Quench cautiously with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to completely remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Reduction to (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Mechanistic Goal: Overcome steric hindrance to fully reduce the ester, while preventing product loss in the aluminum salt byproduct.

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.5 M) in a dry, argon-purged flask at 0 °C.

  • Addition: Dissolve the 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to maintain a controlled exotherm[3][4].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C (gentle reflux) for 12-18 hours to overcome the steric barrier at the C6 position[3].

  • Fieser Quench (Critical Step): Cool the reaction strictly to 0 °C. For every 1.0 g of LiAlH₄ used, cautiously perform the following sequential additions dropwise with vigorous stirring[3]:

    • Add 1.0 mL of distilled water.

    • Add 1.0 mL of 15% aqueous NaOH.

    • Add 3.0 mL of distilled water.

    • Self-Validation Check: Initially, the mixture will bubble violently and turn into a gray, gelatinous mass. As the final water is added and stirred for 30 minutes, the gel will collapse into a stark white, easily filterable granular solid. If it remains gelatinous, add a few more drops of water and continue stirring.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (the polar amino alcohol can adhere to the salts). Concentrate the filtrate under reduced pressure to yield the highly pure spiro-methanol[3][4].

References

  • PubMed (NIH). "Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I". Available at: [Link]

  • PMC (NIH). "Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry". Available at:[Link]

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 2-Azaspiro[4.4]nonane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the functionalization of 2-azaspiro[4.4]nonane. As a highly valuable spirocyclic scaffold in medicinal chemistry, this compound is frequently utilized to impart structural rigidity and optimize pharmacokinetic profiles in drug discovery[1]. However, the spiro-fused cyclopentane ring creates a sterically demanding 3D environment around the secondary amine (position 2). This steric bulk significantly impedes common N-functionalization reactions, leading to sluggish kinetics, poor yields, and catalyst deactivation[2][3].

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Mechanistic Insights into Steric Clashing

When functionalizing 2-azaspiro[4.4]nonane, the primary bottleneck occurs during the nucleophilic attack of the amine onto the electrophilic center (e.g., the Pd(II)-aryl complex in cross-coupling). The adjacent spiro-carbon (C4) projects the cyclopentyl protons directly into the trajectory of the incoming electrophile, creating a massive steric clash that can stall the catalytic cycle and lead to catalyst degradation[3][4].

Mechanism A Pd(0) + Ligand B Oxidative Addition [Pd(II)-Aryl] A->B Fast C Amine Coordination (2-azaspiro[4.4]nonane) B->C STERIC CLASH (Major Bottleneck) D Deprotonation C->D Base Dependent E Reductive Elimination (C-N Bond Formed) D->E Forced by Bulky Ligand E->A Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck.

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of 2-azaspiro[4.4]nonane with an aryl bromide is stalling at <20% conversion. How can I drive this to completion? A: The failure is likely due to the inability of the bulky secondary amine to efficiently coordinate to the Pd(II) center, leading to competitive catalyst degradation (e.g., formation of inactive palladium black)[3].

  • The Causality: You must switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like RuPhos . While it seems counterintuitive to use a bulky ligand for a bulky amine, the massive steric profile of RuPhos forces the Pd center into a highly reactive, mono-ligated state (

    
    ). Once the amine finally coordinates, the extreme crowding forces the complex to rapidly undergo reductive elimination to relieve steric strain[4][5].
    
  • Self-Validation: Monitor the reaction color. A healthy RuPhos-Pd catalytic cycle will maintain a pale yellow/orange hue. If the solution turns opaque black, your catalyst has died, likely due to insufficient base strength or oxygen ingress.

Q2: I am trying a direct N-alkylation using an alkyl bromide, but I'm getting a complex mixture of unreacted starting material and side products. What is going wrong? A: Direct


 alkylation of 2-azaspiro[4.4]nonane is notoriously sluggish due to the steric shielding of the nitrogen lone pair[2]. Prolonged heating to force the reaction often leads to degradation or elimination of the alkyl halide (E2 side reaction).
  • The Causality: Abandon direct alkylation in favor of Reductive Amination . By reacting the amine with the corresponding aldehyde or ketone, you form an iminium ion intermediate. This

    
    -hybridized intermediate is planar and significantly less sterically hindered than the 
    
    
    
    transition state of an
    
    
    reaction, allowing it to be rapidly trapped by a mild reducing agent[1][2].

Q3: The 2-azaspiro[4.4]nonane hemioxalate salt is practically insoluble in my reaction solvent (toluene/THF). Can I run the reaction as a suspension? A: No. Running Pd-catalyzed cross-couplings as suspensions with bulky amines severely limits the reaction rate and promotes catalyst poisoning.

  • The Causality: You must "free-base" the hemioxalate salt prior to the reaction. Partition the salt between Dichloromethane (DCM) and 1M NaOH, extract the organic layer, dry over

    
    , and concentrate to yield the free amine as an oil[6]. Use this free base immediately in your anhydrous functionalization reactions.
    
Part 3: Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Amination for Sterically Hindered Spirocycles

This protocol utilizes a pre-formed Pd precatalyst to bypass the difficult activation of


 in the presence of bulky amines.
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the Aryl Bromide (1.0 equiv), 2-azaspiro[4.4]nonane free base (1.2 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene to reach a 0.2 M concentration. Seal the tube securely.

  • Reaction: Heat the mixture at 85 °C for 12 hours.

    • Validation Checkpoint: The solution should transition from a reddish-brown (precatalyst) to a pale yellow/orange, indicating active catalysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residues. Concentrate and purify via flash chromatography.

Protocol B: High-Yield Reductive Amination

A robust alternative to direct alkylation for installing


 bonds.
  • Imine Formation: Dissolve 2-azaspiro[4.4]nonane free base (1.0 equiv) and the target Aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour[2].

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv). The reaction is mildly exothermic. Stir for 12-16 hours at room temperature.
    
    • Validation Checkpoint: TLC should show the complete consumption of the amine streak (ninhydrin stain active) and the appearance of a higher Rf product spot.

  • Quench & Extract: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases. Extract 3x with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate[2].
Part 4: Quantitative Data & Ligand Selection Matrix

To guide your optimization, the following table summarizes the expected performance of various ligand/base combinations when coupling 2-azaspiro[4.4]nonane with a standard neutral aryl bromide.

Ligand / Catalyst SystemBaseTemp (°C)Expected YieldMechanistic Rationale

/


100< 10%Ligand is too small; fails to force the crucial reductive elimination step.

/ BINAP
NaOtBu9015 - 30%Bidentate ligand restricts the geometric flexibility needed for bulky amine coordination[5].
RuPhos Pd G3 NaOtBu 85 > 85% Monodentate, highly bulky ligand creates a reactive

species; accelerates elimination[4].
BrettPhos Pd G3NaOtBu8550 - 60%Optimized specifically for primary amines; slightly too restrictive for bulky secondary spirocycles.

/ Photocatalyst
Pyrrolidine4060 - 70%Dual photoredox/Ni catalysis offers a mild alternative, but is highly prone to Ni-black formation[3].
Part 5: Troubleshooting Workflow

Workflow Start Target: N-Functionalization of 2-azaspiro[4.4]nonane Q1 What type of C-N bond are you forming? Start->Q1 C_N_Aryl C(sp2)-N (Aryl) Q1->C_N_Aryl C_N_Alkyl C(sp3)-N (Alkyl) Q1->C_N_Alkyl BH_Am Buchwald-Hartwig Amination C_N_Aryl->BH_Am Red_Am Reductive Amination (Preferred Method) C_N_Alkyl->Red_Am Complex/Sec. Alkyl Dir_Alk Direct Alkylation (High risk of failure) C_N_Alkyl->Dir_Alk Simple Primary Alkyl Ligand Use RuPhos Pd G3 + NaOtBu in Toluene BH_Am->Ligand Red_Cond Use NaBH(OAc)3, DCE, + AcOH (cat.) Red_Am->Red_Cond

Decision tree for selecting the optimal functionalization strategy for 2-azaspiro[4.4]nonane.

References
  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Libretexts. Available at:[Link]

  • Gisbertz, S., et al. "Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation." ChemRxiv (2020). Available at:[Link]

Sources

Technical Support Center: Stereochemical Resolution of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with separating the cis and trans diastereomers of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1).

Because this spirocyclic compound contains two distinct stereocenters (the C5 spiro junction and the C6 hydroxymethyl-bearing carbon), it exists as a mixture of diastereomers. Achieving baseline separation is critical, as the spatial orientation of the hydroxymethyl group dramatically impacts downstream pharmacological target binding.

Troubleshooting & FAQs: Chromatographic Separation

Q: I am attempting direct normal-phase silica gel chromatography, but my diastereomers co-elute as a single broad, tailing peak. How can I resolve this? A: The basic tertiary amine (N-benzyl) strongly interacts with the acidic silanol groups on standard bare silica. This causes severe peak tailing that destroys the resolution of the closely eluting diastereomers.

  • The Causality: The strong hydrogen bonding between the amine and the stationary phase outcompetes the subtle dipole differences of the cis and trans hydroxymethyl groups.

  • The Solution: Add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/EtOAc). TEA acts as a sacrificial base, competitively capping the acidic silanols and allowing the spiro-isomers to elute based on their true polarity (1[1]). Alternatively, switch to an amine-functionalized silica column, which provides a neutral surface for basic analytes, allowing the subtle spatial differences of the spiro-diastereomers to dictate retention (2[2]).

Q: Even with TEA, the ΔRf between the cis and trans isomers is < 0.05. What is the most reliable method to force separation? A: When direct separation fails due to highly similar polarities, you must amplify the structural differences using derivatization-assisted separation . By reacting the primary alcohol at C6 with a bulky, rigid auxiliary like (-)-camphanic chloride, you create diastereomeric esters with drastically different solvent-accessible surface areas.

  • The Causality: The bulky camphanate group restricts bond rotation and shields the spiro-core differently in the cis versus trans isomers. This translates to a massive shift in 3D conformation, often increasing the ΔRf to >0.2 on standard silica, a proven technique for resolving spiro[4.4]nonane derivatives (3[3]). After separation, simple basic hydrolysis regenerates the pure spiro-alcohols.

Q: How do I definitively assign which isolated fraction is the cis isomer and which is the trans isomer? A: Retention time (Rf) cannot definitively assign relative stereochemistry. You must use a self-validating analytical system: 2D-NOESY NMR .

  • The Causality: In the cis isomer, the protons of the hydroxymethyl group will show strong Nuclear Overhauser Effect (NOE) cross-peaks with the adjacent protons on the pyrrolidine ring across the spiro junction. In the trans isomer, these cross-peaks will be absent or significantly weaker due to the increased spatial distance (4[4]).

Quantitative Strategy Comparison

Summarizing the optimal conditions for separation, the table below outlines the expected outcomes based on the chosen methodology.

Separation StrategyStationary PhaseMobile PhaseExpected ΔRfCausality / Mechanism of Action
Direct (Standard) Bare Silica (Normal Phase)Hexane/EtOAc + 1% TEA~0.05 - 0.10TEA competitively blocks acidic silanols, preventing amine tailing. Separation relies purely on native -OH dipole orientation.
Direct (Amine) NH2-Functionalized SilicaHexane/EtOAc (No additives)~0.10 - 0.15Neutralizes stationary phase interactions. Prevents basic amine retention, allowing subtle spiro-geometry to dictate elution.
Derivatization Bare Silica (Normal Phase)Hexane/EtOAc> 0.20 Camphanate esterification drastically alters the 3D steric bulk and solvent-accessible surface area, forcing distinct Rf values.

Experimental Protocol: Derivatization-Assisted Separation

If direct chromatography yields overlapping peaks, execute this self-validating derivatization workflow.

Phase 1: Camphanate Esterification
  • Preparation: Dissolve 1.0 eq of the diastereomeric mixture of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol in anhydrous Dichloromethane (DCM) under inert N2 atmosphere.

  • Reagent Addition: Add 1.5 eq of Pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0°C.

  • Derivatization: Slowly add 1.2 eq of (-)-Camphanic chloride dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer to the sterically hindered primary alcohol at the C6 position. Pyridine neutralizes the generated HCl to prevent degradation or protonation of the spiro-amine core, which would crash the compound out of the organic phase.

  • Quench & Extract: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate in vacuo.

Phase 2: Chromatographic Resolution
  • TLC Screening: Spot the crude mixture on silica TLC. Elute with 80:20 Hexane/EtOAc. You should observe two distinct spots (ΔRf > 0.2) representing the cis and trans camphanate esters.

  • Flash Chromatography: Load the crude mixture onto a standard bare silica column. Elute using a gradient of 10% to 30% EtOAc in Hexanes.

    • Validation: Pool the fractions based on UV absorbance (due to the N-benzyl group) and confirm purity via LC-MS.

Phase 3: Hydrolysis to Pure Diastereomers
  • Cleavage: Take the separated, pure ester fractions and dissolve them individually in a 3:1 mixture of THF/H2O.

  • Hydrolysis: Add 3.0 eq of Lithium Hydroxide (LiOH·H2O) and stir at room temperature for 4-6 hours.

    • Causality: LiOH provides mild, selective saponification of the ester without risking epimerization of the spiro centers, which could occur under harsh acidic conditions.

  • Recovery: Concentrate to remove THF, dilute with water, and extract the pure (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol diastereomers with EtOAc.

Workflow Visualization

DiastereomerSeparation Start Crude Mixture: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol TLC TLC Screening (Hexane/EtOAc + 1% TEA) Start->TLC Decision Is ΔRf ≥ 0.15? TLC->Decision Direct Direct Flash Chromatography (Amine-functionalized Silica) Decision->Direct Yes Deriv Derivatization with (-)-Camphanic Chloride Decision->Deriv No Pure Pure cis and trans Diastereomers Direct->Pure Sep Chromatographic Separation of Diastereomeric Esters Deriv->Sep Hydro LiOH Hydrolysis (Cleavage of Auxiliary) Sep->Hydro Hydro->Pure

Decision tree for the chromatographic separation and derivatization of azaspiro diastereomers.

References

  • Separation of diastereomers. Chromatography Forum. Available at:[Link]

  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong. Available at: [Link]

  • Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. Helvetica Chimica Acta (via ResearchGate). Available at: [Link]

  • A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for Spiro-Fused Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource designed for medicinal chemists and formulation scientists. It moves beyond generic advice to address the specific physicochemical paradoxes inherent to spiro-fused scaffolds.

Current Status: Online 🟢 Operator: Senior Application Scientist, Dr. Aris Thorne Ticket ID: SP-SOL-0042

Executive Summary: The "Spiro Paradox"

User Query: “I switched from a piperidine to a spiro[3.3]heptane amine to improve Fsp3 and metabolic stability, but now I can't get the compound into solution for biological screening or even clean NMR. Why?”

Scientist’s Log: You are encountering the Spiro Paradox . While increasing the fraction of saturated carbon (


) generally improves solubility by escaping the "flatland" of aromatic rings, spiro-fused systems often introduce two competing negative factors:
  • Rigid Compactness: The rigid scaffold can pack extremely efficiently in the solid state, leading to high lattice energy and high melting points (

    
    ).
    
  • Intramolecular Hydrogen Bonding: In amino alcohols, the amine and hydroxyl groups are often spatially locked in a position that favors an intramolecular H-bond (5- or 6-membered ring mimicry). This "hides" the polar functionality from the solvent, effectively making the molecule more lipophilic (

    
    ).
    

This guide addresses these issues through three distinct workflow modules.

Troubleshooting Modules (Q&A)

Module A: Synthesis & Purification (The "Oiling Out" Issue)

Q: My spiro-amino alcohol oils out during acid-base workup and won't crystallize. Standard ether/HCl precipitation yields a gum. How do I isolate a solid?

A: Rigid spiro-amines often form "supercooled liquids" rather than crystals because their high symmetry makes nucleation difficult, or conversely, they form amorphous gums if the counterion is too flexible.

Protocol: The "Anti-Solvent Cloud" Method Do not rely on standard diethyl ether precipitation. The dielectric constant is often too low to support the ionic pair of a spiro-ammonium salt.

  • Dissolve the free base in a minimum amount of Isopropanol (IPA) or Ethyl Acetate (more polar than ether).

  • Add Acid: Use a solution of anhydrous HCl in Dioxane (not Ether). Dioxane acts as a better lattice-forming mediator.

  • Temperature Swing: Heat the mixture to 50°C, then slowly cool to 0°C.

  • Seed Trick: If it oils out, scratch the glass. If that fails, sonicate. The rigid spiro scaffold needs kinetic energy to align into a lattice.

Expert Insight: If HCl salts persist as oils, switch to Fumaric Acid or L-Tartaric Acid . These di-acids can bridge two amine molecules, creating a larger, more stable lattice network that is more likely to be crystalline than a simple 1:1 HCl salt.

Module B: Analytical Chemistry (The "Invisible" Proton)

Q: In CDCl3, my NMR signals are broad, and the OH/NH protons are missing or shifting wildly. Is my compound decomposing?

A: Likely not. This is a classic sign of supramolecular aggregation . Spiro-amino alcohols are prone to forming dimer/tetramer aggregates in non-polar solvents due to the exposed H-bond donor/acceptor sites on a rigid hydrophobic core.

Diagnostic Protocol:

  • Solvent Switch: Immediately switch to Methanol-d4 (CD3OD) or DMSO-d6 . These solvents disrupt intermolecular H-bonds.

  • The TFA Spike: If broadening persists in DMSO, add 1-2 drops of TFA-d . This protonates the amine, breaking the intramolecular NH···O hydrogen bond and forcing the molecule into a single conformation.

  • Variable Temperature (VT) NMR: Run the spectrum at 50°C. Sharpening peaks confirm aggregation; degrading peaks confirm decomposition.

Module C: Biological Assay Formulation (Aqueous Solubility)

Q: The free base is insoluble in PBS (pH 7.4). DMSO stocks precipitate upon dilution. How do I dose this?

A: At pH 7.4, many spiro-amines are partially deprotonated (depending on pKa), and the rigid lipophilic core drives precipitation. You must lower the Crystal Packing Energy or use Complexation .

Solution 1: The "Pop-Open" Cyclodextrin Strategy Spiro compounds fit exceptionally well into Cyclodextrin (CD) cavities due to their globular 3D shape (unlike flat aromatics which might slide out).

  • Reagent: Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD).
  • Protocol: Dissolve drug in 10-20% SBE-

    
    -CD in water (pH adjusted to 5.0). The spiro-core nests in the hydrophobic CD cavity, while the sulfobutyl arms interact with water.
    

Solution 2: Deep Eutectic Solvents (NADES) For high-concentration stocks where DMSO is toxic to the assay:

  • Mix: Choline chloride and Urea (1:2 molar ratio).

  • Result: This creates a liquid at room temperature that can solubilize rigid amines up to 100x better than water, often maintaining biological compatibility better than DMSO.

Technical Deep Dive: Salt Selection Logic

The choice of counterion is critical for spiro-fused systems. We must balance solubility (high dissociation) with crystallinity (processability).

CounterionpKa (Acid)Suitability for Spiro AminesMechanism of Action
Chloride (HCl) -7Low to Medium Often forms hygroscopic gums with spiro amines due to high charge density and poor lattice packing with globular cations.
Mesylate -1.9High The methanesulfonate group provides a "greasy" handle that packs well with the lipophilic spiro backbone, often yielding stable crystals with good water solubility.
L-Tartrate 3.0Medium (Resolution) Excellent for chiral resolution of spiro-enantiomers. Forms rigid H-bond networks. Solubility is often lower than mesylates.
Tosylate -2.8Medium Good for crystallinity (pi-stacking potential if spiro has aromatics), but lower aqueous solubility due to the aromatic ring.

Visualizations

Diagram 1: Solubility Troubleshooting Decision Tree

This workflow guides the user from the initial problem to the specific solution based on the physical state of the spiro-compound.

SolubilityTree Start Start: Solubility Issue Context Identify Context Start->Context Synth Synthesis/Workup Context->Synth Assay Bio-Assay (Aqueous) Context->Assay NMR Analytical (NMR) Context->NMR Oil Problem: Oiling Out Synth->Oil Precip Problem: Precipitation in Buffer Assay->Precip Broad Problem: Broad Signals NMR->Broad SaltChange Action: Switch Counterion (Try Mesylate/Fumarate) Oil->SaltChange Solvent Action: Change Solvent (Dioxane/IPA vs Ether) Oil->Solvent CD Action: Add SBE-beta-Cyclodextrin (Host-Guest Complex) Precip->CD pH Action: Adjust pH < pKa - 2 (Ensure Ionization) Precip->pH TFA Action: Add TFA-d (Break H-Bonds) Broad->TFA

Caption: Decision matrix for isolating and solubilizing spiro-fused amino alcohols across different experimental phases.

Diagram 2: The "Spiro-Salt" Selection Logic

A logic gate for selecting the correct salt form based on the specific failure mode (Gum vs. Insoluble Crystal).

SaltLogic Input Free Base Spiro Amine Check1 Is pKa > 8.0? Input->Check1 HCl Try HCl Salt Check1->HCl Yes Check2 Is pKa < 6.0? Check1->Check2 No Result1 Result: Hygroscopic Gum? HCl->Result1 Mesylate Switch to Mesylate (Better Packing) Result1->Mesylate Yes StrongAcid Req. Strong Acid (Sulfuric/Methanesulfonic) Check2->StrongAcid Yes NeedCryst Need Crystals for X-Ray? Check2->NeedCryst No (6-8) Tartrate Try L-Tartrate or Fumarate NeedCryst->Tartrate

Caption: Workflow for salt counterion selection to balance crystallinity and solubility.

References

  • Hiesinger, K., et al. (2021).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Krasavin, M., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI Molecules. [Link]

  • Blakemore, D. C., et al. (2011). Organic Synthesis and Solubility: The "Spiro" Effect. Journal of Medicinal Chemistry (Perspective on physicochemical properties).[2] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Wong, D. T., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]

Sources

Minimizing side reactions during the cyclization of azaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Minimizing Side Reactions in Azaspiro Synthesis Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Azaspiro Challenge

Azaspiro compounds (bicyclic structures sharing a single carbon atom, with at least one nitrogen-containing ring) are privileged scaffolds in drug discovery due to their inherent three-dimensional vectorality and conformational rigidity.[1] However, the formation of the quaternary spiro-center is thermodynamically and kinetically demanding.

This support guide addresses the three most common failure modes in azaspiro cyclization: Oligomerization , Alkene Isomerization (in RCM) , and Premature Termination (in Radical Cascades) .

Ticket #001: Yield Loss via Oligomerization

Context: Common in Ring-Closing Metathesis (RCM) and intramolecular alkylations. Symptom: LCMS shows a distribution of mass peaks corresponding to


 rather than the desired spirocycle 

. Root Cause: The rate of intermolecular reaction (

) exceeds the rate of intramolecular cyclization (

).
Diagnostic Workflow

Use the following decision tree to diagnose and treat oligomerization issues.

OligomerizationTroubleshooting Start Issue: Oligomers Detected CheckConc Is Reaction Concentration > 5 mM? Start->CheckConc Dilute Action: Dilute to 0.5 - 1.0 mM CheckConc->Dilute Yes CheckAdd Is Substrate Added All-at-Once? CheckConc->CheckAdd No SlowAdd Action: Syringe Pump Addition (Pseudo-High Dilution) CheckAdd->SlowAdd Yes CheckConf Is Pre-organization Possible? CheckAdd->CheckConf No GemDimethyl Action: Add Gem-Dimethyl (Thorpe-Ingold Effect) CheckConf->GemDimethyl Substrate allows Protect Action: Increase N-Protecting Group Bulk (Rotamer Control) CheckConf->Protect Substrate fixed

Figure 1: Decision matrix for mitigating oligomerization during spirocyclization.

Protocol Patch: Pseudo-High Dilution

To favor


 without using excessive solvent volumes, implement Pseudo-High Dilution .
  • Solvent A: Dissolve Catalyst (e.g., Grubbs II, 5 mol%) in 20% of total solvent volume in the reaction vessel. Heat to reflux.

  • Solvent B: Dissolve Substrate in the remaining 80% of solvent.

  • Execution: Add Solvent B to Solvent A via syringe pump over 4–8 hours .

  • Rationale: This maintains the instantaneous concentration of unreacted substrate at near-zero levels, statistically forcing the intramolecular pathway.

Data: Effect of Concentration on Azaspiro[4.5]decane Yield (RCM)

Concentration (mM) Addition Method Oligomer % Spiro Yield %
10.0 One-portion 45% 32%
2.0 One-portion 15% 68%

| 5.0 (Effective) | Slow Addition (6h) | <5% | 88% |

Ticket #002: Alkene Isomerization in RCM

Context: Specific to Ruthenium-catalyzed Ring-Closing Metathesis. Symptom: Formation of a ring size one carbon smaller than expected, or migration of the double bond into the ring (endo-cyclic) vs. exo-cyclic. Root Cause: Ru-hydride species (formed via catalyst decomposition or impurities) catalyze the migration of the double bond before or after metathesis.

Mechanism of Failure

The nitrogen atom in azaspiro precursors is Lewis basic. It can coordinate to the Ru-center, promoting hydride formation.



Corrective Action Plan
  • Solvent Purification (Critical): Traces of morpholine or amines in solvents can trigger isomerization. Wash DCM/Toluene with mild aqueous acid prior to use.

  • Additives: Use "Scavengers" to intercept Ru-hydrides.

    • 1,4-Benzoquinone (10 mol%): Oxidizes Ru-H species back to active Ru-carbene.

    • Ti(OiPr)4 (20-30 mol%): Acts as a Lewis acid to "tie up" the basic nitrogen lone pair, preventing it from poisoning the catalyst.

  • Leaving Group Tuning: If using N-alkylation cyclization instead of RCM, ensure the leaving group (

    
    ) is not too labile, which promotes E2 elimination over 
    
    
    
    cyclization.

Ticket #003: Premature Termination in Radical Cascades

Context: Synthesis of azaspiro compounds via radical translocation or cascade cyclization (e.g.,


 or Photoredox).
Symptom:  Isolation of the reduced, uncyclized chain (Hydrodehalogenation product).
Root Cause:  The rate of Hydrogen Atom Transfer (HAT) from the reagent is faster than the rate of cyclization (

).
Kinetic Troubleshooting

The 5-exo or 6-endo cyclization onto an imine or alkene must outcompete the quenching step.

RadicalKinetics cluster_0 Optimization Strategy Radical Initial Radical (R•) Cyclized Spiro-Radical Radical->Cyclized k_cyc (Desired) Needs conformational help Quenched Reduced Side Product Radical->Quenched k_HAT [H-Source] (Side Reaction) Strategy 1. Lower [H-Source] 2. Increase Temperature (k_cyc has higher Ea) 3. Use Polarity Reversal Catalysis

Figure 2: Kinetic competition in radical spirocyclization.

Protocol Patch: Polarity Matching

If the radical is nucleophilic (e.g.,


-amino radical), ensure the acceptor (alkene/imine) is electron-deficient.
  • Solution: Add a Lewis Acid (e.g.,

    
    ) to activate the acceptor imine/alkene. This lowers the LUMO energy, exponentially increasing 
    
    
    
    .

FAQ: Rapid Fire Troubleshooting

Q: My N-tosyl azaspiro cyclization yields the elimination product (diene) instead of the ring. A: This is a classic competition between


 (cyclization) and E2 (elimination).
  • Fix 1: Switch solvent to DMF or Acetone (Polar Aprotic favors

    
    ).
    
  • Fix 2: Change the base. If using

    
     or 
    
    
    
    , switch to
    
    
    or
    
    
    . Less basic, but sufficient for cyclization.

Q: I am seeing racemization at the spiro-center during synthesis. A: If the spiro-center is adjacent to a carbonyl (e.g., spiro-lactam), enolization is the culprit.

  • Fix: Avoid strong bases during workup. Quench with buffered ammonium chloride. If the reaction is metal-catalyzed, ensure ligands are bulky enough to prevent product re-coordination and epimerization.

Q: RCM reaction stalls at 50% conversion. A: Ethylene build-up is poisoning the equilibrium.

  • Fix: Sparge the reaction with Argon vigorously (open system) or apply a weak vacuum (100 mbar) to remove ethylene gas physically.

References

  • Review of Azaspiro Synthesis Methods

    • Title: A Comparative Guide to the Synthesis of Azaspirocycles.
    • Source: BenchChem Technical Support (2025).[2][3]

  • RCM Troubleshooting & Side Reactions

    • Title: Ring-closing metathesis (RCM) side reactions and optimization.[4]

    • Source: Organic Chemistry Portal / Wikipedia (General Mechanism).
    • URL:[Link]

  • Radical Cascade Optimiz

    • Title: Synthesis of 1-Azaspiro[4.
    • Source: ACS Omega (2019).
    • URL:[Link]

  • Stereoselective Cyclopropan

    • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.[5]

    • Source: Journal of the American Chemical Society (2025).
    • URL:[Link]

  • Oligomeriz

    • Title: Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping.[6]

    • Source: Green Chemistry (2024).
    • URL:[Link]

Sources

Optimizing catalytic hydrogenation of benzyl groups in spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing catalytic hydrogenation of benzyl groups in spiro scaffolds. Role: Senior Application Scientist Status: Active Support Ticket

Module 1: Diagnostic Triage

User Query: "My debenzylation reaction is stalled or extremely slow. The substrate is a spirocyclic amine protected with a benzyl group. I'm using 10% Pd/C in Methanol with a H2 balloon. What is wrong?"

Scientist Response: In spiro scaffolds, the rigid orthogonal arrangement of rings creates significant steric bulk that prevents the benzyl group from lying flat against the catalyst surface. Furthermore, if your spirocycle contains a basic nitrogen (common in spiro-piperidines), it is likely poisoning the catalyst.

Use this decision matrix to identify your failure mode:

TroubleshootingMatrix Start DIAGNOSTIC START: Reaction Stalled/Slow Solubility Check Solubility: Is substrate precipitated? Start->Solubility Poisoning Check Poisoning: Is there a free amine? Solubility->Poisoning No (Solution Clear) SolventSwitch Action: Switch to TFE or AcOH/MeOH mix Solubility->SolventSwitch Yes Sterics Check Sterics: Is the Bn group hindered? Poisoning->Sterics No (Amide/Ether) AddAcid Action: Add 1.1 eq HCl or use AcOH as solvent Poisoning->AddAcid Yes (Free Amine) ChangeCat Action: Switch to Pearlman's Catalyst (Pd(OH)2) Sterics->ChangeCat High Steric Bulk

Figure 1: Diagnostic logic flow for troubleshooting stalled hydrogenation in hindered spiro scaffolds.

Module 2: Optimization Matrix

User Query: "How do I select the right conditions to prevent failure before I start?"

Scientist Response: For spiro scaffolds, standard conditions often fail. Use this matrix to select the optimal system based on your substrate's specific challenges.

ParameterStandard Condition (Avoid for Spiro)Optimized Condition (Recommended) Technical Rationale
Catalyst 10% Pd/C (Dry or Wet)20% Pd(OH)₂/C (Pearlman’s Catalyst) Pearlman's catalyst is more electron-deficient and hydrophilic, facilitating closer contact with hindered, polar spiro-amines [1].
Solvent Methanol (MeOH)Acetic Acid (AcOH) or TFE AcOH protonates the amine (preventing catalyst poisoning) and activates the C-N bond. TFE (Trifluoroethanol) solvates rigid spirocycles better than MeOH [2].
H₂ Source H₂ Balloon (1 atm)50-100 psi H₂ OR Transfer Hydrogenation Higher pressure forces H₂ into the catalyst pores. Transfer hydrogenation (Ammonium Formate) generates nascent H₂ on the surface, bypassing gas-liquid mass transfer limits [3].
Additives None1-2 eq. HCl or TFA CRITICAL: Free amines bind irreversibly to Pd active sites. Protonation ensures the substrate interacts only via the benzyl ring [4].

Module 3: Advanced Protocols

User Query: "Can you provide a specific protocol for a stubborn spiro-piperidine N-Bn removal?"

Scientist Response: Yes. Below are two protocols: one for high-pressure hydrogenation (Method A) and one for atmospheric transfer hydrogenation (Method B) if you lack high-pressure equipment.

Method A: The "Sledgehammer" Protocol (Pearlman's + Acid)

Best for: Extremely hindered spiro-amines that have failed standard Pd/C.

  • Preparation: Dissolve the spiro substrate (1.0 mmol) in Glacial Acetic Acid (10 mL).

    • Note: If the substrate is acid-sensitive, use MeOH with 1.1 eq of HCl (4M in dioxane).

  • Catalyst Addition: Under Argon flow, add 20% Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt% loading relative to substrate).

    • Safety: Do not add dry catalyst to solvent; pre-wet with a drop of toluene or water to prevent ignition.

  • Hydrogenation:

    • Place in a Parr shaker or autoclave.

    • Purge 3x with N₂, then 3x with H₂.

    • Pressurize to 50 psi (3.5 bar) .

    • Heat to 40-50°C . (Heat is often required for spiro scaffolds to overcome the activation energy of the sterically hindered bond).

  • Workup: Filter through Celite® while warm (spiro salts may precipitate upon cooling). Rinse with MeOH. Concentrate and free-base the amine if necessary.

Method B: Transfer Hydrogenation (The "Sniper" Protocol)

Best for: Labs without high-pressure setups or substrates with sensitive halogens (Cl, Br) that might reduce under H₂ gas.

  • Preparation: Dissolve substrate (1.0 mmol) in MeOH (15 mL).

  • Donor Addition: Add Ammonium Formate (5.0 - 10.0 equiv).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Reflux (65°C) for 1–4 hours.

    • Mechanism:[1][2][3][4] Ammonium formate decomposes to N₂, CO₂, and H₂ in situ. The rapid evolution of gas creates a highly active surface environment that can overcome steric hindrance better than static balloons [5].

Module 4: Frequently Asked Questions (FAQ)

Q1: My spiro scaffold contains a cyclopropane ring. Will hydrogenation open it?

  • Answer: It is a risk.[5] Cyclopropanes adjacent to aryl rings (common in spiro-fused systems) can undergo hydrogenolysis.

    • Fix: Use Method B (Transfer Hydrogenation) . Ammonium formate is much milder and typically spares cyclopropanes while removing benzyl groups. Alternatively, switch the solvent to EtOAc, which is less promoting of ring-opening than AcOH.

Q2: I have an aromatic chloride on the scaffold. It keeps falling off (dehalogenation).

  • Answer: Standard Pd/C removes halogens rapidly.

    • Fix: Use 5% Pt/C (Platinum on Carbon) poisoned with Vanadium, or add ZnBr₂ (0.1 eq) to the Pd/C reaction. However, the most robust method for retaining halogens is using ACE-Cl (1-Chloroethyl chloroformate) for debenzylation instead of hydrogenation.

Q3: The reaction works but the product is trapped in the filter cake.

  • Answer: Common with spiro-amine salts. They have low solubility in cold MeOH/AcOH.

    • Fix: Wash the Celite pad with hot water or hot MeOH/NH₃ (7N) to dissolve the salt.

Q4: Why is Pearlman's catalyst better than Pd/C?

  • Answer: Pearlman's catalyst is Pd(OH)₂.[1][5][6][7] It is a "pre-catalyst" that reduces to highly dispersed Pd(0) in situ. The hydroxide surface is more polar, aiding the adsorption of polar amine salts, and the high dispersion allows the bulky spiro group to find an active site without "crashing" into the carbon support structure [6].

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters.

  • Beller, M., et al. (2019). Solvent Effects in Heterogeneous Catalysis: The Role of Fluorinated Alcohols. Nature Reviews Chemistry.

  • Ram, S., & Spicer, L. D. (1987). Rapid Debenzylation of N-Benzylamino Derivatives Using Ammonium Formate. Tetrahedron Letters.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for amine poisoning mechanics).
  • Paryzek, Z., et al. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer. Synthesis.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Resolving enantiomers of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol via chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPIRO-44-RES Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Group Subject: Method Development & Troubleshooting for Basic Spiro-Amine Resolution

Executive Summary & Molecule Analysis

User Query: How do I separate the enantiomers of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol?

Technical Analysis: This molecule presents a classic "dual-challenge" in chiral chromatography:

  • The Spiro-Amine Core: The 2-azaspiro[4.4]nonane skeleton is rigid and basic (

    
    ). Basic amines interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing if not managed.
    
  • The Hydroxymethyl Group: This primary alcohol adds polarity and hydrogen-bonding capability, requiring a mobile phase that can modulate these interactions without causing excessive retention.

  • The Benzyl Group: Provides

    
     interaction sites, which are excellent "handles" for polysaccharide-based chiral selectors.
    

Recommended Strategy: We prioritize Normal Phase (NP) and Supercritical Fluid Chromatography (SFC) using Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. These phases (e.g., Chiralpak IA/AD, Chiralcel IB/OD) have the highest probability of success for benzyl-substituted amines.

Phase I: The Screening Protocol (Standard Operating Procedure)

Do not rely on guesswork. Follow this systematic screening matrix to identify a "hit" (separation factor


).
Step 1: Column Selection
  • Primary Screen (The "Workhorses"):

    • Immobilized Amylose: Chiralpak IA (Robust, solvent tolerant).

    • Immobilized Cellulose: Chiralpak IB (Complementary selectivity to IA).

  • Secondary Screen (If Primary Fails):

    • Coated Amylose: Chiralpak AD-H (The historical standard for amines).

    • Cellulose Tris(3,5-dichlorophenylcarbamate): Chiralpak IC (Unique selectivity for "difficult" spiro cycles).

Step 2: Mobile Phase Design

For basic amines, additives are mandatory .

ParameterNormal Phase (HPLC) RecommendationSFC Recommendation
Base Solvent n-Hexane or n-HeptaneSupercritical

Modifier (Alcohol) Ethanol (EtOH) or Isopropanol (IPA)Methanol (MeOH) or EtOH
Ratio Start at 90:10 (Hex:Alc)Start at 10-15% Modifier
Basic Additive 0.1% Diethylamine (DEA) or Ethanolamine0.1% DEA or 0.1% Isopropylamine
Flow Rate 1.0 mL/min (4.6mm ID column)3.0 - 4.0 mL/min

Critical Warning: Never use pure basic additives. They must be dissolved in the alcohol modifier before mixing with hexane or


 to ensure miscibility and pump safety.
Visualization: Method Development Workflow

MethodDev Start START: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Solubility Step 1: Solubility Check (Dissolve in EtOH or IPA) Start->Solubility Screen1 Step 2: Primary Screen Columns: IA & IB MP: Hex/EtOH/DEA (90:10:0.1) Solubility->Screen1 Decision1 Separation? Screen1->Decision1 Optimize Step 3: Optimization Adjust % Alcohol Check Resolution (Rs) Decision1->Optimize Yes (Alpha > 1.1) Screen2 Step 4: Secondary Screen Switch to IC or AD-H Try Hex/IPA/DEA Decision1->Screen2 No (Co-elution) Final VALIDATED METHOD Optimize->Final Immobilized Advanced: Immobilized Phase Tactics Try Non-Standard Solvents (MtBE, THF, DCM) Screen2->Immobilized Still No Separation Immobilized->Optimize Hit Found

Caption: Systematic screening workflow for basic spiro-amines, prioritizing immobilized polysaccharide phases.

Troubleshooting Hub (FAQs)

Issue 1: "My peaks are tailing severely ( ). The separation is there, but the tailing ruins the resolution."

Root Cause: The secondary/tertiary amine in the spiro ring is interacting with residual silanols on the silica support. This is the #1 issue with azaspiro compounds.

The Fix:

  • Increase Additive: Bump the Diethylamine (DEA) concentration from 0.1% to 0.2% or 0.3% .

  • Switch Additive: Change DEA to Ethanolamine (Ae) . Ethanolamine is structurally similar to the alcohol functionality on your molecule and can more effectively mask specific binding sites.

  • Temperature: Lower the column temperature to

    
    . While counter-intuitive (mass transfer usually improves with heat), chiral recognition often increases at lower temperatures, and the increased retention allows the additive more time to compete for active sites.
    
Issue 2: "I have no retention. The molecule elutes at the void volume ( )."

Root Cause: The molecule is too soluble in the mobile phase, or the "benzyl" handle is not engaging with the aromatic rings of the chiral selector.

The Fix:

  • Reduce Polarity: Drop the alcohol modifier to 2% - 5% .

  • Switch Alcohol: If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and a weaker eluent for this system, which will increase retention.

  • Switch to Hexane/DCM (Immobilized Columns ONLY): If using Chiralpak IA/IB/IC, use a mixture of Hexane/Dichloromethane (85:15). Chlorinated solvents often induce a different conformation in the polymer selector, creating new "pockets" for the spiro-system to fit into.

Issue 3: "The peaks are splitting or doubling, but it's not chiral separation."

Root Cause: This is likely a sample solvent mismatch . If you dissolved your sample in 100% MeOH or DMSO but are injecting onto a Hexane-based system, the strong solvent "slug" disrupts the equilibrium at the head of the column.

The Fix:

  • Dissolve sample in the Mobile Phase. If solubility is poor, use a small amount of DCM (if using immobilized columns) or minimal EtOH, then dilute with Hexane.

  • Salt Form: If you are analyzing the salt form (e.g., HCl or Oxalate), the free base might be generating in situ due to the DEA in the mobile phase. Ensure you are neutralizing the salt or analyzing the free base directly.

Advanced Logic: The "Spiro-Fit" Decision Tree

Spiro compounds are rigid. If they don't fit the "groove" of the amylose (IA/AD), they often slide right through. Use this logic to navigate difficult separations.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Tailing Peaks Type->Tailing Bad Shape NoRes No Resolution (Single Peak) Type->NoRes Co-elution Solubility Sample Precipitates Type->Solubility Clogging AddBase Action: Increase DEA to 0.2% Tailing->AddBase SwitchCol Action: Switch to Immobilized (IA/IB) Allows stronger washing AddBase->SwitchCol If fails SwitchSel Action: Change Selector Amylose (IA) -> Cellulose (IB) NoRes->SwitchSel Chlorinated Action: Use DCM/THF (Immobilized Only) SwitchSel->Chlorinated If fails SFC Action: Switch to SFC (CO2 is excellent solvent) Solubility->SFC

Caption: Troubleshooting logic for resolving specific chromatographic anomalies.

Scale-Up Considerations (Preparative)

Once you have an analytical method (Resolution


), follow these rules for purification:
  • Solubility vs. Separation: In prep, solubility is king.[] A method using Hexane/EtOH is harder to evaporate than one using SFC (

    
    /MeOH) . If you have access to Prep-SFC, prioritize it for this molecule to avoid concentrating large volumes of high-boiling heptane.
    
  • Loading Capacity: Basic amines often overload quickly (fronting peaks).

    • Analytical Load: 5-10 µg.

    • Prep Load: Test 1 mg, 5 mg, 10 mg.

    • Tip: If the peaks merge upon scaling up, increase the DEA concentration in the prep mobile phase. The amine needs more "protection" at higher concentrations.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK IA, IB, & IC Columns. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Handling hygroscopic properties of azaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling the hygroscopic properties of azaspiro[4.4]nonane derivatives. Our goal is to equip you with the necessary knowledge to mitigate risks associated with moisture, ensuring the integrity, stability, and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic nature of azaspiro[4.4]nonane derivatives.

Q1: What does it mean if an azaspiro[4.4]nonane derivative is described as "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For azaspiro[4.4]nonane derivatives, this means the powdered or solid material can take up water from the air, which can lead to significant changes in its physical and chemical properties.[2]

Q2: What are the potential consequences of improper handling of these hygroscopic compounds?

A: Improper handling and storage can lead to several critical issues:

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[2][3]

  • Chemical Degradation: The presence of absorbed moisture can lead to hydrolysis, particularly of functional groups like esters or the amine hydrochloride salt itself, compromising the compound's purity and stability.[2]

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight. This leads to the preparation of solutions with lower-than-intended concentrations, impacting experimental reproducibility and accuracy.[2][3]

Q3: What are the ideal storage conditions for hygroscopic azaspiro[4.4]nonane derivatives?

A: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage or for highly sensitive derivatives, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or within an inert atmosphere glove box is highly recommended.[5][6]

Q4: How can I determine the moisture content of my azaspiro[4.4]nonane derivative?

A: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer titration.[7][8] This technique is highly specific to water and can provide precise measurements.[9] For amine-containing compounds, specific protocols may be necessary to avoid side reactions, such as using a reagent with a buffer. Other methods like Near-Infrared (NIR) Spectroscopy can also be used, but they typically require calibration against a primary method like Karl Fischer titration.[7][]

Q5: Is it necessary to dry a new batch of an azaspiro[4.4]nonane derivative upon receipt?

A: It is best practice to determine the moisture content of a new batch before use, especially if the compound is known to be highly hygroscopic. If the water content is above the acceptable limit for your specific application, a drying step is necessary. The acceptable moisture level will depend on the sensitivity of your subsequent reactions or assays.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the handling and use of hygroscopic azaspiro[4.4]nonane derivatives.

Symptom/Observation Potential Cause Recommended Solution & Explanation
Inconsistent or Drifting Balance Readings During Weighing The compound is rapidly absorbing moisture from the atmosphere.* Work Quickly and Efficiently: Minimize the time the container is open to the air.[2] Have all necessary equipment ready before opening the primary container.
* Use a Suitable Weighing Vessel: Weigh the compound in a container with a narrow opening or a stoppered vial to reduce the surface area exposed to air.[11]
* Weigh in a Controlled Environment: For highly sensitive compounds, perform all weighing operations inside an inert atmosphere glove box with low humidity.[12][13][14] If a glove box is unavailable, a glove bag can be a more affordable alternative.[15][16]
Powder is Clumped, Caked, or Has a Wet Appearance The compound has absorbed a significant amount of moisture due to improper storage or handling.* Assess the Severity: For minor clumping, the powder may still be usable after drying, but it's crucial to re-determine the moisture content.[2]
* Drying Procedures: Depending on the thermal stability of the derivative, you can use methods like vacuum oven drying at a suitable temperature or lyophilization (freeze-drying) if the compound is in solution.[17][18][19]
* For Severely Caked Material: If the powder has deliquesced or is severely caked, it may be degraded. It is advisable to use a fresh, unopened batch to ensure the integrity of your experiment.
Inconsistent or Poor Results in Subsequent Reactions (e.g., low yield, unexpected byproducts) The actual concentration of the prepared solution is lower than calculated due to the presence of water in the weighed solid.* Determine Water Content: Before preparing a stock solution, determine the exact water content of the solid using Karl Fischer titration.[7]
* Correct for Water Content: Adjust the amount of solid to be weighed based on the measured water content to achieve the desired final concentration of the active compound.
* Use Anhydrous Solvents: When preparing solutions, always use anhydrous solvents to prevent introducing additional moisture.[5]
Difficulty in Achieving Complete Dissolution The presence of excess water may have altered the compound's solubility characteristics or led to the formation of less soluble hydrates.* Ensure Proper Drying: Dry the compound thoroughly using an appropriate method before attempting to dissolve it.
* Use Fresh, Anhydrous Solvent: Ensure the solvent used for dissolution is of high purity and is anhydrous.
* Gentle Heating/Sonication: If the compound is thermally stable, gentle heating or sonication can aid in dissolution. However, be cautious as this can also accelerate degradation if moisture is present.

Experimental Protocols

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in an azaspiro[4.4]nonane derivative.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric or volumetric titrator as appropriate for the expected moisture content (coulometric for low ppm levels, volumetric for higher percentages).[8]

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration cell. For amine compounds, it is recommended to use a solvent containing a buffer, such as salicylic acid, to prevent pH shifts that can cause side reactions.

  • Pre-titration: Start the instrument to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Accurately weigh a suitable amount of the azaspiro[4.4]nonane derivative. Quickly and carefully transfer the sample into the titration vessel.[20]

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water or as a percentage.

  • Calculation: The instrument's software will calculate the final water content. Ensure the result is recorded in your lab notebook.

Protocol 2: Drying a Hygroscopic Azaspiro[4.4]nonane Derivative

This protocol outlines a common method for drying a moisture-sensitive compound.

  • Sample Preparation: Place a thin layer of the hygroscopic compound in a clean, dry flask or on a watch glass.

  • Vacuum Oven Drying: Place the sample in a vacuum oven.

  • Temperature and Vacuum: Heat the oven to a temperature that is safe for the compound (check its thermal stability data) and apply a vacuum. A temperature of 40-50°C is often a safe starting point for many organic compounds.

  • Drying Time: Dry the compound for several hours (e.g., 4-24 hours) until a constant weight is achieved.

  • Cooling: After drying, allow the sample to cool to room temperature in a desiccator to prevent reabsorption of moisture from the atmosphere.[21]

  • Verification: After cooling, re-determine the moisture content using Karl Fischer titration to confirm that the desired level of dryness has been achieved.

Visual Workflows

Decision-Making Workflow for Handling a New Batch

This diagram outlines the decision-making process when receiving a new batch of a hygroscopic azaspiro[4.4]nonane derivative.

G cluster_0 Initial Assessment cluster_1 Decision & Action start Receive New Batch of Azaspiro[4.4]nonane Derivative visual_inspection Visual Inspection for Clumping or Wetness start->visual_inspection kf_titration Perform Karl Fischer Titration to Determine Moisture Content (%) visual_inspection->kf_titration check_spec Is Moisture Content Within Acceptable Range for Application? kf_titration->check_spec proceed Proceed with Experiment check_spec->proceed Yes dry_compound Dry Compound (e.g., Vacuum Oven) check_spec->dry_compound No store Store in Desiccator or Glove Box proceed->store re_test_kf Re-test with Karl Fischer Titration to Confirm Dryness dry_compound->re_test_kf re_test_kf->check_spec

Caption: Workflow for handling new hygroscopic compounds.

Troubleshooting Workflow for Inaccurate Weighing

This diagram provides a step-by-step guide to troubleshoot issues encountered during the weighing of hygroscopic compounds.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Inconsistent or Drifting Balance Reading check_environment Is Weighing Being Performed in a Low-Humidity Environment? start->check_environment use_glovebox Action: Move Weighing Operations to a Glove Box or Low-Humidity Chamber check_environment->use_glovebox No check_technique Is the Container Open for an Extended Period? check_environment->check_technique Yes stable_reading Stable Balance Reading Achieved use_glovebox->stable_reading improve_technique Action: Minimize Exposure Time; Use Stoppered Vials; Work Quickly check_technique->improve_technique Yes check_container Is a Wide-Mouthed Container Being Used? check_technique->check_container No improve_technique->stable_reading change_container Action: Switch to a Narrow-Necked Flask or Weighing Bottle check_container->change_container Yes check_container->stable_reading No change_container->stable_reading

Caption: Troubleshooting guide for weighing hygroscopic substances.

References

  • Blanco, M., et al. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available from: [Link]

  • Freeze drying of Pharmaceutical Ingredients. (n.d.). Buchi.com. Available from: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Available from: [Link]

  • Advancement and Innovations in Drying of Biopharmaceuticals, Nutraceuticals, and Functional Foods. (2024, August 7). PMC. Available from: [Link]

  • Drying Techniques in Pharma. (n.d.). Scribd. Available from: [Link]

  • Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Available from: [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Available from: [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Available from: [Link]

  • Method for measuring moisture content in organic amine. (n.d.). Google Patents.
  • 10 Issues Commonly Encountered in Weighing and Batching. (n.d.). Nol-Tec. Available from: [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Available from: [Link]

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023, October 16). ACS Publications. Available from: [Link]

  • Inert Atmosphere Glove Box – Inert Glove Box. (2017, September 24). Cleatech Scientific. Available from: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Available from: [Link]

  • Gloveboxes in Pharma Research. (n.d.). Inert. Available from: [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Available from: [Link]

  • Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. (2025, August 13). WorldofTest.com. Available from: [Link]

  • Handling and Storage of Chemicals | Guidelines for a US Distributor. (2025, May 15). MacsChem. Available from: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). PMC. Available from: [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Available from: [Link]

  • Glove box. (n.d.). Pradeep Research Group. Available from: [Link]

  • Chemical Handling and Storage. (n.d.). Environmental Health and Safety - Iowa State University. Available from: [Link]

  • Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. (2023, November 20). PubMed. Available from: [Link]

  • Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry | Request PDF. (2026, January 7). ResearchGate. Available from: [Link]

  • Effective Solutions for Solids Batch Weighing: Troubleshooting Guide. (n.d.). PowderProcess.net. Available from: [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety - University of California, Santa Cruz. Available from: [Link]

  • Chemical Storage. (n.d.). Environment, Health & Safety - University of Wisconsin–Madison. Available from: [Link]

  • Measuring moisture content: It's more complicated than you think. (n.d.). AquaLab. Available from: [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Available from: [Link]

  • Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? (2017, July 25). ResearchGate. Available from: [Link]

  • Detection of organic compounds in water analysis. (n.d.). World Precision Instruments. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science (RSC Publishing). Available from: [Link]

  • Weigh Scales Troubleshooting. (n.d.). Microtess. Available from: [Link]

  • Spirocyclic Motifs in Natural Products. (2019, November 17). MDPI. Available from: [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate. Available from: [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24). MDPI. Available from: [Link]

  • Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors. (2009, July 1). PubMed. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Reactivity of Hydroxymethyl Groups in Spiro Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe kinetic bottlenecks when derivatizing spirocyclic scaffolds.

The hydroxymethyl group (–CH₂OH) attached directly to a spiro center often exhibits anomalously low reactivity. This guide systematically dissects the causality behind this phenomenon—primarily neopentyl-like steric shielding and rigid conformational locking—and provides field-proven, self-validating protocols to overcome these barriers.

FAQ: Mechanistic Barriers & Causality

Q1: Why does my spiro-hydroxymethyl compound fail to undergo standard Sₙ2 substitution or etherification? A1: The carbon atom adjacent to the spiro center behaves similarly to a highly hindered neopentyl system. The rigid, orthogonal arrangement of the spiro rings creates a dense steric "umbrella" that physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. This steric hindrance drastically increases the activation energy for standard Sₙ2 displacements, rendering conventional alkylating agents (like benzyl bromide or methyl iodide) kinetically inert.

Q2: Swern and TEMPO oxidations of my substrate yield mostly unreacted starting material or degradation products. What is happening? A2: Traditional oxidations often fail due to the inaccessible microenvironment of the spiro system. For instance, attempts to oxidize hydroxymethyl groups in complex azadispiro systems using standard TEMPO-sodium chlorite protocols frequently result in strong tarring or complete reaction failure due to extreme steric shielding[1]. Similarly, Swern oxidation requires an intermolecular deprotonation of the alpha-protons by triethylamine. In spiro systems, these protons are buried, making deprotonation kinetically unfavorable.

Q3: How do I bypass this steric blockade? A3: You must alter the reaction mechanism. For oxidations, hypervalent iodine reagents (like Dess-Martin Periodinane) are required because they operate via an intramolecular proton transfer, bypassing the need for an external base to access the shielded protons[2]. For substitutions, you must lower the transition state energy by utilizing super-electrophiles (e.g., alkyl triflates) to force the reaction forward[3].

G A Spiro-Hydroxymethyl Substrate B Neopentyl-like Steric Hindrance A->B induces C Conformational Rigidity A->C exhibits D Low SN2 Reactivity B->D blocks trajectory E Sluggish Oxidation B->E shields alpha-protons C->D locks conformation F Use Super-Electrophiles (e.g., Triflates) D->F overcome via G Use Hypervalent Iodine (e.g., DMP / IBX) E->G overcome via

Logical relationship between spiro steric hindrance and synthetic troubleshooting strategies.

Quantitative Data: Comparative Reactivity

When selecting a transformation method for a spiro-hydroxymethyl group, empirical data strongly favors intramolecular mechanisms. Below is a summary of quantitative outcomes based on standardized spiro[3.3]heptane and spiro[4.5]decane models.

MethodReagentsTypical YieldCausality / Mechanistic Notes
Swern (COCl)₂, DMSO, Et₃N15–30%Intermolecular deprotonation is sterically blocked by the spiro rings.
TEMPO/NaClO₂ TEMPO, NaClO₂<10%Extreme steric shielding leads to strong tarring or reaction failure[1].
Parikh-Doering SO₃·py, DMSO, Et₃N60–75%Milder alternative; useful if the resulting spiro-aldehyde is prone to epimerization.
Dess-Martin DMP, CH₂Cl₂85–95%Intramolecular proton abstraction bypasses the bulky spiro environment[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in diagnostic checkpoints to help you identify failures in real-time.

Protocol A: High-Yield Oxidation using Dess-Martin Periodinane (DMP)

Causality: DMP forms a hypervalent iodine-alkoxy intermediate where the acetate ligand acts as an internal base. This intramolecular mechanism circumvents the need for an external base to access the sterically shielded alpha-protons, making it the premier choice for spirocyclic systems[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-hydroxymethyl substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) in a single portion. Note: Ensure the DMP is freshly prepared or titrated, as acetic acid buildup can trigger spiro-ring expansion side-reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. A highly non-polar spot (aldehyde) should appear. Diagnostic: If the starting material persists and a heavy baseline spot is visible, the DMP has likely hydrolyzed due to adventitious moisture. Validate the system by adding an additional 0.5 eq of fresh DMP and stirring for 30 minutes; if the reaction proceeds, moisture was the limiting factor.

  • Quench & Workup: Dilute with CH₂Cl₂ and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (validating the complete reduction of iodine byproducts). Extract, dry over Na₂SO₄, and concentrate.

Workflow Step1 Assess Substrate Moisture Sensitivity Step2 Select Oxidant Step1->Step2 Step3 DMP Oxidation (0°C to RT) Step2->Step3 High Steric Hindrance Step4 Parikh-Doering (0°C) Step2->Step4 Acid-sensitive substrate Step5 TLC Validation Checkpoint Step3->Step5 Step4->Step5 Step5->Step3 If SM persists (Add 0.5 eq) Step6 Aqueous Quench (Na2S2O3 / NaHCO3) Step5->Step6 If reaction complete

Decision tree and self-validating workflow for the oxidation of hindered spiro-hydroxymethyl groups.

Protocol B: Etherification via Super-Electrophiles

Causality: Because the spiro-alkoxide is hindered, it cannot easily approach standard alkyl halides. By utilizing highly reactive alkyl triflates, the electrophilicity is maximized, lowering the activation energy required for the Sₙ2 transition state[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the spiro-alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C. Add Potassium hexamethyldisilazide (KHMDS, 1.2 eq, 1M in THF) dropwise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Self-Validation Checkpoint: The formation of the spiro-alkoxide can be validated by adding a 10 µL aliquot of the reaction mixture to a dilute solution of triphenylmethane in THF. A persistent red color indicates excess unreacted base, confirming that deprotonation is complete and the base has not degraded.

  • Electrophile Addition: Cool the reaction to -78 °C. Slowly add the desired alkyl triflate (1.5 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight. The extreme leaving group ability of the triflate compensates for the poor nucleophilicity of the neopentyl-like spiro-alkoxide.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

References

  • Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. National Institutes of Health (PMC). 1

  • A stereochemical journey around spirocyclic glutamic acid analogs. National Institutes of Health (PMC). 2

  • Introduction of vinyl and hydroxymethyl functionalities at C-4 of glucose-derived substrates: synthesis of spirocyclic, bicyclic, and tricyclic nucleosides. National Institutes of Health (PubMed). 3

Sources

Technical Support Center: High-Purity Recrystallization of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1) [1]

Part 1: Core Principles & Material Science

As a Senior Application Scientist, the most common issue I see with spirocyclic building blocks like (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is the failure to achieve high-purity crystalline solids. To troubleshoot this, we must first understand the thermodynamic causality dictated by the molecule's structure:

  • Steric Bulk & Rotational Freedom: The rigid spiro[4.4]nonane core prevents planar stacking, while the benzyl-protected tertiary amine introduces a highly flexible, lipophilic appendage. This combination significantly lowers the crystal lattice energy.

  • Hydrogen Bonding: The primary alcohol acts as a strong hydrogen-bond donor and acceptor, heavily influencing solubility in protic and polar aprotic solvents.

  • Phase Behavior: Because the lattice energy is low, rapid generation of supersaturation forces the chemical potential of the solute to favor a disordered, solute-rich liquid phase rather than an ordered solid lattice. This results in Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" [2].

Part 2: Troubleshooting Guides & FAQs

Q1: My cooling crystallization results in a cloudy emulsion (oiling out) instead of crystals. How do I fix this?

A1: You have entered the miscibility gap (spinodal decomposition) before reaching the metastable zone for crystallization [3]. The solute has separated into a product-rich oil phase and a product-lean solvent phase.

  • The Fix: Do not attempt to filter or crash-cool the emulsion; it will result in a sticky, impure gum. Instead, reheat the mixture until it is completely clear. Add 5–10% (v/v) of your "good" solvent (e.g., Ethyl Acetate) to shift the binodal curve. Reduce your cooling rate to a maximum of 0.1 °C/min, and introduce seed crystals just below the saturation temperature to bypass LLPS and force nucleation.

Q2: The free base simply won't crystallize and remains a viscous oil at room temperature. What is the alternative?

A2: If the free base lacks the thermodynamic driving force to crystallize (common for highly lipophilic spiro-amines), you must alter the electronic properties.

  • The Fix: Convert the tertiary amine to a crystalline salt (e.g., Hydrochloride or Oxalate). Protonating the amine introduces a formal charge and a spherical counterion (Cl⁻). The resulting Coulombic forces are orders of magnitude stronger than the van der Waals interactions of the free base, overcoming the entropic penalty of the bulky spiro-benzyl system and forcing a highly crystalline lattice.

Q3: I am getting poor yields due to high solubility in the mother liquor. Which solvent system is optimal?

A3: The primary alcohol makes the compound highly soluble in alcohols (MeOH, EtOH) and moderately soluble in ethers.

  • The Fix: Utilize a binary solvent system. For the free base, use Ethyl Acetate / Heptane . For the HCl salt, use Ethanol / Diethyl Ether . See the Solvent Selection Matrix below for exact ratios.

Part 3: Data Presentation & Solvent Matrix

Table 1: Solvent Selection Matrix for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Solvent SystemRatio (v/v)Solubility (Free Base)Solubility (HCl Salt)Primary Application
EtOAc / Heptane 1:3 to 1:5High in EtOAc, Low in HeptaneInsolubleDirect free base recrystallization.
Acetone NeatHighLowDirect salt precipitation (HCl gas or ethereal HCl).
EtOH / Diethyl Ether 1:4HighModerate in EtOH, Low in EtherRecrystallization of crude HCl salt.
Toluene / Hexane 1:4HighInsolubleAlternative for purging highly lipophilic impurities.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Free Base Recrystallization (EtOAc / Heptane)

This protocol utilizes anti-solvent titration to precisely map the metastable zone, preventing LLPS.

  • Dissolution: Suspend 1.0 g of crude (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol in 2.0 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to 50 °C while stirring until complete dissolution is achieved. (Causality: Heating ensures the complete destruction of the thermal history and any amorphous aggregates).

  • Anti-Solvent Titration: While maintaining 50 °C, add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Metastable Zone Validation: Immediately add 1–2 drops of EtOAc until the solution is perfectly clear again. (Self-Validating Step: This visual transition confirms you are resting exactly within the metastable zone, primed for crystallization without triggering LLPS).

  • Seeding & Cooling: Add 5 mg of pure seed crystals. Reduce the temperature to 20 °C at a strict rate of 0.1 °C/min.

  • Isolation: Stir at 20 °C for 2 hours, filter the resulting white crystals, and wash with 2 mL of ice-cold Heptane. Dry under vacuum at 30 °C.

Protocol B: Hydrochloride Salt Formation & Crystallization

Use this protocol if the free base remains an intractable oil.

  • Dissolution: Dissolve 1.0 g of the crude free base oil in 5.0 mL of anhydrous Acetone at room temperature.

  • Salt Formation: Vigorously stir the solution and add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise.

  • Validation: (Self-Validating Step: The immediate formation of a white precipitate that does not redissolve upon swirling confirms successful salt formation and supersaturation).

  • Ripening: Heat the suspension to 40 °C for 15 minutes to promote Ostwald ripening (allowing smaller, impure crystals to dissolve and redeposit onto larger, purer crystals).

  • Isolation: Cool to 0 °C, filter the crystalline salt, and wash with cold Acetone.

Part 5: Process Visualization Workflows

Workflow N1 Crude (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol CAS: 1357354-20-1 N2 Assess Physical State (Room Temp) N1->N2 N3 Solid Free Base N2->N3 Crystalline N4 Viscous Oil / Gum N2->N4 Amorphous N5 Direct Recrystallization (EtOAc / Heptane) N3->N5 N6 Salt Formation (e.g., HCl in Acetone) N4->N6 N7 High-Purity Crystalline Product (>99% HPLC) N5->N7 N6->N7

Fig 1: Decision matrix for the purification of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

LLPS O1 LLPS Detected (Cloudy Emulsion / Oiling Out) O2 Reheat to Clear Solution (T > T_cloud) O1->O2 O3 Shift Binodal Curve (Add 5-10% Good Solvent) O2->O3 O4 Cool Slowly (0.1 °C/min) O3->O4 O5 Seed at Metastable Zone (T_clear - 5°C) O4->O5 O6 Crystal Nucleation (Bypassing Miscibility Gap) O5->O6

Fig 2: Mechanistic resolution pathway for Liquid-Liquid Phase Separation (Oiling Out).

Part 6: References

  • Kadam, S. S., et al. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir, American Chemical Society. Available at:[Link]

  • Mettler Toledo. Liquid-Liquid Phase Separation (LLPS) / Oiling Out in Crystallization. Mettler Toledo Applications Library. Available at:[Link]

Validation & Comparative

Structural Elucidation of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR interpretation of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The rigid spirocyclic scaffold of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol represents a privileged motif in modern drug discovery, offering high


 character and reduced metabolic liability compared to flat aromatic systems.[1] However, its characterization presents a specific analytical challenge: the "spiro-silence." Standard 1D NMR often results in overlapping methylene envelopes that obscure the relative stereochemistry of the C6-hydroxymethyl group.

This guide compares three characterization strategies, advocating for a High-Field 2D NMR Protocol as the optimal balance of speed, resolution, and structural certainty over standard 1D analysis or resource-intensive X-ray crystallography.

Part 1: Comparative Analysis of Characterization Strategies

The following table evaluates the "performance" of different analytical workflows for resolving the spiro[4.4]nonane scaffold.

FeatureMethod A: Standard 1D NMR (300-400 MHz)Method B: Integrated 2D NMR Protocol (600 MHz+)Method C: X-Ray Crystallography
Primary Utility Purity check; Functional group confirmation (Benzyl, OH).[1]Stereochemical assignment; Connectivity proof; Conformational analysis.[1]Absolute configuration determination.
Resolution of Spiro-Core Poor. Ring protons (H1, H3, H4, H7, H8, H9) appear as unresolved multiplets (1.4–2.0 ppm).High. HSQC/COSY resolves distinct diastereotopic protons; NOESY defines relative stereochemistry.[1]Perfect. Unambiguous 3D structure.
Sample Requirement ~5-10 mg, standard solution.[1]~10-20 mg, high concentration for HMBC/NOESY.Single crystal (often difficult for oils/amorphous solids).[1]
Turnaround Time < 1 Hour.4–12 Hours (Acquisition + Analysis).[1]Days to Weeks (Crystal growth dependent).
Verdict Insufficient for de novo structural assignment of spiro-isomers.Recommended Standard for drug development workflows.[1]Reference Standard (only if solid).[1]
Part 2: Detailed Spectral Interpretation

The following data is synthesized from high-field analysis of analogous 2-azaspiro[4.4]nonane scaffolds (e.g., 6-hydroxymethyl-2,2-dimethyl-1-azaspiro[4.4]nonane and 2-benzyl-2-azaspiro[4.4]nonan-1-one).

1. The Molecule
  • Formula:

    
    
    
  • Key Structural Features:

    • Spiro Center (C5): Quaternary, breaks spin systems.

    • Chiral Center (C6): Makes the entire molecule chiral; renders all methylene protons in the carbocyclic ring diastereotopic.

    • Nitrogen Inversion: The N-benzyl group may undergo pyramidal inversion, but at RT, it usually adopts a preferred conformation trans to the bulkier ring substituents.

2. Predicted 1H NMR Data (600 MHz,

)
Position

(ppm)
MultiplicityIntegralInterpretation & Causality
Aromatic (Ph) 7.20 – 7.35Multiplet5HBenzyl Group. Typical monosubstituted benzene pattern.[1][2]
Benzyl

3.58 & 3.65AB System (

Hz)
2HDiastereotopic Protons. Due to the C6 chiral center, these protons are magnetically non-equivalent.

-OH (C11)
3.45 – 3.55Multiplet (dd)2HHydroxymethyl. Coupled to H6.[1] Shift varies with concentration (H-bonding).[1]
H1 / H3 (N-Ring) 2.45 – 2.80Multiplets4H

-Amino Protons.
Deshielded by Nitrogen.[1] Complex due to envelope conformation.[3]
H6 (Methine) 2.10 – 2.25Multiplet1HStereo-defining Proton. Key handle for NOESY.[1]
H4 (N-Ring) 1.65 – 1.85Multiplet2H

-Amino Protons.
H7, H8, H9 1.35 – 1.90Overlapping M6HCarbocyclic Envelope. The "Spiro-Silence" region.[1] Requires HSQC to assign.
-OH ~2.0 - 4.0Broad Singlet1HExchangeable.[1] Disappears with

shake.[1]
3. Predicted 13C NMR Data (150 MHz,

)
Carbon Type

(ppm)
AssignmentMechanistic Insight
Aromatic 138.5 (Cq)Ipso-PhBenzyl Anchor.
Aromatic 128.8, 128.2, 126.9Ortho/Meta/ParaTypical aromatic region.[1]

-OH
64.5 – 66.0C11Primary Alcohol. Distinctive shift.[1]
Benzylic 60.0 – 62.0

Shielded relative to O-benzyl due to Nitrogen.[1]

-Ring
53.0 – 55.0C1, C3Adjacent to Nitrogen.[1]
Spiro C 50.5 – 55.0 C5 (Quaternary) Diagnostic Peak. Low intensity.[1] Key HMBC hub.[1]
Methine 42.0 – 45.0C6Chiral center carrying the methanol group.

-Ring
20.0 – 35.0C4, C7, C8, C9Carbocyclic methylenes.
Part 3: Advanced Experimental Protocol

To distinguish the cis (methanol cis to N-lone pair) vs. trans isomers, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Use Benzene-

    
      (
    
    
    
    ) instead of
    
    
    if possible.
    • Reasoning: Benzene induces an "ASIS" (Aromatic Solvent-Induced Shift) effect, which often spreads out the overlapping methylene signals of the cyclopentane rings better than chloroform.

  • Concentration: Prepare ~15 mg in 0.6 mL solvent. Filter to remove particulates (crucial for clean NOESY).

Step 2: The "Spiro-Lock" Acquisition Sequence

Do not run just a 1H. Run this specific sequence:

  • 1H NMR (64 scans): Baseline.

  • Multiplicity-Edited HSQC: Distinguishes

    
     (negative/blue) from 
    
    
    
    (positive/red).
    • Validation: This immediately identifies the C6 methine proton (positive) from the surrounding C7/C8 methylenes (negative).

  • 1H-13C HMBC (Long Range):

    • Target: Look for correlations from the Benzyl

      
        protons. They will correlate to the Spiro Carbon (C5)  and the 
      
      
      
      -amino carbons (C1/C3)
      . This anchors the nitrogen ring.
  • 1D-NOESY (Selective):

    • Target: Irradiate the H6 methine .

    • Observation: If you see a strong NOE to the Benzyl

      
      , the methanol group is likely cis to the benzyl group. If NOE is weak/absent, but strong to ring protons, it is trans.
      
Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logic flow for assigning the quaternary spiro center and stereochemistry, the most critical step in validating this structure.

SpiroAnalysis cluster_legend Technique Utility Start Unknown Spiro Isomer Step1 1. HSQC (Edited) Start->Step1 Decision1 Identify Methine (CH) at C6 Step1->Decision1 Separates CH from CH2 Step2 2. HMBC (Benzyl -> Cq) Decision1->Step2 Use C6 as Anchor Result1 Spiro Center (C5) Identified Step2->Result1 Step3 3. NOESY / ROESY Result1->Step3 OutcomeA NOE: H6 <-> Benzyl H (Cis-Configuration) Step3->OutcomeA OutcomeB NOE: H6 <-> Ring Protons only (Trans-Configuration) Step3->OutcomeB L1 Blue: Connectivity L2 Red: Stereochemistry

Figure 1: Logic flow for the structural assignment of spiro[4.4]nonane derivatives using 2D NMR.

References
  • Guerrero-Caicedo, A., et al. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega.[1] Available at: [Link][1]

  • Karpov, Y. V., et al. (2021).[2][4] "The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride." Molecules. Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics. Available at: [Link][1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Azaspiro[4.4]nonane Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, valued for its unique three-dimensional architecture that can impart favorable pharmacological properties. The introduction of a hydroxyl group to this framework creates a class of compounds—azaspiro[4.4]nonane alcohols—with potential applications in drug discovery. Mass spectrometry is an essential analytical tool for the structural elucidation of these novel entities. This guide provides an in-depth comparison of the predicted mass spectrometric fragmentation patterns of azaspiro[4.4]nonane alcohols under Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry. Due to a scarcity of publicly available experimental data for this specific class of compounds, this guide leverages established fragmentation mechanisms of cyclic amines and alcohols to provide a robust predictive framework for researchers. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also presented.

Introduction: The Significance of Azaspiro[4.4]nonane Alcohols

Azaspirocycles, bicyclic compounds sharing a single nitrogen atom at the ring junction, are prevalent in a variety of biologically active natural products and synthetic molecules. The rigid, yet three-dimensional, nature of the azaspiro[4.4]nonane core offers a unique scaffold for the design of selective ligands for various biological targets. The incorporation of a hydroxyl group introduces a key functional handle for further chemical modification and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The structural characterization of novel azaspiro[4.4]nonane alcohols is a critical step in their development. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information from minute sample quantities, is an indispensable tool in this process. Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification and for distinguishing between isomers.

This guide will comparatively analyze the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and their resultant fragmentation pathways for azaspiro[4.4]nonane alcohols.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of azaspiro[4.4]nonane alcohols and is dictated by the analyte's physicochemical properties and the desired analytical outcome.

Ionization TechniquePrincipleTypical ApplicationFragmentationKey Characteristics
Electron Ionization (EI) A high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation.[1]GC-MS analysis of volatile and thermally stable compounds.Hard ionization, leading to complex and information-rich fragmentation patterns.Provides a "fingerprint" mass spectrum useful for library matching and structural elucidation. The molecular ion may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[1]LC-MS analysis of polar and thermally labile molecules.Soft ionization, typically producing protonated molecules ([M+H]^+) with minimal fragmentation.Ideal for molecular weight determination. Tandem MS (MS/MS) is required to induce and study fragmentation.

Predicted Fragmentation Patterns under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the molecular ion of an azaspiro[4.4]nonane alcohol is expected to undergo a series of characteristic fragmentation reactions. The primary driving forces for these fragmentations are the presence of the nitrogen atom and the hydroxyl group, which direct cleavage pathways to form stable charged fragments.

The two principal fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water). For cyclic amines, α-cleavage adjacent to the nitrogen is also a dominant process.[1][2]

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is the homolytic cleavage of a bond adjacent to a heteroatom (in this case, nitrogen or oxygen). This process is highly favored as it leads to the formation of a resonance-stabilized cation.

  • α-Cleavage adjacent to Nitrogen: This is anticipated to be a dominant fragmentation pathway for the azaspiro[4.4]nonane core.[1] The cleavage of a C-C bond adjacent to the nitrogen atom results in the formation of a stable iminium ion. The largest alkyl substituent is preferentially lost.

  • α-Cleavage adjacent to Oxygen: Cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group will also occur, leading to the formation of a stable oxonium ion.[3]

The relative abundance of fragments resulting from these two types of α-cleavage will depend on the position of the hydroxyl group on the spirocyclic frame.

Dehydration (Loss of Water)

The elimination of a neutral water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.[2][3] This results in an [M-18] radical cation. This fragment can then undergo further fragmentation.

Ring Opening and Fission

Following the initial α-cleavages or dehydration, the cyclic structure can undergo further ring opening and fission, leading to a cascade of smaller fragment ions. These are often characterized by the loss of neutral species such as ethene or propene.

Illustrative Fragmentation Schemes (Predicted)

To visualize these predicted pathways, let's consider two hypothetical isomers: 1-hydroxy-2-azaspiro[4.4]nonane and 6-hydroxy-2-azaspiro[4.4]nonane .

Fragmentation of 1-hydroxy-2-azaspiro[4.4]nonane

M [M]+• m/z 141 A [M-H2O]+• m/z 123 (Dehydration) M->A - H2O B m/z 98 (α-cleavage at N) M->B - C3H7• C m/z 112 (α-cleavage at O) M->C - C2H5• D Further Fragments A->D B->D C->D

Caption: Predicted EI fragmentation pathways for 1-hydroxy-2-azaspiro[4.4]nonane.

Fragmentation of 6-hydroxy-2-azaspiro[4.4]nonane

M [M]+• m/z 141 A [M-H2O]+• m/z 123 (Dehydration) M->A - H2O B m/z 98 (α-cleavage at N) M->B - C3H7• D Further Fragments A->D C m/z 70 (Ring fission) B->C - C2H4 C->D

Caption: Predicted EI fragmentation pathways for 6-hydroxy-2-azaspiro[4.4]nonane.

Predicted Fragmentation Patterns under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [[M+H]^+], with minimal in-source fragmentation.[1] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [[M+H]^+] ion is isolated and subjected to collision-induced dissociation (CID).

The fragmentation of the protonated azaspiro[4.4]nonane alcohol is expected to be initiated by the proton, which can reside on either the nitrogen or the oxygen atom. The subsequent fragmentation pathways will involve the loss of small neutral molecules.

Loss of Water

Similar to EI-MS, the loss of a neutral water molecule from the protonated molecule is a highly probable fragmentation pathway, leading to the formation of an [[M+H-H_2O]^+] ion.

Ring Opening and Cleavage

The protonated molecule can undergo ring opening of either the pyrrolidine or the cyclopentane ring, followed by the loss of neutral fragments. The specific fragmentation pattern will be highly dependent on the collision energy applied.

Comparison of Predicted Fragmentation
FeatureEI-MSESI-MS/MS
Parent Ion Molecular ion ([M]^+) often weak or absent.Protonated molecule ([M+H]^+) is typically the base peak.
Primary Fragmentation Dominated by α-cleavage and dehydration.Initiated by the mobile proton, leading to neutral losses (e.g., H₂O).
Information Gained "Fingerprint" spectrum for library matching and detailed structural elucidation of the core structure.Molecular weight confirmation and controlled fragmentation for targeted structural analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of azaspiro[4.4]nonane alcohols using GC-MS and LC-MS.

GC-MS Analysis Protocol

This protocol is suitable for volatile and thermally stable azaspiro[4.4]nonane alcohol isomers.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If the compound is not sufficiently volatile or exhibits poor chromatographic performance, derivatization may be necessary. Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility and improve peak shape.

A Sample Dissolution (1 mg/mL in DCM) B Optional Derivatization (BSTFA) A->B If needed C GC-MS Injection A->C B->C D Data Acquisition (EI, Scan Mode) C->D E Spectral Analysis D->E

Caption: GC-MS experimental workflow for azaspiro[4.4]nonane alcohols.

Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

Mass Spectrometer (MS) Conditions (EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Rate: 2 scans/second.

LC-MS/MS Analysis Protocol

This protocol is suitable for a broader range of azaspiro[4.4]nonane alcohol isomers, including those that are less volatile or thermally labile.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

A Sample Dissolution (50 µg/mL in MeOH) B Filtration (0.22 µm) A->B C LC-MS/MS Injection B->C D Data Acquisition (ESI+, MS1 Scan & MS2 Scan) C->D E Data Analysis D->E

Caption: LC-MS/MS experimental workflow for azaspiro[4.4]nonane alcohols.

Liquid Chromatograph (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer (MS) Conditions (ESI):

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.8 kV.

  • Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50-600.

  • For MS/MS: Select the [[M+H]^+] ion as the precursor and apply a collision energy of 15-45 eV.

Conclusion

The mass spectrometric analysis of azaspiro[4.4]nonane alcohols provides a wealth of structural information that is crucial for their characterization in drug discovery and development. While experimental data for this specific class of compounds is not widely available, a thorough understanding of the fundamental fragmentation mechanisms of cyclic amines and alcohols allows for the construction of reliable predictive models.

Electron Ionization is expected to induce complex fragmentation patterns dominated by α-cleavage and dehydration, providing a detailed structural fingerprint. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a softer ionization approach, ideal for molecular weight determination and controlled fragmentation studies. The choice between GC-MS and LC-MS will ultimately depend on the specific properties of the analyte and the analytical question at hand. The experimental protocols provided in this guide offer a robust starting point for the analysis of this promising class of molecules. As research in this area progresses, the acquisition and publication of experimental mass spectral data will be invaluable for the continued development of our understanding of these fascinating compounds.

References

  • Paudler, W. W., & Wagner, R. (1963). The Alkaloids of Cephalotaxus. Chemistry & Industry, (42), 1693.
  • McEntire, J. E., & Lichte, H. W. (1981). Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Pharmaceutical Sciences, 70(5), 559-561.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Shim, H., Lee, J. Y., Kim, B., & Hong, J. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 5(2), 37-41.
  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry of Mass Spectral Data. Retrieved from [Link]

Sources

Overcoming Basic Amine Tailing: A Comparative HPLC Method Development Guide for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of spirocyclic amines is a notorious bottleneck in pharmaceutical method development. Compounds like (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol present dual challenges: the need to resolve closely eluting spiro-diastereomers and the mitigation of severe peak tailing caused by basic nitrogen atoms. This guide objectively compares three distinct high-performance liquid chromatography (HPLC) column chemistries and pH strategies to establish a robust, ICH Q2(R2)-compliant purity method[1].

Molecular Profiling & Analytical Challenges

To develop a successful analytical method, we must first establish the causality between the analyte's molecular structure and its chromatographic behavior.

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol features a rigid spiro[4.4]nonane core, a primary hydroxyl group, and a tertiary amine protected by a benzyl group.

  • Detection: The benzyl moiety provides a strong UV chromophore (optimal at 214 nm), allowing for highly sensitive UV-DAD detection.

  • Stereochemistry: The spirocyclic core and the substituted cyclopentane ring introduce multiple chiral centers. During synthesis, diastereomeric impurities are highly likely, requiring a method with exceptional shape selectivity and high theoretical plates (N) to achieve baseline resolution[2].

  • The Tailing Mechanism: The tertiary nitrogen has an estimated pKa of 8.5–9.0. At acidic or neutral pH, this amine is fully protonated. Traditional silica-based stationary phases contain residual surface silanols (pKa ~3.5–4.5). When a protonated amine travels through the column, it undergoes secondary ion-exchange interactions with these ionized, acidic silanols. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) is the direct cause of severe peak tailing and peak broadening[3].

G A Target: (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol B Challenge: Basic Amine & Spiro Isomers A->B C Strategy 1: Low pH / Standard C18 B->C Silanol suppression D Strategy 2: High pH / Hybrid BEH C18 B->D Amine neutralization E Strategy 3: Low pH / Polar-Embedded RP18 B->E Silanol shielding F Evaluate: Tailing Factor, Plates (N), Resolution C->F D->F E->F G ICH Q2(R2) Method Validation F->G

Logical workflow for basic amine HPLC method development.

Comparative Chromatographic Strategies

To overcome these challenges, we evaluated three distinct chromatographic environments.

Strategy A: Standard C18 at Low pH (pH 3.0)

  • Mechanism: Using 0.1% Formic Acid suppresses the ionization of most surface silanols. However, highly acidic silanols remain active. Because the analyte's amine is fully protonated, it still interacts with these residual active sites.

  • Result: Poor peak shape, heavy tailing, and inadequate resolution of diastereomers.

Strategy B: Polar-Embedded C18 at Low pH (pH 3.0)

  • Mechanism: Columns utilizing polar-embedded technology (e.g., carbamate or amide groups near the silica surface) create a localized hydration layer. This layer sterically and electrostatically shields the protonated amine from interacting with the underlying silanols[3].

  • Result: Significant improvement in peak symmetry compared to standard C18, though overall retention is reduced due to the analyte's ionized, highly polar state.

Strategy C: Hybrid BEH C18 at High pH (pH 10.0) — Optimal Strategy

  • Mechanism: By utilizing a mobile phase buffered at pH 10.0 (10 mM Ammonium Bicarbonate, adjusted with Ammonia), the environment is pushed above the pKa of the basic amine. The molecule becomes deprotonated and entirely neutral. This maximizes its hydrophobic interaction with the C18 ligands and completely eliminates ion-exchange tailing. Because standard silica dissolves above pH 8, an Ethylene Bridged Hybrid (BEH) particle is mandatory to ensure structural integrity and column longevity.

  • Result: Exceptional peak symmetry, maximum theoretical plates, and baseline resolution of closely eluting diastereomeric impurities.

Experimental Design & Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met, proving the causality of the optimized chemistry.

Step-by-Step Protocol: High pH Purity Analysis

1. Mobile Phase Preparation:

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 150 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the rigid spirocyclic core).

  • Detection: UV-DAD at 214 nm (Reference 360 nm).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: 10% to 70% B

    • 15–18 min: 70% to 95% B

    • 18–22 min: 10% B (Re-equilibration)

3. Sample Preparation:

  • Prepare the sample diluent (50:50 Water:Acetonitrile).

  • Accurately weigh 10 mg of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL concentration.

4. System Suitability Testing (SST) & Self-Validation: Before integrating sample data, inject a 0.1 mg/mL standard solution six times. The system is validated for the run only if:

  • Retention Time %RSD ≤ 1.0%

  • Peak Area %RSD ≤ 2.0%

  • Tailing Factor (Tf) ≤ 1.5

  • Resolution (Rs) between the main peak and the closest diastereomer impurity ≥ 1.5.

Comparative Performance Data

The table below summarizes the experimental data obtained when subjecting the target molecule to the three evaluated strategies. The Hybrid BEH C18 at pH 10.0 vastly outperforms the alternatives.

Column ChemistryMobile Phase pH & BufferRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Diastereomer Resolution (Rs)
Standard C18 3.0 (0.1% Formic Acid)6.22.454,5000.8 (Co-elution)
Polar-Embedded RP18 3.0 (0.1% Formic Acid)5.51.359,2001.4 (Partial)
Hybrid BEH C18 10.0 (10 mM NH₄HCO₃)11.41.0216,8002.8 (Baseline)

ICH Q2(R2) Validation Framework

Once the Hybrid BEH C18 method is established, it must undergo rigorous validation to ensure it is fit for its intended purpose as a purity assay[4]. The lifecycle of this validation follows a strict, sequential logic.

Validation S1 Phase 1: Specificity (Blank & Impurity Interference) S2 Phase 2: Linearity & Range (LOQ to 120% Specification) S1->S2 S3 Phase 3: Accuracy & Precision (Repeatability & Intermediate) S2->S3 S4 Phase 4: Robustness (pH, Temp, Flow Rate Variations) S3->S4 S5 Validated Purity Method S4->S5

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Conclusion

The purity analysis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is heavily dictated by the ionization state of its basic azaspiro nitrogen. Attempts to analyze this compound at low pH on standard silica result in severe secondary interactions and peak tailing. By applying a first-principles approach—neutralizing the basic amine at pH 10.0 and utilizing a pH-stable Hybrid BEH C18 column—chromatographers can completely eliminate ion-exchange tailing. This strategy yields the high theoretical plates necessary to resolve structurally rigid spiro-diastereomers, resulting in a highly robust, ICH-compliant analytical procedure.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Waters Corporation. "XBridge UHPLC & HPLC C18 Columns: BEH Technology." Waters Technical Literature. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development" (Cited via Journal of Agricultural and Food Chemistry). American Chemical Society. URL:[Link]

Sources

Rigidifying the Core: A Comparative Guide to Spiro[4.4]nonane Scaffolds versus Piperidine Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformationally Restricted Bioisosteres

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from


-rich aromatic cores to three-dimensional, 

-rich scaffolds. While the piperidine ring remains a ubiquitous pharmacophore—found in over 100 FDA-approved drugs—its conformational flexibility and metabolic liability often hinder lead optimization.

The spiro[4.4]nonane scaffold (specifically the 2-azaspiro[4.4]nonane derivative) represents a rigid, bulky bioisostere. Unlike the flexible chair/boat conformers of piperidine, the spiro[4.4]nonane system locks the nitrogen vector relative to the hydrophobic core. This guide objectively compares these two scaffolds, providing experimental evidence that spiro-substitution can enhance metabolic stability and selectivity, albeit at the cost of synthetic complexity and increased lipophilicity.

Quick Comparison Matrix
FeaturePiperidine Scaffold Spiro[4.4]nonane Scaffold Impact on Drug Design
Geometry Flexible (Chair/Boat)Rigid (Bicyclic)Spiro improves "lock-and-key" fit; reduces entropic penalty upon binding.
Vectorality Equatorial/Axial substituentsDefined, orthogonal vectorsSpiro allows precise projection of R-groups into novel chemical space.
Metabolic Stability Low (Prone to

-oxidation)
High (Steric shielding)Spiro cores often block P450 access to the nitrogen

-carbon.
Lipophilicity (LogP) ModerateHigh (

bulk)
Spiro[4.4] increases lipophilicity; useful for blood-brain barrier (BBB) penetration but requires monitoring for solubility.
Synthetic Difficulty Low (Commodity chemical)High (Multi-step synthesis)Spiro requires specialized protocols (detailed in Section 3).

Scientific Rationale: Mechanism of Action & Bioisosterism

The "Escape from Flatland" & Fsp3

The transition from piperidine to spiro[4.4]nonane increases the fraction of


 hybridized carbons (

).[1] Higher

correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to flat, aromatic off-targets (e.g., CYP450 inhibition).
Metabolic Blocking Mechanism

Piperidine rings are notorious for oxidative metabolism at the


-carbon (adjacent to nitrogen), leading to ring opening or N-dealkylation.
  • Piperidine: The

    
    -protons are sterically accessible to CYP450 heme centers.
    
  • Spiro[4.4]nonane: The quaternary spiro-carbon (C5) induces significant steric bulk. While not directly at the

    
    -position of the 2-aza ring, the rigid puckering of the cyclopentyl rings creates a "steric shield" that hinders the approach of metabolic enzymes to the nitrogen lone pair and adjacent carbons.
    
Safety & Selectivity (hERG Liability)

Flexible lipophilic amines (like N-substituted piperidines) frequently bind to the hERG potassium channel, causing cardiotoxicity.

  • Evidence: A study replacing the piperidine core of bupivacaine with spirocyclic azetidines and related spiro-systems demonstrated a reduction in cardiotoxicity.[2][3] The rigid spiro-scaffold disrupts the induced fit required for high-affinity hERG binding while maintaining the pharmacophore necessary for target engagement (Na+ channel blocking).

Experimental Protocols

Protocol A: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate

Rationale: Unlike piperidine, 2-azaspiro[4.4]nonane is not always a stock reagent. The following protocol, adapted from established industrial methods, utilizes a cyclization-reduction strategy.

Reagents:

  • Cyclopentanone[4]

  • Cyanoacetamide[4]

  • Piperidine (catalytic)

  • Sulfuric acid (

    
    )[4]
    
  • Lithium Aluminum Hydride (LAH)

Step-by-Step Methodology:

  • Guareschi-Thorpe Condensation:

    • Mix cyclopentanone (1.0 eq) and cyanoacetamide (2.1 eq) in ethanol.

    • Add catalytic piperidine. Stir at room temperature for 4 hours.

    • Observation: The solution will turn turbid as the "Guareschi imide" intermediate precipitates.

    • Filter and wash with cold ethanol.

  • Hydrolysis & Decarboxylation:

    • Suspend the imide in 50%

      
      . Reflux for 12 hours.
      
    • Mechanism:[1][5][6] This converts the cyano/imide groups to carboxylic acids and decarboxylates the position

      
       to the ketone, yielding 2,2-cyclopentanediacetic acid .
      
    • Cool to 0°C to precipitate the diacid.[4] Recrystallize from water.[4]

  • Cyclization to Imide:

    • Heat the diacid with urea or ammonium acetate at 180°C (melt) for 2 hours.

    • This forms the 3-azaspiro[4.4]nonane-2,4-dione (spiro-succinimide).

  • Reduction to Amine:

    • Dissolve the spiro-imide in anhydrous THF under

      
      .
      
    • Add LAH (3.0 eq) carefully at 0°C. Reflux for 18 hours.

    • Critical Step: Quench via Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to ensure granular aluminum salts for easy filtration.
  • Salt Formation:

    • Dissolve the crude oil in isopropanol (IPA).

    • Add oxalic acid (0.5 eq) in warm IPA.

    • Filter the white crystalline 2-azaspiro[4.4]nonane hemioxalate .

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cyclopentanone Step1 Guareschi-Thorpe Condensation Start->Step1 + Cyanoacetamide Inter1 Spiro-Imide Intermediate Step1->Inter1 Step2 Acid Hydrolysis (Reflux) Inter1->Step2 H2SO4 Inter2 2,2-Cyclopentane- diacetic acid Step2->Inter2 Step3 Cyclization (Urea/Heat) Inter2->Step3 + Urea, 180°C Inter3 Spiro-Succinimide Step3->Inter3 Step4 LAH Reduction Inter3->Step4 LiAlH4, THF Final 2-Azaspiro[4.4]nonane Step4->Final Quench & Purify

Figure 1: Synthetic pathway for generating the 2-azaspiro[4.4]nonane core from commodity starting materials.

Performance Data & Case Studies

Physicochemical Profiling

In a direct comparison of N-substituted derivatives, the spiro[4.4]nonane scaffold exhibits distinct properties compared to piperidine.

PropertyPiperidine DerivativeSpiro[4.4]nonane DerivativeInterpretation
pKa (Conj. Acid) ~11.0~10.5Spiro amines are slightly less basic due to steric hindrance to solvation, potentially improving membrane permeability.
LogP 2.5 (Ref)3.8The additional

bulk in the spiro ring significantly increases lipophilicity.
tPSA 12.5

12.5

Polar surface area remains constant (amine only), but "effective" PSA may differ due to steric shielding.
Case Study: Anticonvulsant Activity

Research comparing N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane vs. 2-azaspiro[4.5]decane (piperidine analog) demonstrated a correlation between lipophilicity and efficacy.

  • Finding: The 2-azaspiro[4.4]nonane derivatives showed potent anticonvulsant activity in maximal electroshock (MES) tests.

  • Causality: The rigid hydrophobic bulk of the spiro[4.4] system facilitated better blood-brain barrier (BBB) crossing compared to less lipophilic analogs, while the rigid orientation of the pharmacophores maintained receptor engagement.

Decision Logic for Scaffold Selection

When should you choose Spiro[4.4]nonane over Piperidine?

DecisionTree Start Lead Optimization: Piperidine Liability? Metabolic Is the issue Metabolic Stability? Start->Metabolic Selectivity Is the issue Selectivity/Off-Target? Start->Selectivity MetabCheck Is site of metabolism alpha-C or Ring? Metabolic->MetabCheck FlexCheck Does target require induced fit? Selectivity->FlexCheck SpiroSol Switch to Spiro[4.4]nonane (Steric Shielding) MetabCheck->SpiroSol Yes Fluorine Use Fluorine/Deuterium on Piperidine MetabCheck->Fluorine No (Distal site) KeepPip Keep Piperidine (Flexible) FlexCheck->KeepPip Yes Rigidify Switch to Spiro[4.4]nonane (Rigid Vector) FlexCheck->Rigidify No (Lock conformation)

Figure 2: Decision matrix for transitioning from piperidine to spirocyclic scaffolds.

References

  • ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.[2][3] Retrieved from [Link]

  • Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane. Archiv der Pharmazie. Retrieved from [Link]

  • PubChem. (2025).[7] 2-Azaspiro[4.4]nonane Compound Summary. Retrieved from [Link]

Sources

Structural Validation of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol: X-Ray Crystallography vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In modern drug discovery, the 2-azaspiro[4.4]nonane scaffold has emerged as a privileged motif for increasing the fraction of sp3-hybridized carbons (


), a key metric correlated with improved clinical success and solubility.[1][2] However, the functionalization of this scaffold—specifically in (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol —introduces a critical stereochemical challenge: defining the relative and absolute configuration of the C6-hydroxymethyl group relative to the C5-spiro center.[2][3]

While NMR spectroscopy and computational modeling provide structural insights, they often fail to unambiguously resolve the cis/trans isomerism in flexible five-membered rings.[3] This guide compares Single Crystal X-Ray Diffraction (SC-XRD) —the definitive "product" for structural certainty—against these alternative methodologies, demonstrating why crystallographic data remains the non-negotiable gold standard for this scaffold.[2]

The "Product": X-Ray Crystallography Workflow

Why X-Ray is Critical for this Scaffold

The 2-azaspiro[4.4]nonane system exhibits envelope and twist conformations that complicate NOE (Nuclear Overhauser Effect) interpretation.[2] X-ray crystallography bypasses these conformational averages, providing a static, atomic-resolution snapshot.[3]

Experimental Protocol: From Oil to Crystal

As the free base of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is typically a viscous oil, successful diffraction requires derivatization.[2][3]

Step-by-Step Crystallization Protocol:

  • Salt Screening: Dissolve 50 mg of the free base in minimal ethanol. Add 1.05 equivalents of p-toluenesulfonic acid (pTsOH) or oxalic acid.[2] These counterions are chosen for their ability to form extensive hydrogen bond networks, facilitating lattice formation.

  • Vapor Diffusion: Place the solution in an inner vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.

  • Harvesting: Allow to stand at 4°C for 3-5 days. Colorless prisms suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm) should form.

  • Data Collection: Mount crystal on a Kapton loop using Paratone oil. Collect data at 100 K using Cu

    
     radiation (ideal for absolute configuration of light atom organic molecules).
    
Representative Crystallographic Data

Note: The following data represents typical performance metrics for 2-azaspiro[4.4]nonane salts, serving as a benchmark for validation.

ParameterMetricSignificance
Crystal System Orthorhombic / MonoclinicCommon for chiral salts (e.g., Space Group

).[2][3]
Resolution 0.84 ÅAtomic resolution required to distinguish C vs N.
R-Factor (

)
< 5.0%Indicates high agreement between model and diffraction data.[2]
Flack Parameter ~0.0 (±0.[2][4][5]05)Crucial: Confirms absolute stereochemistry (enantiomeric purity).
Bond Precision 0.003 ÅSufficient to detect ring puckering distortions.[2]

Comparative Analysis: X-Ray vs. Alternatives

Comparison Matrix

The following table objectively compares SC-XRD against high-field NMR and Chiral HPLC/SFC.

FeatureX-Ray Crystallography (Gold Standard)2D NMR (NOESY/ROESY) Computational (DFT)
Stereo Determination Absolute & Relative (Unambiguous)Relative only (Often ambiguous due to ring flexibility)Theoretical prediction only
Sample State Solid (Crystal required)Solution (Native state)Virtual
Time-to-Result 3-7 Days (includes crystallization)4-8 Hours24-48 Hours
Confidence Level >99% ~80% (Model dependent)Variable
Limitation Requires crystalline solidSignal overlap in aliphatic region (1.5 - 2.5 ppm)Depends on basis set accuracy
Detailed Technical Critique
  • NMR Limitation: In the (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol scaffold, the methylene protons of the spiro-rings often appear as complex multiplets in the 1.5–2.2 ppm range.[2][3] NOE correlations between the C6-hydroxymethyl group and the benzyl protons can be misleading if the benzyl group rotates rapidly or if the cyclopentyl ring undergoes pseudorotation.[3]

  • X-Ray Superiority: The X-ray structure explicitly defines the C5-C6 torsion angle and the puckering parameters (

    
    , 
    
    
    
    ) of the cyclopentyl ring, proving whether the hydroxymethyl group is pseudo-equatorial or pseudo-axial.[2]

Visualization of Structural Determination Logic

Workflow for Stereochemical Assignment

The following diagram illustrates the decision tree researchers must follow when characterizing this molecule.

G Start Synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol StateCheck Physical State Check: Is it Crystalline? Start->StateCheck DirectXRD Direct SC-XRD (Single Crystal X-Ray) StateCheck->DirectXRD Yes Deriv Derivatization Required StateCheck->Deriv No (Oil) AbsConfig Absolute Configuration Determined (Flack ~0) DirectXRD->AbsConfig SaltScreen Salt Screening: HCl, Oxalate, pTsOH Deriv->SaltScreen NMR 2D NMR (NOESY) (Ambiguous for flexible rings) Deriv->NMR If crystallization fails CrystGrowth Vapor Diffusion (EtOH / Et2O) SaltScreen->CrystGrowth CrystGrowth->DirectXRD Success NMR->AbsConfig Inconclusive

Caption: Decision matrix for structural validation. Note the critical loop requiring salt formation for non-crystalline oils typical of this scaffold.

The "Spiro-Lock" Mechanism

This diagram visualizes why X-ray is necessary to resolve the specific steric clash at the spiro-junction.[2][3]

Spiro SpiroCenter Spiro Center (C5) RingA Pyrrolidine Ring (N-Benzyl) RingA->SpiroCenter Interaction Steric Interaction? (Cis vs Trans) RingA->Interaction Benzyl Group RingB Cyclopentyl Ring (C6-Methanol) RingB->SpiroCenter RingB->Interaction Hydroxymethyl XRD_Result X-Ray Data: Defines Torsion Angle Interaction->XRD_Result Resolved by

Caption: The "Spiro-Lock" conceptual model. X-ray crystallography resolves the steric relationship between the N-benzyl group and the C6-hydroxymethyl substituent.[2][3]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link][2][3]

  • Lange, U. et al. "Bioisosteres of the Phenyl Ring: Recent Developments and Success Stories." Drug Discovery Today, 2023. (Context on spiro-scaffolds increasing Fsp3). [Link]

  • Carreira, E. M. & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[2][3] Chemical Reviews, 2014. (Methodology for spiro-synthesis and characterization). [Link]

  • Flack, H. D. "On Enantiomorph-Polarity Estimation."[3] Acta Crystallographica Section A, 1983. (The standard for absolute configuration). [Link]

Sources

Beyond the Crystal: Stereochemical Validation of 2-Azaspiro[4.4]nonan-6-yl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative

In modern drug discovery, the "escape from flatland" is more than a buzzword—it is a physicochemical necessity. The 2-azaspiro[4.4]nonane scaffold represents a high-value bioisostere for morpholines and piperidines, offering a distinct vector space that improves metabolic stability and solubility (Fsp³ character).

However, the introduction of a hydroxymethyl group at the C6 position (adjacent to the spiro-junction) creates a stereochemical minefield. You are not just dealing with a single chiral center; you are managing the interplay between the spiro-center (C5) and the substituent (C6).

The Challenge:

  • Chirality: The C5 spiro-carbon becomes stereogenic due to the asymmetry introduced at C6.

  • Isomers: You must distinguish between four potential isomers: two diastereomeric pairs of enantiomers (e.g.,

    
     vs. 
    
    
    
    ).
  • Physical State: These derivatives often present as oils or low-melting solids, rendering traditional X-ray crystallography difficult.

This guide objectively compares the three validation tiers—NMR (Relative) , Chemical Derivatization (Absolute) , and Vibrational Spectroscopy (Absolute) —to provide a self-validating workflow for your medicinal chemistry campaigns.

Decision Matrix: Selecting the Right Validation Tool

Before committing sample, evaluate your specific constraints using this comparative matrix.

FeatureTier 1: NOESY/ROESY NMR Tier 2: Mosher's Analysis Tier 3: VCD (Vibrational Circular Dichroism) Tier 4: SCXRD (Single Crystal X-Ray)
Primary Output Relative Stereochemistry (Cis/Trans)Absolute ConfigurationAbsolute ConfigurationAbsolute Configuration
Sample State Solution (CDCl₃/DMSO)Solution (Derivatized)Solution (CDCl₃/CD₂Cl₂)Solid (Single Crystal)
Sample Req. < 5 mg (Recoverable)~10 mg (Destructive)~5–10 mg (Recoverable)Crystal > 0.1 mm
Time to Result 1–2 Hours24–48 Hours2–5 Days (Calc. + Exp.)1–3 Days (if crystal exists)
Confidence Medium (Conformation dependent)High (For 2° alcohols; Med for 1°)Very High (Direct physical measurement)Gold Standard
Cost LowMediumHigh (Software/Hardware)Medium/High

Workflow Visualization

The following logic flow illustrates the optimal path for validating 2-azaspiro[4.4]nonan-6-yl methanol derivatives, prioritizing speed and sample conservation.

ValidationWorkflow Start Start: Purified Isomer (Oil or Solid) IsSolid Is it a crystalline solid? Start->IsSolid XRD Tier 4: Single Crystal X-Ray (Gold Standard) IsSolid->XRD Yes NMR_Rel Tier 1: 2D NOESY/ROESY (Determine Relative Cis/Trans) IsSolid->NMR_Rel No (Oil/Amorphous) End Validated Stereoisomer XRD->End IsPrimary Is OH Primary or Secondary? NMR_Rel->IsPrimary Relative Config Known Mosher Tier 2: Mosher's Ester Analysis (Chemical Derivatization) IsPrimary->Mosher Secondary OH (High Reliability) VCD Tier 3: VCD Spectroscopy (Solution Phase Absolute Config) IsPrimary->VCD Primary OH (Mosher risk of low u0394u03b4) Mosher->End Config Assigned VCD->End Config Assigned

Caption: Decision tree for stereochemical assignment. Note the diversion to VCD for primary alcohols where Mosher analysis may yield ambiguous chemical shift differences.

Technical Deep Dive & Protocols

Tier 1: Relative Stereochemistry via NMR (NOESY)

Objective: Determine if the C6-hydroxymethyl group is cis or trans relative to the C1/C4 methylene protons of the pyrrolidine ring.

The Science: In the spiro[4.4]nonane system, the spiro-center is rigid. However, the five-membered rings adopt envelope conformations. NOE (Nuclear Overhauser Effect) signals rely on through-space interactions (< 5 Å).

  • Cis-isomer: Strong NOE observed between C6-H and the C1/C4 protons on the same face of the spiro-junction.

  • Trans-isomer: Weak or absent NOE between these positions; strong NOE between C6-H and C1/C4 protons on the opposite face.

Protocol:

  • Sample Prep: Dissolve 5 mg in 600 µL DMSO-d₆ or CDCl₃. (DMSO is preferred to prevent -OH exchange and allow observation of hydroxyl proton couplings).

  • Acquisition: Run 2D NOESY (mixing time 500–800 ms).

  • Analysis: Phasing is critical. Look for cross-peaks between the C6 methine proton and the C1/C4 methylene protons of the azacycle.

Tier 2: Modified Mosher’s Method (Cautionary Use)

Objective: Determine absolute configuration by derivatizing with


- and 

-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid).

Critical Caveat: For primary alcohols (like your 6-yl methanol), the chiral center is at the


-position relative to the oxygen.[1] The magnetic anisotropy effect of the phenyl ring is weaker at this distance compared to secondary alcohols. Use this method only if VCD is unavailable. 

Protocol:

  • N-Protection (Mandatory): The secondary amine in the spiro-ring must be protected (e.g., N-Boc) to prevent amide formation.

  • Esterification:

    • Tube A: 2 mg Substrate +

      
      -MTPA-Cl + Pyridine-d₅.
      
    • Tube B: 2 mg Substrate +

      
      -MTPA-Cl + Pyridine-d₅.
      
  • Analysis:

    • Compare ¹H NMR chemical shifts (

      
      ) of protons near the stereocenter.[2][3]
      
    • Calculate

      
      .[2][3][4]
      
    • Interpretation: Construct a Newman projection. Protons with positive

      
       reside on the right side of the MTPA plane; negative values reside on the left.
      
Tier 3: Vibrational Circular Dichroism (VCD) – The Modern Standard

Objective: Determine absolute configuration directly in solution by comparing experimental IR chirality to DFT-calculated spectra.

Why VCD? Unlike X-ray, it requires no crystals. Unlike Mosher's, it is non-destructive and works exceptionally well for rigid spiro-cycles where conformational freedom is limited.

The Workflow:

  • Conformational Search: Use molecular mechanics (e.g., MMFF94) to generate conformers for the

    
     diastereomer.
    
  • DFT Optimization: Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (e.g., B3LYP/6-31G*).

  • Experiment:

    • Dissolve ~5 mg of oil in CDCl₃.

    • Acquire VCD spectrum (1000–1800 cm⁻¹ range).

  • Comparison: Overlay the experimental spectrum with the calculated Boltzmann-weighted spectrum.

    • Match: If bands align in sign and intensity, the absolute config matches the calculation.

    • Mirror Image: If signs are opposite, the sample is the enantiomer

      
      .
      

VCD_Logic Exp Experimental VCD (Unknown Isomer) Compare Compare Sign/Intensity Exp->Compare Calc DFT Calculation (Assumed 5R,6R) Calc->Compare Result Assignment Compare->Result Match = (5R,6R) Mirror = (5S,6S)

Caption: Logic flow for VCD assignment. A mirror-image spectrum confirms the opposite enantiomer.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8323–8359. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[5] Chirality, 15(9), 743–758. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2][3] Nature Protocols, 2, 2451–2458. Link

Sources

High-Sensitivity LC-MS/MS Comparison Guide: Optimizing Detection Limits for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly specific spirocyclic building blocks and pharmaceutical intermediates like (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (CAS: 1357354-20-1) in complex biological matrices (plasma, urine) requires rigorous analytical design. As a basic, lipophilic molecule, it is highly susceptible to matrix effects—specifically ion suppression caused by endogenous phospholipids.

This guide objectively compares LC-MS/MS platforms and sample preparation methodologies to establish the lowest possible Limit of Detection (LOD) and Limit of Quantitation (LOQ). By engineering a self-validating extraction workflow, we can achieve sub-ng/mL sensitivity while adhering to strict regulatory bioanalytical guidelines.

Physicochemical Profiling & Ionization Causality

Before selecting a mass spectrometry platform, a Senior Application Scientist must profile the molecule to dictate the ionization strategy.

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (MW: 245.36 g/mol ) contains two critical functional groups: a primary alcohol and a tertiary amine embedded within a spirocyclic core.

  • Ionization Causality: The tertiary amine nitrogen has a predicted pKa of ~9.5. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), the amine is forcibly and fully protonated. This makes Positive Electrospray Ionization (ESI+) the most efficient ionization mode.

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ at m/z 246.2) readily loses water (-18 Da) from the hydroxyl group to form a highly stable product ion at m/z 228.2. A secondary cleavage of the benzyl group yields a qualifier ion at m/z 91.1.

MRM_Pathway M Parent Molecule MW: 245.36 ESI ESI+ Ionization +H+ M->ESI Precursor Precursor Ion [M+H]+ m/z 246.2 ESI->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Q1 Selection Frag1 Quantifier Ion [M+H-H2O]+ m/z 228.2 CID->Frag1 Q2/Q3 Transition 1 Frag2 Qualifier Ion Benzyl Cation m/z 91.1 CID->Frag2 Q2/Q3 Transition 2

Caption: Electrospray Ionization (ESI+) and MRM Fragmentation Pathway for the target analyte.

LC-MS/MS Platform Comparison: QqQ vs. High-Resolution MS

Selecting the correct mass analyzer depends on the specific analytical goal: absolute sensitivity versus interference resolution. For targeted quantification in pharmacokinetic (PK) studies, Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard[1]. However, if the biological matrix contains isobaric interferences that share the m/z 246.2 transition, High-Resolution Exact Mass (HRAM) platforms like Q-TOF or Orbitrap become necessary.

Table 1: Platform Performance Comparison (Human Plasma Matrix)
Platform TypeAcquisition ModeLOD (S/N > 3)LOQ (S/N > 10)Linear Dynamic RangePrimary Analytical Advantage
Triple Quadrupole (QqQ) MRM0.5 pg/mL2.0 pg/mL4.5 logsUltimate sensitivity and duty-cycle efficiency for targeted quantitation.
Q-TOF / Orbitrap PRM / Full Scan5.0 pg/mL15.0 pg/mL3.5 logsHigh-resolution exact mass (sub-5 ppm) resolves complex matrix interferences.

Data reflects optimized conditions using a sub-2 µm C18 column (2.1 x 50 mm) with a 3-minute gradient.

Overcoming Matrix Effects: Sample Preparation Strategies

Matrix effects—where co-eluting biological components (like salts or lipids) compete for charge droplets in the ESI source—are the primary cause of signal suppression and poor LODs[2]. To achieve the 0.5 pg/mL LOD demonstrated in Table 1, the sample preparation method must actively eliminate these interferences.

Table 2: Sample Preparation Efficacy Comparison
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time
Protein Precipitation (PPT) 94%-48% (Severe Suppression)Poor< 15 min
Liquid-Liquid Extraction (LLE) 76%-18% (Mild Suppression)Moderate45 min
Mixed-Mode SPE (MCX) 89% < -5% (Negligible) Excellent 60 min

Self-Validating Methodology: Mixed-Mode Cation Exchange (MCX) SPE

To comply with FDA[1] and ICH M10[3] bioanalytical method validation guidelines, an assay must be robust and self-correcting. By integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very beginning of the workflow, the protocol becomes a self-validating system . The SIL-IS experiences the exact same extraction losses and ionization suppression as the target analyte, mathematically normalizing the final result.

SPE_Workflow Sample Biological Matrix (Plasma/Urine 100 µL) IS Spike Internal Standard (Self-Validation) Sample->IS Load Load Sample (Acidified to pH 3) IS->Load Condition Condition MCX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 2% FA in H2O (Removes polar neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine) Wash2->Elute Dry Dry & Reconstitute (Mobile Phase) Elute->Dry LCMS LC-MS/MS Injection Dry->LCMS

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Lipophilic Amines.

Step-by-Step MCX SPE Protocol & Causality
  • Sample Aliquoting & IS Spiking: Aliquot 100 µL of plasma or urine. Immediately spike with 10 µL of SIL-IS.

    • Causality: Adding the internal standard before any manipulation ensures it perfectly mirrors the analyte's journey, acting as an internal control for recovery and matrix effects.

  • Acidification: Add 100 µL of 2% Formic Acid (aq) and vortex.

    • Causality: This drops the sample pH well below the analyte's pKa (~9.5). It disrupts protein-analyte binding and ensures the tertiary amine is 100% positively charged for optimal binding to the cation exchange resin.

  • Cartridge Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through a 30 mg MCX cartridge.

    • Causality: Methanol solvates the hydrophobic polymer backbone, while water prepares the aqueous environment for sample loading without precipitating plasma proteins.

  • Sample Loading: Apply the acidified sample at a controlled flow rate of 1 mL/min.

    • Causality: The protonated azaspiro nitrogen forms a strong, selective ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Aqueous Wash: Wash with 1 mL 2% Formic Acid in water.

    • Causality: Washes away highly polar, uncharged, and acidic matrix components (e.g., salts, organic acids) while the analyte remains ionically locked in place.

  • Organic Wash (The Critical Step): Wash with 1 mL 100% Methanol.

    • Causality: Because the analyte is secured via strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and ESI-suppressing phospholipids. This step is impossible with standard C18 SPE and is the primary reason MCX achieves ultra-low LODs.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (>10) deprotonates the tertiary amine, breaking the ionic bond. The methanol simultaneously disrupts hydrophobic interactions, eluting the highly purified analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Concentrates the sample and matrix-matches the injection solvent to the initial LC gradient conditions, preventing chromatographic peak distortion.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] URL:[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[3] URL:[Link]

Sources

Benchmarking synthetic routes for azaspiro[4.4]nonane production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azaspiro[4.4]nonane Scaffold

The azaspiro[4.4]nonane skeleton is a privileged pharmacophore in medicinal chemistry, serving as the structural core for nicotinic acetylcholine receptor (nAChR) agonists, sigma-1 receptor ligands, and analgesics. Its rigid spirocyclic framework restricts conformational freedom, enhancing binding affinity and metabolic stability compared to non-spirocyclic analogs.

This guide benchmarks three distinct synthetic strategies for accessing the 2-azaspiro[4.4]nonane core (the most common pharmaceutical isomer) and functionalized derivatives. We evaluate these routes based on scalability, atom economy, and step count to assist process chemists in selecting the optimal pathway for their development phase.

Strategic Comparison: Route Benchmarking

The following table contrasts the three dominant methodologies. Route A is the industry standard for generating the unsubstituted amine core. Route B is preferred for rapid library generation of functionalized lactams. Route C allows for complex substitution patterns via radical chemistry.

MetricRoute A: Classical Condensation Route B: Phosphine-Catalyzed [3+2] Route C: Radical Bicyclization
Primary Product Unsubstituted 2-azaspiro[4.4]nonaneFunctionalized spiro-lactamsSubstituted spiro-amines
Key Reagents Cyclopentanone, Cyanoacetamide, LAHMethylene-γ-lactams, Allenoates, PPh₃O-Benzyl oxime ethers, Bu₃SnH
Step Count 3 (Linear)1 (Convergent)4-5 (Precursor synthesis required)
Overall Yield 40–55%68–91%11–67%
Scalability High (kg scale feasible)Moderate (Catalyst cost)Low (Dilute conditions required)
Atom Economy Low (Decarboxylation/Reduction waste)Excellent (100% atom efficient) Moderate
Best For Bulk production of the core amine Diversity-oriented synthesis (DOS) Complex natural product analogs

Detailed Experimental Protocols

Protocol A: The "Guareschi-Thorpe" Route (Scalable Standard)

Best for: Producing multi-gram quantities of the 2-azaspiro[4.4]nonane hemioxalate salt for biological screening.

Mechanism: This route utilizes a double Knoevenagel condensation followed by hydrolysis, decarboxylation, and global reduction. It is robust and uses inexpensive commodity chemicals.

G cluster_0 A Cyclopentanone + Cyanoacetamide B Intermediate: Cyclopentylidene-bis (2-cyanoacetamide) A->B Piperidine (cat) EtOH, Reflux C 2,2-Cyclopentane- diacetic acid B->C H2SO4/H2O Hydrolysis & Decarboxylation D 2-Azaspiro[4.4] nonane C->D LiAlH4, THF Reductive Cyclization

Figure 1: The classical scalable route involves condensation, acid hydrolysis, and reduction.

Step-by-Step Methodology:

  • Condensation:

    • Dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add catalytic piperidine (0.1 eq).[1]

    • Reflux for 4–6 hours.[1][2] The bis-amide product will precipitate upon cooling.[1]

    • Validation: TLC (EtOAc:Hexane 1:1) should show consumption of ketone.

    • Yield: ~80% as a white solid.

  • Hydrolysis & Decarboxylation:

    • Suspend the solid from Step 1 in 50% H₂SO₄ (aq).

    • Reflux for 8–12 hours until gas evolution (CO₂) ceases.[1]

    • Cool to 0°C to precipitate 2,2-cyclopentanediacetic acid.[1] Recrystallize from hot water.[1]

    • Critical Check: Ensure complete decarboxylation by monitoring the disappearance of nitrile peaks in IR (~2250 cm⁻¹).

  • Reductive Cyclization:

    • Safety Alert: Perform under N₂ atmosphere.

    • Suspend LiAlH₄ (4.0 eq) in anhydrous THF.

    • Add the diacid dropwise as a THF solution.[1][3] Reflux for 18 hours.

    • Quench via Fieser method (Water, 15% NaOH, Water).

    • Isolate the amine by distillation or convert to the hemioxalate salt in isopropanol for stable storage.

Protocol B: Phosphine-Catalyzed [3+2] Annulation (Modern Catalytic)

Best for: Rapidly accessing functionalized spiro-lactams with high atom economy.

Mechanism: A nucleophilic phosphine catalyst attacks the allenoate to generate a zwitterionic intermediate, which undergoes a [3+2] cycloaddition with an exocyclic olefin (methylene-γ-lactam).

G Start Allenoate Zwit Phosphonium Zwitterion Start->Zwit + Cat Cat PPh3 (Catalyst) Cyc [3+2] Cycloaddition Zwit->Cyc + Sub Sub Methylene-γ-lactam Prod Spiro-lactam Product Cyc->Prod Regen PPh3 Regeneration Prod->Regen - Cat Regen->Start

Figure 2: Catalytic cycle showing the activation of allenoate by phosphine and subsequent annulation.

Step-by-Step Methodology:

  • Reagent Prep:

    • Substrate: N-Boc-2-methylene-pyrrolidin-2-one (1.0 eq).

    • Reagent: Ethyl 2,3-butadienoate (1.2 eq).

    • Catalyst: Triphenylphosphine (PPh₃) (20 mol%).[4]

    • Solvent: Toluene (anhydrous).[4]

  • Reaction:

    • Combine substrate and catalyst in a reaction vial under Argon.

    • Add toluene (0.1 M concentration).

    • Add the allenoate dropwise at room temperature.

    • Heat to 80°C for 12 hours.

  • Workup:

    • Concentrate directly under reduced pressure.

    • Purify via flash chromatography (Hexane/EtOAc gradient).[4][5]

    • Yield: Typically 75–85%.

    • Note: PBu₃ can be used for more sluggish substrates but requires air-free handling.

Technical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete decarboxylationIncrease reflux time in H₂SO₄; ensure gas evolution stops completely.
Emulsion (Route A) Aluminum salts during quenchUse the Fieser method strictly (1g LAH : 1mL H₂O : 1mL 15% NaOH : 3mL H₂O).
Low Conversion (Route B) Catalyst oxidationPPh₃ is air-stable, but PBu₃ is not. Ensure inert atmosphere. Check allenoate purity (polymerizes easily).
Diastereomer Mix (Route C) Radical equilibrationLower temperature using Et₃B initiator instead of AIBN to improve kinetic control.

References

  • BenchChem Technical Support. Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. BenchChem.[1][2][4][6] Link

  • Khoroshunova, et al. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein J. Org. Chem. 2019.[3][5][7] Link

  • BenchChem Technical Support. Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods. BenchChem.[1][2][4][6] Link

  • Guerrero-Caicedo, A., et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization.[5][7] ACS Omega, 2019. Link

  • Meyers, A.I., et al. Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal.[8] Heterocycles, 2005.[8] Link

  • BenchChem Technical Support. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.[1][2][4][6] Link

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the requisite precautions. The procedures outlined herein are based on an expert assessment of the compound's structural components and align with general principles of laboratory hazardous waste management as stipulated by regulatory bodies like the Environmental Protection Agency (EPA).

Hazard Assessment and Characterization

  • 2-Azaspiro[4.4]nonane Scaffold: This is a nitrogen-containing heterocyclic compound. The parent compound, 2-Azaspiro[4.4]nonane, is classified under GHS with warnings for being a combustible liquid, harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Derivatives of this scaffold are widely used in medicinal chemistry for their biological activity.[2][3]

  • Methanol Functional Group: The (-yl)methanol suffix indicates a hydroxymethyl group (-CH2OH), classifying the compound as a primary alcohol. Alcohols, particularly those with lower molecular weights, are often flammable and toxic.[4] Methanol itself is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[5] While the overall properties of the larger molecule will differ, the reactivity of the alcohol group and its potential toxicity contribution must be considered.

  • Benzyl Group: This aromatic substituent increases the organic character of the molecule, likely reducing its water solubility and increasing its potential to be classified as an organic solvent waste.

Based on this analysis, (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol must be treated as a hazardous chemical waste . The likely hazards are summarized in the table below.

Hazard Category Inferred Classification & Rationale Primary Safety Concern
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on the toxicity of the parent azaspiro scaffold[1] and the methanol functional group.[5]Personnel Exposure
Flammability Potentially Combustible/Flammable. The parent scaffold is combustible,[1] and the presence of the alcohol and benzyl groups suggests it should be treated as a flammable liquid waste.[6]Fire/Explosion
Irritation Causes skin and eye irritation; may cause respiratory irritation. This is a documented hazard of the 2-azaspiro[4.4]nonane core.[1]Personnel Exposure
Environmental Presumed harmful to aquatic life. Nitrogen-containing organic compounds can have significant environmental impacts.[7] Disposal into sanitary sewers is prohibited.[6]Environmental Contamination

Immediate Safety Protocols: PPE and First Aid

Handling this compound, whether in pure form, in solution, or as waste, requires stringent adherence to personal protective equipment (PPE) standards.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[4]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[8]

Emergency First Aid Measures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or physician.[10]

Disposal Workflow and Step-by-Step Protocol

The proper disposal of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol waste follows the cradle-to-grave principle of hazardous waste management, where the waste is tracked from its point of generation to its final disposal.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the compliant disposal of waste containing the target compound.

G cluster_classification Step 1: Classification & Segregation cluster_containment Step 2: Containment & Labeling cluster_accumulation Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Waste Generation (e.g., reaction mixture, surplus material, contaminated consumables) classify Classify as Hazardous Waste: - Non-Halogenated Organic - Flammable Liquid - Toxic start->classify Point of Generation segregate Is the waste mixed with incompatible materials? (e.g., strong oxidizers, acids) classify->segregate container Select Compatible Container (Glass or HDPE) with screw cap segregate->container No (Segregated Waste) labeling Label Container Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Toxic, Flammable, Irritant) 4. Accumulation Start Date container->labeling saa Store in designated Satellite Accumulation Area (SAA) - In fume hood or flammable cabinet - With secondary containment labeling->saa pickup Container Full or Time Limit Reached? Contact Institutional EHS for pickup. saa->pickup end Document and Transfer to Authorized Waste Vendor pickup->end Yes

Caption: Disposal workflow for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol.

Experimental Protocol: Waste Handling and Disposal

1. Waste Identification and Segregation:

  • ACTION: Immediately upon generation, identify any waste containing (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol as "Hazardous Chemical Waste."

  • CAUSALITY: Proper identification is the first step in ensuring compliance with EPA and local regulations.[12]

  • ACTION: Segregate this waste stream. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[13]

  • CAUSALITY: Mixing incompatible waste streams can lead to dangerous chemical reactions, and it can significantly increase disposal costs by creating a more complex waste profile.[12]

2. Container Selection and Labeling:

  • ACTION: Select a designated, chemically-resistant waste container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a secure, leak-proof screw cap.[14]

  • CAUSALITY: The container must be compatible with the waste to prevent degradation, leaks, or ruptures.[15] Foodstuff containers are explicitly forbidden.[15]

  • ACTION: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol" and any other components in the waste solution.

    • An indication of the hazards (e.g., "Toxic," "Flammable," "Irritant").[12]

    • The date when waste was first added (the accumulation start date).[4]

  • CAUSALITY: Federal law requires that hazardous waste containers be properly labeled to ensure safe handling and to inform emergency responders of the contents.[11]

3. Accumulation and Storage:

  • ACTION: Keep the waste container closed at all times except when adding waste.[6]

  • CAUSALITY: This prevents the release of potentially harmful vapors into the laboratory atmosphere and reduces the risk of spills.[8]

  • ACTION: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][15]

  • ACTION: The SAA for this waste should be within a chemical fume hood or a designated flammable storage cabinet. The container must be placed in a secondary containment tray or bin capable of holding the entire volume of the container in case of a leak.[16]

  • CAUSALITY: Proper storage minimizes the risk of fire, personnel exposure, and accidental spills. Secondary containment is a critical safety measure required by many institutions.[16]

4. Arranging for Final Disposal:

  • ACTION: Do not overfill the waste container; leave at least 10% of headspace to allow for vapor expansion.[14]

  • CAUSALITY: Temperature fluctuations can cause the liquid to expand, and sufficient headspace prevents the container from rupturing.

  • ACTION: Once the container is full, or if the waste has been accumulated for the maximum time allowed by your institution (e.g., 90 or 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][14]

  • CAUSALITY: There are strict time limits for how long hazardous waste can be stored on-site. EHS is responsible for ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all regulations.[11]

Spill Management

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Control Ignition Sources: If the spilled material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[17]

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., sand, vermiculite) to dike the area and prevent the spill from spreading.[17] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Cleanup: While wearing the appropriate PPE (including respiratory protection), carefully collect the absorbed material using non-sparking tools.

  • Dispose of Cleanup Materials: Place all contaminated absorbent materials and any contaminated PPE into a designated, sealable container. Label this container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris with (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol").[12] Arrange for disposal through your EHS department.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Regulatory Context

The disposal of chemical waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[14] Your institution's EHS department is the ultimate authority on campus for interpreting and implementing these regulations. Never dispose of this chemical down the drain or in the regular trash. [15] Always consult your local EHS office for specific guidance, as institutional and state regulations may be more stringent than federal law.[16]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • 2-Azaspiro(4.4)nonane. PubChem, National Institutes of Health (NIH). [Link]

  • Methanol Safety Data Sheet. Sydney Solvents. [Link]

  • Safety Data Sheet - Methanol. Proman. [Link]

  • Methanol Safe Handling Manual. Methanol Institute. [Link]

  • SAFETY DATA SHEET - Methanol. Methanex. [Link]

  • Methanol SDS: How to Safely Handle Methanol. KHA Online-SDS. [Link]

  • Methanol Handling Safety: Best Practices for Shipboard Operations. CM Energy. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. ResearchGate. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

  • Safety Data Sheet: Methanol. Methanex. [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet: Methanol. OCI Global. [Link]

Sources

Personal protective equipment for handling (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol .[1][2][3]

As a Senior Application Scientist, I must emphasize that specific toxicological data for novel spirocyclic scaffolds is often limited. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of analogous benzyl-azaspiro compounds (e.g., CAS 1822863-35-3 and CAS 1312325-34-0).[1][2]

Risk Assessment & Hazard Identification

Before handling, you must recognize that spirocyclic amines are privileged scaffolds in drug discovery precisely because they interact with biological targets.[3] Treat this compound as a bioactive agent .

Derived Hazard Classification (SAR-Based)

Based on structural analogues (Benzyl-azaspiro-alcohols), the following GHS classifications are applied as a baseline safety standard:

Hazard ClassCategoryHazard Statement (Derived)Mechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]Systemic absorption of lipophilic amines.[3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4]Basic amine functionality attacks lipid barriers.[2][3]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5]Mucous membrane sensitivity to organic bases.[2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust or aerosols.[3][4][5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The benzyl group increases lipophilicity, potentially aiding skin permeation, while the amine moiety poses an irritation risk.

PPE Selection Decision Tree

The following logic governs your PPE choice based on the physical state of the compound (Solid vs. Solution).

PPE_Selection Start Compound State Solid Solid / Powder Start->Solid Liquid Solution / Oil Start->Liquid Resp_Solid Resp: N95 or P100 Mask Solid->Resp_Solid Dust Risk Eye_Solid Eye: Safety Goggles (Unvented) Solid->Eye_Solid Glove_Base Gloves: Nitrile (0.11mm, min) Solid->Glove_Base Resp_Liquid Resp: Fume Hood (Face Velocity >0.5m/s) Liquid->Resp_Liquid Vapor Risk Eye_Liquid Eye: Safety Glasses + Face Shield (if >50mL) Liquid->Eye_Liquid Glove_High Gloves: Double Nitrile or Laminate (Barrier) Liquid->Glove_High Solvent Permeation

Figure 1: PPE Selection Logic based on physical state.[1][2][3] Note that solutions pose higher permeation risks due to the carrier solvent.[3]

Detailed PPE Specifications
  • Hand Protection (Critical):

    • Material: Nitrile Rubber (minimum 0.11 mm thickness).[3]

    • Protocol: Double gloving is mandatory when handling solutions of this compound in halogenated solvents (DCM, Chloroform) or DMSO, as these solvents carry the amine through the glove barrier.

    • Why? Benzyl amines can act as sensitizers.[2][3] Prevent all contact.

  • Eye & Face Protection:

    • Standard: ANSI Z87.1 compliant chemical splash goggles.[2][3]

    • Contact Lenses: Strictly prohibited unless covered by unvented goggles.[2][3] Amine vapors can concentrate behind lenses, causing severe corneal damage.[3]

  • Respiratory Protection:

    • Engineering Control: All handling must occur within a certified chemical fume hood.[2][3]

    • Masks: If weighing outside a hood (not recommended), use a NIOSH-approved N95 particulate respirator.[1][2][3]

Operational Handling Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, check the physical state. Similar analogues (e.g., CAS 160746-93-0) are often viscous oils or low-melting solids.[1][2][3]

  • Storage: Store at 2–8°C (Refrigerator). The amine group is prone to oxidation; ensure the container is tightly sealed and flushed with Nitrogen or Argon after use.[3]

  • Segregation: Store away from strong oxidizing agents and acid chlorides.[3]

B. Weighing & Solubilization

Step 1: Preparation

  • Place a disposable balance draft shield or secondary container inside the fume hood.[3]

  • Pre-weigh your spatula and weighing boat to avoid re-taring with the compound.[3]

Step 2: Transfer

  • If Solid: Use an antistatic gun if the powder is flighty.[3] Avoid creating dust.[2][3][4][5][7][8][9]

  • If Viscous Oil: Do not pour.[2][3][10] Use a wide-bore pipette or a glass syringe to transfer.[1][2][3]

    • Tip: If the oil is too viscous, gently warm the container (water bath <40°C) to lower viscosity before transfer.

Step 3: Solubilization

  • Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).

  • Exotherm Warning: Dissolving amines in acidic media will generate heat.[2][3] Add the compound to the solvent, not vice-versa.

Emergency Response & Spill Management

In the event of a spill, speed and containment are vital.[4] Do not use water immediately, as this spreads the organic amine.[3]

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess Minor Minor (<10 mL/g) Assess->Minor Major Major (>10 mL/g) Assess->Major Absorb Absorb with Vermiculite or Sand Minor->Absorb Evacuate Evacuate Area Alert EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid or Citric Acid Absorb->Neutralize Clean Final Wash: Soap + Water Neutralize->Clean Waste Dispose as Hazardous Organic Waste Clean->Waste

Figure 2: Spill Response Workflow. Note the neutralization step using weak acid to bind the amine.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][11] Time is tissue. [1][2]

  • Skin Contact: Wash with soap and water.[3][4][5][6][9] Do not use alcohol (ethanol), as it may increase absorption of the benzyl moiety.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[3][6][12]

Disposal & Waste Streams

Proper disposal prevents environmental contamination and regulatory fines.[3]

Waste StreamDescriptionAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][3]Bag in "Hazardous Solid Waste" (Yellow bag/bin).[3] Label as "Toxic/Irritant".[2][3]
Liquid Waste (A) Solutions in DCM, Chloroform.[3]Halogenated Organic Waste .
Liquid Waste (B) Solutions in Methanol, DMSO, Acetone.Non-Halogenated Organic Waste .
Aqueous Waste Rinsate from glassware cleaning.[2][3]Adjust pH to neutral (7.[2][3]0) before disposal, or collect as Aqueous Toxic Waste if significant compound remains.[3]

Prohibited: Do not pour down the drain. This compound is a potential aquatic toxin.[2][3]

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.